molecular formula C6H6N2O3 B085986 4-Amino-2-nitrophenol CAS No. 119-34-6

4-Amino-2-nitrophenol

Cat. No.: B085986
CAS No.: 119-34-6
M. Wt: 154.12 g/mol
InChI Key: WHODQVWERNSQEO-UHFFFAOYSA-N
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Description

4-Amino-2-nitrophenol is a significant chemical compound in scientific research, primarily valued for its role as a key intermediate in the synthesis of more complex molecules. Its principal application lies in the development and manufacturing of dyes and colorants for industrial processes . Researchers also encounter this compound as a metabolite in environmental studies; it is formed through the anaerobic biodegradation of more toxic substances like 2,4-dinitrophenol, which is used in pesticides and fungicides . Investigating the pathways and byproducts of such degradation processes is crucial for developing effective bioremediation strategies for wastewater and contaminated environments . This chemical is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2
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InChI Key

WHODQVWERNSQEO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])O
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Molecular Formula

C6H6N2O3
Record name 4-AMINO-2-NITROPHENOL
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DSSTOX Substance ID

DTXSID6020064
Record name 4-Amino-2-nitrophenol
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Molecular Weight

154.12 g/mol
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Physical Description

4-amino-2-nitrophenol appears as dark red plates, needles or reddish-purple powder. Melting point 125-127 °C., Dark red solid; [HSDB] Red-brown crystalline powder; [MSDSonline]
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Boiling Point

110 °C at 12 mm Hg
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol, diethyl ether; slightly soluble in dimethylsulfoxide
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Vapor Pressure

0.0000352 [mmHg]
Record name 4-Amino-2-nitrophenol
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Color/Form

Dark-red plates or needles from water and ethanol

CAS No.

119-34-6
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Melting Point

261 °F (NTP, 1992), 131 °C
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and toxicological profile of 4-Amino-2-nitrophenol (CAS No. 119-34-6). This compound, a key intermediate in the synthesis of dyes and pigments, has also garnered attention for its biological activities and potential toxicological implications. This document summarizes key quantitative data in structured tables, outlines detailed methodologies for relevant experiments, and includes visualizations of its metabolic activation pathway.

Chemical and Physical Properties

This compound is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups attached to a benzene (B151609) ring.[1] It typically appears as a dark red to brown crystalline powder.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Melting Point 125-127 °C[4]
Boiling Point 322.46 °C (rough estimate)[4]
Density ~1.43 g/cm³[5]
pKa 7.90 ± 0.14[4]
logP (Octanol-Water Partition Coefficient) 0.96[6]
Water Solubility <0.1 mg/mL at 21 °C[4]
Appearance Dark red plates, needles, or reddish-purple powder[4]
Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification.

Spectral Data TypeKey FeaturesReference
UV-Vis (in Methanol) λmax: 234 nm[6]
¹H NMR Spectrum available[3]
¹³C NMR Spectrum available[6]
IR Spectrum available[6]
Mass Spectrometry Spectrum available[6]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of Aminonitrophenols (Adapted from a similar synthesis)

While a specific protocol for this compound was not explicitly found, a general method for the synthesis of a related compound, 2-amino-4-nitrophenol, by the partial reduction of 2,4-dinitrophenol (B41442) is described and can be adapted.[7] This process typically involves the selective reduction of one nitro group in the presence of another.

Materials:

Procedure:

  • Dissolve 2,4-dinitrophenol in a suitable solvent system.

  • Slowly add a solution of the reducing agent (e.g., sodium sulfide) to the reaction mixture while carefully controlling the temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the formation of the product and the consumption of the starting material.

  • Upon completion, the reaction mixture is typically filtered to remove any insoluble byproducts.

  • The product is then precipitated from the filtrate by acidification.

  • The resulting solid is collected by filtration, washed, and dried.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization.[8]

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include aqueous ethanol (B145695), chloroform, or benzene.[8]

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Methods

HPLC is a common method for the quantification of this compound, particularly in cosmetic products like hair dyes.[2][9][10]

Method 1: Isocratic HPLC [9]

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 50% Acetonitrile, 50% Water with 0.1% H₂SO₄

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

Sample Preparation for Hair Dyes: [11]

  • Accurately weigh approximately 0.5 g of the hair dye sample.

  • Extract the sample with 10 mL of a 70% ethanol solution containing sodium bisulfite via ultrasonication for 15 minutes.

  • Dilute the extract with the sodium bisulfite solution.

  • Filter the solution through a 0.45-µm syringe filter before injection.

TLC is a rapid and cost-effective method for the qualitative analysis of this compound.[4]

  • Stationary Phase: Silica gel G plates[4]

  • Mobile Phase: A variety of solvent systems can be employed depending on the desired separation. A common mobile phase for separating aminophenols is a mixture of a polar organic solvent and a base, such as 1-propanol:ammonium hydroxide (B78521) (7:3, v:v).[12]

  • Visualization: The separated spots can be visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) for the amino group.

Biological Activity and Toxicology

This compound is primarily used as a component in hair dyes.[4] However, it has been classified as a suspected carcinogen.[4]

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is believed to stem from its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations.[13] The metabolic pathway involves the reduction of the nitro group and potential N-acetylation or N-hydroxylation of the amino groups.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & DNA Adduct Formation 4A2NP This compound Nitroreduction Nitroreductases 4A2NP->Nitroreduction Reduction Oxidation Oxidation (e.g., P450) 4A2NP->Oxidation Hydroxylamine N-Hydroxylamino Intermediate Nitroreduction->Hydroxylamine Acetylation N-Acetyltransferase Hydroxylamine->Acetylation Sulfation Sulfotransferase Hydroxylamine->Sulfation Reactive_Imine Reactive Quinone Imine Oxidation->Reactive_Imine DNA_Adduct DNA Adducts Reactive_Imine->DNA_Adduct Covalent Binding Reactive_Ester Reactive Ester (e.g., Acetoxy, Sulfoxy) Acetylation->Reactive_Ester Sulfation->Reactive_Ester Reactive_Ester->DNA_Adduct Covalent Binding Mutations Mutations DNA_Adduct->Mutations leads to

Metabolic activation and genotoxicity pathway of this compound.
Carcinogenicity

Studies have shown that this compound can induce transitional cell carcinomas of the urinary bladder in male rats.[4] It is listed as a chemical known to the state of California to cause cancer.[6]

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is also a suspected mutagen. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical with significant industrial applications, particularly in the dye industry. This guide has provided a detailed overview of its chemical and physical properties, along with experimental protocols for its synthesis, purification, and analysis. The toxicological data, especially concerning its metabolic activation and carcinogenicity, underscore the importance of safe handling procedures. Further research into its biological mechanisms of action will continue to be an area of interest for toxicologists and drug development professionals.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2-nitrophenol (CAS No: 119-34-6), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for its characterization.

Core Physicochemical Data

This compound is an aromatic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] These groups dictate its chemical behavior and physical properties. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1][2][3]
Molecular Weight 154.12 g/mol [1][4][5]
Appearance Dark red plates, needles, or reddish-purple powder[1][4][5]
Melting Point 125-127 °C[1][3][4][5][6]
Boiling Point 110 °C at 12 mmHg[4]
Water Solubility Insoluble / < 0.1 mg/mL at 21-70°F[1][5]
pKa 7.81 (phenol)[1][4]
log Kow (Octanol/Water Partition Coefficient) 0.96[4]
UV-Vis Absorption Maxima (in Methanol) 234 nm[4]
UV-Vis Absorption Maxima (in acidic mobile phase) 212 nm, 264 nm, 342 nm[2][7]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[8] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[8]

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10][11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9][10] This assembly is then placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater.[8][12]

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.[8][11]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[8][11][12] For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Solvent Selection: A range of solvents should be tested, starting with water and common organic solvents (e.g., ethanol, methanol (B129727), acetone).

  • Sample Preparation: A known mass of this compound is added to a known volume of the chosen solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This is useful for quantitative analysis and for gaining information about the electronic structure of the molecule.

Methodology:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or an appropriate HPLC mobile phase) that is transparent in the UV-Vis region of interest.[2][4]

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.[2][7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

experimental_workflow start Start: Obtain This compound Sample visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection melting_point Melting Point Determination visual_inspection->melting_point purity_assessment Assess Purity (Sharpness of MP) melting_point->purity_assessment solubility_testing Solubility Testing (Water, Organic Solvents) purity_assessment->solubility_testing spectroscopy Spectroscopic Analysis solubility_testing->spectroscopy uv_vis UV-Vis Spectroscopy (λmax) spectroscopy->uv_vis ir IR Spectroscopy (Functional Groups) spectroscopy->ir nmr NMR Spectroscopy (¹H, ¹³C Structure) spectroscopy->nmr mass_spec Mass Spectrometry (Molecular Weight) spectroscopy->mass_spec data_compilation Compile Physicochemical Data Sheet uv_vis->data_compilation ir->data_compilation nmr->data_compilation mass_spec->data_compilation end End: Characterized Compound data_compilation->end

Caption: Experimental workflow for the physicochemical characterization of this compound.

References

4-Amino-2-nitrophenol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-2-nitrophenol, a significant chemical compound with diverse applications, particularly in the dye industry and as a metabolite of pharmacologically active substances. This document details its molecular structure, chemical properties, synthesis, analytical methods, and biological relevance.

Core Molecular and Physicochemical Properties

This compound, a substituted aromatic compound, possesses a distinct molecular architecture that governs its chemical behavior and physical characteristics.

Molecular Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 119-34-6[1][2]
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1N)--INVALID-LINK--[O-])O[1]
InChI Key WHODQVWERNSQEO-UHFFFAOYSA-N[1]
Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, application, and understanding its environmental and biological fate.

PropertyValue
Physical Description Dark red plates, needles, or a reddish-purple powder.[1]
Melting Point 125-127 °C[1]
Boiling Point 110 °C at 12 mmHg[1]
Solubility Insoluble in water.[2]
pKa 7.81 at 25 °C (phenol)[1]
LogP (Octanol-Water Partition Coefficient) 0.96[1]

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Partial Reduction of a Dinitrophenol

This protocol is based on the synthesis of 2-amino-4-nitrophenol (B125904) and illustrates a general approach that could be adapted for this compound.

Materials:

Procedure:

  • A suspension of 2,4-dinitrophenol in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.

  • Ammonium chloride and concentrated aqueous ammonia are added, and the mixture is heated to 85°C.

  • After cooling to 70°C, sodium sulfide is added portion-wise, maintaining the temperature between 80-85°C.

  • The reaction mixture is heated at 85°C for an additional 15 minutes and then filtered while hot.

  • The filtrate is cooled to allow for crystallization.

  • The collected crystals are dissolved in boiling water and acidified with glacial acetic acid.

  • The solution is treated with activated carbon, filtered hot, and cooled to 20°C to yield the aminonitrophenol product.

Analytical Protocol: Determination by High-Performance Liquid Chromatography (HPLC)

This compound is frequently analyzed in commercial products like hair dyes using HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Primesep 100 stationary phase column.[1]

  • Mobile Phase: An isocratic mobile phase consisting of water and acetonitrile (B52724) (MeCN) with a sulfuric acid buffer.[1]

  • Detection: UV detection at 275 nm.[1]

Procedure:

  • Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., the mobile phase).

  • Sample Preparation: The sample containing this compound (e.g., a hair dye formulation) is dissolved and diluted as necessary with the mobile phase.

  • Injection: A defined volume of the prepared sample is injected into the HPLC system.

  • Analysis: The chromatogram is recorded, and the peak corresponding to this compound is identified by its retention time compared to the standard. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Biological Significance and Pathways

This compound is a known metabolite of 2,4-dinitrophenol (DNP), a compound with significant biological activity. The metabolic conversion of DNP involves the reduction of one of the nitro groups to an amino group.

Metabolic Pathway of 2,4-Dinitrophenol

The following diagram illustrates the metabolic reduction of 2,4-dinitrophenol to its aminonitrophenol metabolites.

Metabolic Pathway of 2,4-Dinitrophenol DNP 2,4-Dinitrophenol ANP_2_4 2-Amino-4-nitrophenol DNP->ANP_2_4 Nitroreduction ANP_4_2 This compound DNP->ANP_4_2 Nitroreduction

Metabolic reduction of 2,4-dinitrophenol.

In studies involving the administration of 2,4-dinitrophenol to mice, both 2-amino-4-nitrophenol and this compound have been identified as plasma metabolites.[3] Of these, 2-amino-4-nitrophenol was found in greater amounts and had a longer elimination half-life (46 hours) compared to this compound (26 hours).[3]

Toxicological and Safety Information

This compound is classified as a substance that may be harmful if swallowed and can cause serious eye damage. It is also considered a suspected carcinogen, with studies showing evidence of carcinogenicity in male rats, where it induced transitional cell carcinomas of the urinary bladder.[2] Due to these potential health risks, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and respiratory protection.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-amino-2-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries, starting from 2,4-dinitrophenol (B41442). The primary focus of this document is the selective reduction of one nitro group, a critical transformation that requires careful control of reaction conditions.

Introduction

The selective reduction of one nitro group in a polynitrated aromatic compound presents a significant synthetic challenge. In the case of 2,4-dinitrophenol, the goal is to selectively reduce the nitro group at the 4-position to an amino group, yielding this compound. The most common and effective method for this transformation is a variation of the Zinin reduction, which typically employs sodium sulfide (B99878) or sodium hydrosulfide (B80085) as the reducing agent.[1][2] This method's selectivity is influenced by factors such as pH, temperature, and the specific reagents used.[3][4]

Reaction Mechanism and Specificity

The selective reduction of the 4-nitro group over the 2-nitro group in 2,4-dinitrophenol is attributed to the electronic and steric environment of the nitro groups. The Zinin reduction, utilizing sulfide ions, is a well-established method for the selective reduction of nitroarenes.[2] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

Controlling the pH of the reaction medium is crucial for achieving high selectivity and yield.[3][4] US Patent 4,329,503A highlights a process where maintaining the pH between 7 and 9.5 during the reduction with a hydrosulfide in an aqueous alkaline solution leads to improved yields of 2-amino-4-nitrophenol (B125904).[4] However, for the synthesis of the desired this compound, different conditions are required. The selective reduction of the 4-nitro group is generally favored under specific conditions.

Experimental Data

The following table summarizes quantitative data from various reported syntheses of aminonitrophenols from dinitrophenols, illustrating the impact of different reaction conditions on yield.

Starting MaterialReducing AgentKey ConditionsProductYield (%)Reference
2,4-dinitrophenolSodium sulfide, Ammonium (B1175870) chloride, Aqueous ammonia (B1221849)85°C2-amino-4-nitrophenol64-67Organic Syntheses[5]
2,4-dinitrophenolHydrogen sulfide, Aqueous alkaline solutionpH 7.0-9.5, 50-80°C2-amino-4-nitrophenolup to 94US Patent 4,329,503A[4]
2,4-dinitrophenolHydrazine hydrate, Raney nickelEthanol/1,2-dichloroethane, 50-60°CMixture of products-Bull. Chem. Soc. Jpn., 1983, 56, 3159-3164[6]
2,4-dinitrophenolSodium borohydride, Au/Ag NanoparticlesRoom temperature2,4-diaminophenol-ResearchGate (2018)[7]

Note: The available detailed protocols primarily describe the synthesis of the isomer 2-amino-4-nitrophenol. The selective synthesis of this compound requires careful adaptation of these methods, and yields may vary.

Experimental Protocol: Selective Reduction of 2,4-dinitrophenol

This protocol is a generalized procedure based on the principles of the Zinin reduction, adapted for the selective synthesis of this compound. Researchers should optimize the conditions for their specific requirements.

Materials:

  • 2,4-dinitrophenol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaSH)

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia (28%)

  • Deionized water

  • Glacial acetic acid

  • Activated carbon (Norit)

  • Hydrochloric acid (for pH adjustment)

Equipment:

  • Three-necked round-bottom flask (5 L)

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

  • Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C using a steam bath.

  • Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. The temperature should be maintained between 80-85°C during the addition.[5] This may require intermittent cooling.

  • Reaction Completion: After all the sodium sulfide has been added, heat the reaction mixture at 85°C for an additional 15 minutes.[5]

  • Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove insoluble byproducts.[5]

  • Crystallization: Transfer the hot filtrate to a large flask and cool it overnight with cold water to induce crystallization of the product.

  • Isolation and Purification:

    • Collect the crude crystals by filtration.

    • Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 mL will be required).[5]

    • Add 10 g of activated carbon (Norit) to the hot solution to decolorize it.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to 20°C to allow the purified this compound to crystallize.

  • Drying: Collect the brown crystals by filtration and dry them in an oven at 65°C or in a vacuum desiccator. The expected melting point is in the range of 140-143°C.[5]

Visualizations

.

Synthesis_Workflow DNP 2,4-Dinitrophenol Reagents Na2S / NH4Cl Aq. NH3 Reaction Selective Reduction (Zinin Reaction) DNP->Reaction Reagents->Reaction Heat (70-85°C) Workup Filtration & Acidification Reaction->Workup Purification Recrystallization (Activated Carbon) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

.

Signaling_Pathway cluster_start Starting Material cluster_process Chemical Transformation cluster_product Final Product 2,4-Dinitrophenol 2,4-Dinitrophenol Selective_Reduction Selective Reduction of 4-nitro group 2,4-Dinitrophenol->Selective_Reduction  Sulfide Reagent Protonation Protonation of Amino Group Selective_Reduction->Protonation  Acidic Workup This compound This compound Protonation->this compound

Caption: Key chemical transformations in the synthesis.

Conclusion

The synthesis of this compound from 2,4-dinitrophenol is a well-established process, with the Zinin reduction being a primary method. Success in this synthesis hinges on the careful control of reaction parameters, particularly temperature and pH, to ensure the selective reduction of the desired nitro group. The protocol and data provided in this guide offer a solid foundation for researchers to undertake and optimize this synthesis for their specific applications in drug development and other scientific endeavors.

References

Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-nitrophenol, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₆N₂O₃. Its structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, multiplicities, and coupling constants for this compound are not consistently available in publicly accessible spectral databases. However, based on the chemical structure, the following characteristic signals are anticipated.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic protons will likely appear in the downfield region (typically 6.0-8.0 ppm) and exhibit splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons will be influenced by the nature of the attached substituent (hydroxyl, amino, or nitro group). Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The key absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H and N-H stretching vibrations
1600 - 1585Medium-StrongC=C aromatic ring stretching
1500 - 1400Medium-StrongC=C aromatic ring stretching
~1520 and ~1340StrongAsymmetric and symmetric NO₂ stretching
900 - 675Medium-StrongC-H out-of-plane bending ("oop")
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption maxima that are sensitive to the solvent environment. This solvent-dependent shift (solvatochromism) is a key feature of this molecule.

Wavelength (λmax)Solvent/Conditions
234 nmMethanol[1]
212 nm, 264 nm, 342 nmAcidic mobile phase (pH ≤ 3)[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

    • Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Place a small amount (1-2 mg) of finely ground this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture into a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

UV-Vis Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile/water mixture).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place the cuvettes in the appropriate holders in the spectrophotometer.

    • Scan a wavelength range appropriate for the compound (e.g., 200-600 nm).

  • Data Processing:

    • The instrument software will automatically subtract the absorbance of the blank from the sample absorbance.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR Pellet_IR Prepare KBr Pellet Sample->Pellet_IR Dissolution_UV Dissolve in UV-grade Solvent Sample->Dissolution_UV NMR_Spec NMR Spectrometer Dissolution_NMR->NMR_Spec IR_Spec FTIR Spectrometer Pellet_IR->IR_Spec UV_Spec UV-Vis Spectrometer Dissolution_UV->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λmax) UV_Spec->UV_Data Interpretation Structural Elucidation & Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-2-nitrophenol, a crucial intermediate in the synthesis of various organic molecules, including dyes and pigments. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols to enable researchers to determine these critical parameters in their own laboratories.

Physicochemical Properties of this compound

This compound is an aromatic compound with the chemical formula C₆H₆N₂O₃.[1] It typically appears as a dark red or reddish-purple crystalline powder or needles.[2] The presence of amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups on the benzene (B151609) ring dictates its chemical behavior, including its solubility and stability. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight 154.12 g/mol [1]
Melting Point 125-127 °C[1]
Appearance Dark red plates, needles, or reddish-purple powder[2]
pKa (phenol) 7.81 at 25 °C[1]

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the solute. The presence of both hydrogen bond donors (-OH, -NH₂) and a hydrogen bond acceptor (-NO₂) suggests its affinity for polar solvents.

Summary of Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for this compound in various solvents.

SolventSolubilityTemperature
Water< 0.1 mg/mL21 °C (70 °F)[2]
Ethanol (B145695)Soluble[1]Not Specified
Diethyl EtherSoluble[1]Not Specified
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]Not Specified
Acetone (B3395972)Soluble[3]Not Specified

The low aqueous solubility can be attributed to the hydrophobic nature of the benzene ring, although the polar functional groups allow for some interaction with water. Its solubility in polar organic solvents like ethanol and acetone is significantly higher, as expected.

Stability Profile

This compound is known to be sensitive to certain environmental factors, which can lead to its degradation. Understanding its stability is critical for its proper handling, storage, and use in synthetic procedures.

General Stability Characteristics
  • Oxidation: The compound is sensitive to oxidation upon prolonged exposure to air.[2]

  • Chemical Incompatibility: It may react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2]

  • Light Sensitivity: It should be protected from light to prevent photodegradation.[4]

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Experimental Protocols

To address the gap in quantitative data, this section provides detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method (following OECD Guideline 105)

This method is a standard procedure for determining the water solubility of a substance.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass flask containing the solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO). The excess solid should be visually apparent.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.

  • Sample Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles.

  • Analysis by HPLC:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Analyze the diluted solutions using a validated stability-indicating HPLC method (an example is provided in section 4.3).

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (in mg/mL or mol/L) from the concentration of the saturated solution, taking into account the dilution factor.

Stability Testing: Forced Degradation and Photostability (following ICH Guidelines Q1A and Q1B)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

a) Hydrolysis:

  • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.

  • Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.

  • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

b) Oxidation:

  • Prepare a solution of this compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Store the solution at room temperature, protected from light.

  • Monitor the degradation over time as described for the hydrolysis study.

c) Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

  • At various time intervals, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

d) Photostability:

  • Expose a solid sample or a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Example Stability-Indicating HPLC Method

This method can be used for the quantification of this compound in solubility and stability studies.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm[5]

  • Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm[5]

  • Injection Volume: 10 µL

This method should be validated for its ability to separate this compound from its potential degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and stability, and the logical relationships influencing these properties.

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination (Shake-Flask) cluster_stability Stability Testing (Forced Degradation) prep_sat Prepare Saturated Solution equilibrate Equilibrate (24-48h) prep_sat->equilibrate sample_prep Filter Supernatant equilibrate->sample_prep hplc_analysis_sol HPLC Analysis sample_prep->hplc_analysis_sol calc_sol Calculate Solubility hplc_analysis_sol->calc_sol stress_cond Apply Stress Conditions (pH, H2O2, Temp, Light) time_points Sample at Time Intervals stress_cond->time_points hplc_analysis_stab HPLC Analysis time_points->hplc_analysis_stab kinetics Determine Degradation Kinetics hplc_analysis_stab->kinetics

Experimental workflow for determining solubility and stability.

G Factors Influencing Solubility and Stability cluster_factors Influencing Factors cluster_properties Physicochemical Properties Solvent_Polarity Solvent Polarity Solubility Solubility Solvent_Polarity->Solubility affects pH pH pH->Solubility affects Stability Stability pH->Stability affects Temperature Temperature Temperature->Solubility affects Temperature->Stability affects Light Light Exposure Light->Stability affects Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Stability affects

Factors influencing the solubility and stability of this compound.

References

4-Amino-2-nitrophenol as a Metabolite of 2,4-dinitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of 2,4-dinitrophenol (B41442) (2,4-DNP) to its metabolite, 4-amino-2-nitrophenol. It delves into the enzymatic pathways responsible for this biotransformation, presents detailed experimental protocols for in vitro and in vivo studies, and summarizes key quantitative data from relevant research. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the metabolism and effects of 2,4-DNP.

Introduction

2,4-dinitrophenol (2,4-DNP) is a synthetic chemical that has been used as a pesticide, antiseptic, and, notoriously, as a weight-loss drug.[1] Its potent metabolic effects stem from its ability to uncouple oxidative phosphorylation in mitochondria.[1] The metabolism of 2,4-DNP is a critical aspect of its toxicological and pharmacological profile. A key metabolic pathway involves the reduction of one of its nitro groups, leading to the formation of aminonitrophenol isomers. This guide focuses specifically on the formation of this compound as a metabolite of 2,4-DNP.

Metabolic Pathway

The primary metabolic transformation of 2,4-DNP to this compound is a nitroreduction reaction. In this process, the nitro group at the 2-position of the phenol (B47542) ring is reduced to an amino group. This conversion is part of a broader metabolic cascade that also produces the isomeric metabolite, 2-amino-4-nitrophenol (B125904), which is often the more abundant of the two.[2] Further reduction can lead to the formation of 2,4-diaminophenol.[1]

The enzymatic basis for this transformation lies with nitroreductase enzymes.[1] These enzymes are found in both mammalian tissues, particularly the liver, and in the gut microflora.[2] The reduction of 2,4-DNP is an important detoxification pathway, as the resulting aminophenol metabolites are generally considered less toxic than the parent compound.

Metabolic_Pathway DNP 2,4-Dinitrophenol ANP2 This compound DNP->ANP2 Nitroreductase ANP4 2-Amino-4-nitrophenol (Major Metabolite) DNP->ANP4 Nitroreductase DAP 2,4-Diaminophenol ANP2->DAP Nitroreductase ANP4->DAP Nitroreductase

Metabolic pathway of 2,4-dinitrophenol.

Quantitative Data

The following tables summarize quantitative data related to the metabolism of 2,4-DNP to this compound from various studies.

Table 1: Pharmacokinetic Parameters of 2,4-DNP Metabolites in Mice

ParameterThis compound2-Amino-4-nitrophenolReference
Elimination Half-life (t½)26 hours46 hours[3]
Relative Plasma Amount17.9[2]

Following a single oral dose of 22.5 mg/kg 2,4-DNP in ICR mice.

Table 2: Concentrations of 2,4-DNP and its Metabolites in Postmortem Human Samples

AnalyteBlood Concentration (mg/L)Urine Concentration (mg/L)Reference
2,4-Dinitrophenol<3 - 11461.6 - 220[4]
2-Amino-4-nitrophenol-50[2]
This compoundNot ReportedNot Reported

Table 3: Kinetic Parameters of Nitroreductase (NprA) from Rhodobacter capsulatus

SubstrateApparent Km (µM)Reference
2,4-Dinitrophenol78[5]
NADPH40[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a metabolite of 2,4-DNP.

In Vitro Metabolism using Rat Liver Homogenates

This protocol is adapted from studies investigating the metabolism of xenobiotics in liver preparations.[6]

Objective: To determine the in vitro conversion of 2,4-DNP to this compound and other metabolites using rat liver homogenates.

Materials:

  • Male Wistar rats (200-250 g)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • 2,4-Dinitrophenol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Centrifuge

  • Incubator

  • HPLC or GC-MS system for analysis

Procedure:

  • Preparation of Liver Homogenate:

    • Euthanize rats and perfuse the liver with ice-cold buffer to remove blood.

    • Excise the liver, weigh it, and homogenize in 4 volumes of ice-cold potassium phosphate buffer.

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).

  • Incubation:

    • Prepare incubation mixtures containing the liver S9 fraction (e.g., 1-2 mg protein/mL), the NADPH regenerating system, and the buffer.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding 2,4-DNP (e.g., at a final concentration of 100 µM).

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by protein precipitation with trichloroacetic acid.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Analyze the supernatant for the presence of 2,4-DNP and its metabolites using a validated HPLC or GC-MS method (see section 4.3).

In_Vitro_Workflow cluster_prep Liver Homogenate Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Euthanize Rat & Perfuse Liver P2 Homogenize Liver in Buffer P1->P2 P3 Centrifuge to obtain S9 fraction P2->P3 I1 Prepare Incubation Mixture (S9, NADPH system, Buffer) P3->I1 I2 Pre-incubate at 37°C I1->I2 I3 Add 2,4-DNP to start reaction I2->I3 I4 Incubate for time course I3->I4 I5 Terminate Reaction I4->I5 A1 Centrifuge to remove protein I5->A1 A2 Analyze Supernatant by HPLC or GC-MS A1->A2

Workflow for in vitro metabolism study.
In Vivo Metabolism Study in Mice

This protocol is based on pharmacokinetic studies of 2,4-DNP in mice.[3][7]

Objective: To investigate the in vivo metabolism of 2,4-DNP to this compound in mice and determine its pharmacokinetic profile.

Materials:

  • ICR mice (or other suitable strain)

  • 2,4-Dinitrophenol solution for oral gavage

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Animal Dosing:

    • Acclimate mice to laboratory conditions.

    • Administer a single oral dose of 2,4-DNP (e.g., 22.5 mg/kg) via gavage.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 96 hours).

    • Collect blood via retro-orbital sinus or other appropriate method into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate plasma.

  • Sample Preparation and Analysis:

    • Store plasma samples at -80°C until analysis.

    • For analysis, perform a liquid-liquid extraction or solid-phase extraction to isolate 2,4-DNP and its metabolites from the plasma matrix.

    • Analyze the extracted samples using a validated HPLC or GC-MS method.

In_Vivo_Workflow Dosing Oral Gavage of 2,4-DNP to Mice Blood_Collection Blood Collection at Multiple Time Points Dosing->Blood_Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Extraction Extraction of Analytes from Plasma Plasma_Separation->Extraction Analysis Analysis by HPLC or GC-MS Extraction->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

References

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-2-nitrophenol (CAS No. 119-34-6) is an aromatic amine primarily used as a component in permanent and semi-permanent hair dye formulations.[1] Its potential genotoxicity and carcinogenicity have been the subject of numerous studies due to its chemical structure, which is analogous to other known carcinogenic aromatic amines. This document provides a comprehensive review of the available scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex workflows and relationships to offer a thorough technical overview for the scientific community. The evidence indicates that technical-grade this compound is genotoxic in several in vitro and in vivo systems and demonstrates carcinogenic activity in animal models, particularly inducing rare urinary bladder tumors.[1]

Genotoxicity Profile

Technical-grade this compound has demonstrated mutagenic and clastogenic potential across a range of assays. Its genotoxic activity is often dependent on metabolic activation, suggesting that its metabolites are the ultimate reactive species.

In Vitro Genotoxicity

The most extensive data comes from bacterial reverse mutation assays (Ames test). This compound has consistently shown positive results in Salmonella typhimurium strains designed to detect frameshift and base-pair substitution mutations.[1] Results have varied depending on the purity of the test sample, with contaminants in some technical-grade samples contributing to the mutagenic activity.[2] However, even purified samples have shown mutagenic potential.[1]

In Vivo Genotoxicity

In vivo data supports the genotoxic potential observed in vitro. Studies have demonstrated that this compound can induce micronuclei in mice, indicating its ability to cause chromosomal damage in a whole-animal system.[1]

Quantitative Genotoxicity Data Summary

The following table summarizes the key quantitative findings from various genotoxicity studies.

Test SystemStrain(s)Metabolic Activation (S9)Concentration / DoseResultReference(s)
Bacterial Reverse Mutation AssayS. typhimurium TA1538RequiredNot specifiedWeakly mutagenic[1]
Bacterial Reverse Mutation AssayS. typhimurium TA98With hamster liver S9Not specified~3-fold increase over background[1]
Bacterial Reverse Mutation AssayS. typhimurium TA98With rat liver S9Not specifiedNo mutagenic activity[1]
Bacterial Reverse Mutation AssayS. typhimurium TA100, TA1535, TA97With and without S9Not specifiedNegative[1]
Bacterial Reverse Mutation AssayS. typhimurium TA98, TA100, TA1537, TA1538Without S9Not specifiedMutagenic with a dose-response[1]
Bacterial Reverse Mutation AssayS. typhimurium TA98, TA100, TA1537With induced rat liver S9Not specifiedNo mutagenic response[1]
Mouse Lymphoma Assay (L5178Y/TK+/-)Mouse lymphoma cellsWithout S910-15 µg/mL and greaterMutagenic (~12-fold induction)[1]
Mouse Lymphoma Assay (L5178Y/TK+/-)Mouse lymphoma cellsWith S9Not specifiedReduced mutagenic activity (~4-fold induction)[1]
Mammalian Cell TransformationC3H/10T1/2 cellsRequired6, 15, and 16 µg/mlAll concentrations were mutagenic[1]
In Vivo Micronucleus AssayMiceN/ANot specifiedPositive[1]

Carcinogenicity Profile

Long-term animal bioassays have been conducted to evaluate the carcinogenic potential of this compound, primarily through dietary administration in rodents.

Rodent Bioassays

The most definitive evidence for the carcinogenicity of this compound comes from a National Cancer Institute (NCI) study conducted in 1978. In this study, both rats and mice were administered the chemical in their diet for an extended period.[1]

  • Rats: A clear increase in the incidence of transitional cell carcinomas of the urinary bladder was observed in male rats. A smaller, but still suggestive, increase of the same rare tumor type was also seen in female rats.[1]

  • Mice: The evidence in mice was less clear. The NCI study did not find the chemical to be carcinogenic for male or female B6C3F1 mice at the doses tested.[1] However, the Office of Environmental Health Hazard Assessment (OEHHA) concluded that there is evidence for carcinogenicity, with the development of transitional cell carcinomas of the urinary bladder in male mice.[1]

Other studies in mice and rabbits using dermal exposure were generally considered inadequate for a thorough evaluation of carcinogenicity due to limitations such as small group sizes, insufficient dosing, or a duration shorter than the animal's lifetime.[1]

Quantitative Carcinogenicity Data Summary

The following table summarizes the tumor incidence data from the key NCI (1978) carcinogenicity bioassay.

Species / StrainSexRouteDose Level (ppm in diet)OrganTumor TypeIncidence (Tumor-bearing animals / Total animals)Reference(s)
F344 RatMaleOral (Diet)0 (Control)Urinary BladderTransitional Cell Carcinoma0/24[1]
F344 RatMaleOral (Diet)5,000 (Time-weighted avg)Urinary BladderTransitional Cell Carcinoma10/49[1]
F344 RatMaleOral (Diet)10,000 (Time-weighted avg)Urinary BladderTransitional Cell Carcinoma19/49[1]
F344 RatFemaleOral (Diet)0 (Control)Urinary BladderTransitional Cell Carcinoma0/24[1]
F344 RatFemaleOral (Diet)5,000 (Time-weighted avg)Urinary BladderTransitional Cell Carcinoma1/50[1]
F344 RatFemaleOral (Diet)10,000 (Time-weighted avg)Urinary BladderTransitional Cell Carcinoma3/49[1]
B6C3F1 MouseMaleOral (Diet)0 (Control)All organsNo significant increase in tumors-[1]
B6C3F1 MouseMaleOral (Diet)6,000 / 3,000All organsNo significant increase in tumors-[1]
B6C3F1 MouseFemaleOral (Diet)0 (Control)All organsNo significant increase in tumors-[1]
B6C3F1 MouseFemaleOral (Diet)12,000 / 6,000All organsNo significant increase in tumors-[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of the key experimental protocols used to assess the genotoxicity and carcinogenicity of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[3]

  • Strain Selection: Several strains are used, such as TA98, TA100, TA1535, and TA1537, which are designed to detect different types of mutations (frameshift vs. base-pair substitutions).[1]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor-1254 induced rats or hamsters. This mimics mammalian metabolism.[1]

  • Exposure: A range of concentrations of this compound is mixed with the bacterial culture and the S9 mix (if applicable) in soft agar (B569324).[4]

  • Plating: The mixture is poured onto minimal glucose agar plates, which lack histidine.[4]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[4]

  • Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (his+) can grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[3]

In Vivo Micronucleus Assay

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, typically mice.

  • Animal Dosing: Groups of animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control group are included.

  • Tissue Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femurs.

  • Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).

  • Microscopic Analysis: Slides are scored under a microscope. The frequency of micronucleated PCEs (MN-PCEs) is determined by counting the number of MN-PCEs within a set number of PCEs (e.g., 2000). A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the main nucleus during cell division.

  • Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a clastogenic or aneugenic effect.

Long-Term Carcinogenicity Bioassay (NCI Protocol)

This protocol is designed to assess the carcinogenic potential of a chemical over the lifetime of an animal model.

  • Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used strains. Animals are typically started on the study at 5-6 weeks of age.

  • Group Size: Groups consist of approximately 50 animals per sex per dose level.

  • Administration Route: For this compound, the chemical was mixed into the standard diet and administered orally.[1]

  • Dose Selection: Doses are determined from subchronic toxicity studies. For the NCI bioassay, time-weighted average doses for rats were 5,000 and 10,000 ppm. For mice, initial doses were 6,000 or 12,000 ppm, later reduced to 3,000 or 6,000 ppm.[1]

  • Duration: The exposure period is typically 18-24 months (e.g., 78-103 weeks).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that died during the study). Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist for neoplastic (tumors) and non-neoplastic lesions.

  • Statistical Analysis: Tumor incidence in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase.

Visualizations: Workflows and Logical Relationships

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Scoring cluster_analysis Analysis strains Select S. typhimurium Strains (e.g., TA98, TA100) mix_no_s9 Mix: Bacteria + Chemical strains->mix_no_s9 mix_s9 Mix: Bacteria + Chemical + S9 strains->mix_s9 s9_prep Prepare S9 Mix (Metabolic Activation) s9_prep->mix_s9 chem Prepare Test Chemical (this compound) chem->mix_no_s9 chem->mix_s9 plate Plate on Minimal Histidine-Free Media mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analysis Compare to Control Assess Dose-Response count->analysis result Result: Mutagenic or Non-Mutagenic analysis->result

Micronucleus_Assay_Workflow cluster_dosing In Vivo Dosing cluster_sampling Sampling cluster_analysis Slide Preparation & Analysis cluster_result Result Interpretation animals Select Animals (e.g., Mice) dosing Administer Chemical (Multiple Dose Levels) animals->dosing timing Wait 24-48 hours dosing->timing controls Include Vehicle & Positive Controls controls->dosing collection Collect Bone Marrow from Femur timing->collection smear Prepare & Stain Slides collection->smear score Microscopic Scoring: Count Micronucleated PCEs smear->score stats Statistical Analysis vs. Control score->stats result Result: Clastogenic/Aneugenic Effect or No Effect stats->result

Logical_Relationship cluster_geno Genotoxicity Evidence cluster_carcino Carcinogenicity Evidence chem This compound (Technical Grade) activation Metabolic Activation chem->activation metabolized to reactive species invitro In Vitro Mutagenicity (Ames, Mouse Lymphoma) dna_damage DNA Damage (Adducts, Mutations) invitro->dna_damage invivo In Vivo Clastogenicity (Micronucleus Test) invivo->dna_damage activation->invitro activation->invivo carc Carcinogenicity in Rodents (NCI Bioassay) dna_damage->carc leads to conclusion Conclusion: Genotoxic Carcinogen dna_damage->conclusion tumors Target Organ: Urinary Bladder Tumors (Rats, Mice) carc->tumors tumors->conclusion

Mechanism of Action

The collective evidence strongly suggests that this compound exerts its carcinogenic effect through a genotoxic mechanism.[1] Like many aromatic amines, it is likely that the parent compound is not the ultimate carcinogen. Instead, it undergoes metabolic activation, primarily through enzymatic pathways in the liver, to form reactive electrophilic metabolites. These metabolites can form covalent adducts with DNA, leading to mutations if not repaired. The accumulation of mutations in critical genes that control cell growth and differentiation can ultimately lead to the development of tumors. The positive results in mutagenicity assays that require metabolic activation (S9) and the induction of DNA damage (micronuclei) in vivo provide strong support for this proposed mechanism.[1]

Regulatory Status and Conclusion

The evidence on the genotoxicity and carcinogenicity of this compound has led to its classification by several regulatory and scientific bodies.

  • IARC Classification: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 : "The agent is not classifiable as to its carcinogenicity to humans."[5][6] This classification indicates inadequate evidence in humans and limited or inadequate evidence in experimental animals.

  • OEHHA Proposition 65: California's Office of Environmental Health Hazard Assessment (OEHHA) has listed this compound as a chemical "known to the state to cause cancer" under Proposition 65.[5][7] This listing is based on the evidence of carcinogenicity in animal studies.[1]

References

Environmental fate and degradation of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Degradation of 4-Amino-2-nitrophenol

Introduction

This compound (4A2NP), with the CAS registry number 119-34-6, is an aromatic organic compound utilized primarily as an intermediate in the synthesis of dyes and pigments.[1][2] It is notably used in semi-permanent and permanent hair dye formulations, typically at concentrations of 0.1–1.0%.[3] Its release into the environment can occur through various waste streams associated with its manufacturing and use.[4] Understanding the environmental fate and degradation of 4A2NP is crucial for assessing its potential environmental impact and risks. This guide provides a comprehensive overview of its physicochemical properties, degradation pathways, and the experimental methodologies used for its study.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. Key properties of this compound are summarized in the table below. The compound is a dark red or brown crystalline powder and is characterized by its amino, nitro, and hydroxyl functional groups attached to a phenol (B47542) ring.[1][2][3] It is slightly soluble in water and may react with strong oxidizing agents and bases.[2][3]

PropertyValueSource
CAS Number 119-34-6[1]
Molecular Formula C6H6N2O3[1]
Molecular Weight 154.12 g/mol [1]
Appearance Dark brown to red crystalline powder[1][5]
Melting Point 125-127 °C[1][3][5]
Water Solubility Insoluble / Slightly soluble[2][3]
log Kow (Octanol-Water Partition Coefficient) 0.96[4]
Vapor Pressure 3.5 x 10⁻⁵ mm Hg (estimated)[4]
Henry's Law Constant 2.2 x 10⁻¹² atm-cu m/mole (estimated)[4]
pKa (phenol) 7.81 at 25 °C[4]

Environmental Fate and Degradation

The environmental persistence of this compound is determined by its susceptibility to various abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis : this compound is not expected to undergo hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions.[3][4]

Atmospheric Fate & Photolysis : In the atmosphere, 4A2NP is expected to exist in both vapor and particulate phases.[4] The vapor phase of the compound is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 2.3 days.[3][4] Direct photolysis by sunlight is not expected to be a significant degradation pathway as the compound does not absorb light at wavelengths greater than 290 nm.[4] However, studies on related aminophenols have shown that photocatalytic degradation can be an effective removal process. For instance, the complete degradation of 2-aminophenol (B121084) and 4-aminophenol (B1666318) was achieved in 2.0 and 2.5 hours, respectively, using Cu₂O as a photocatalyst under visible light.[6]

Biotic Degradation

Information specifically on the biodegradation of this compound is limited.[3][4] However, data from related nitrophenol compounds can provide insights into potential metabolic pathways. Biodegradation is considered a major fate process for nitrophenols in soil and water.[7]

Aerobic Biodegradation : Under aerobic conditions, the bacterium Nocardia v. has been shown to utilize this compound as a carbon source, indicating its potential for aerobic biodegradation, albeit for limited growth.[3][4] For the related compound 4-nitrophenol (B140041), aerobic degradation pathways often involve the initial oxidation of the aromatic ring, leading to intermediates like 4-nitrocatechol (B145892) or hydroquinone, followed by ring cleavage.[8]

Anaerobic Biodegradation : Under anaerobic conditions, the primary transformation for nitrophenols is the reduction of the nitro group to an amino group.[7] For example, 2-nitrophenol (B165410) and 4-nitrophenol are anaerobically biodegraded to 2-aminophenol and 4-aminophenol, respectively.[7] This suggests a similar reductive pathway may be possible for this compound.

Environmental Transport

Soil Mobility : Based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 79, this compound is expected to have high mobility in soil and is not likely to adsorb significantly to suspended solids and sediment in water.[3][4]

Volatilization : Volatilization from water or moist soil surfaces is not considered an important fate process due to its low estimated Henry's Law constant.[3][4] Similarly, volatilization from dry soil is unlikely given its low vapor pressure.[4]

Bioconcentration : With an estimated Bioconcentration Factor (BCF) of 3, the potential for this compound to bioconcentrate in aquatic organisms is low.[3][4]

Quantitative Degradation Data

Quantitative data on the degradation of this compound is scarce. The table below presents available data, primarily estimated values for its atmospheric fate. For comparison, data on the related compound 4-nitrophenol are included.

CompoundProcessMediumHalf-life / RateSource
This compound Atmospheric degradation (reaction with OH radicals)Air~2.3 days (estimated)[3][4]
4-Nitrophenol Photochemical decompositionWater2.8 - 13.7 days[9]
4-Nitrophenol Biodegradation (aerobic)Top-soil1 - 3 days[7]
4-Nitrophenol Biodegradation (anaerobic)Top-soil~14 days[7]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies from studies on closely related nitrophenols can be adapted.

Protocol 1: Catalytic Reduction of 4-Nitrophenol

This protocol describes a common method to study the reduction of a nitroaromatic compound to its corresponding amine, a key step in both chemical synthesis and potential anaerobic degradation.

Objective : To monitor the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using a catalyst and a reducing agent.

Materials :

  • 4-Nitrophenol (e.g., 0.1 mM aqueous solution)

  • Sodium borohydride (B1222165) (NaBH₄) (e.g., 60 mM aqueous solution, freshly prepared)

  • Catalyst (e.g., Copper(II) complexes, CuFe₅O₈ nanoparticles)[10][11]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Magnetic stirrer

Methodology :

  • Reaction Setup : In a quartz cuvette, mix a specific volume of the 4-nitrophenol solution (e.g., 3 mL) with a small volume of the catalyst suspension.[11]

  • Initiation of Reaction : Add a freshly prepared NaBH₄ solution (e.g., 0.5 mL) to the cuvette to initiate the reduction.[11] The addition of NaBH₄ typically causes a color change from light yellow to a more intense yellow-green due to the formation of the 4-nitrophenolate (B89219) ion under alkaline conditions.[10][12]

  • Monitoring : Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording spectra at regular time intervals (e.g., every minute).[11]

  • Data Analysis : Monitor the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the corresponding increase in the absorbance peak for 4-aminophenol (around 300 nm).[11][13]

  • Quantification : The rate of reaction and percentage conversion can be calculated from the change in absorbance over time. The reaction is considered complete when the peak at 400 nm disappears.[10][11]

Protocol 2: Photocatalytic Degradation of Aminophenols

This protocol outlines a general procedure for evaluating the photocatalytic degradation of a compound like this compound in an aqueous solution.

Objective : To assess the efficiency of a photocatalyst (e.g., Cu₂O, TiO₂) in degrading an aminophenol under light irradiation.

Materials :

  • Target compound (e.g., 2-aminophenol, 4-aminophenol) solution of known concentration

  • Photocatalyst powder (e.g., Cu₂O)[6]

  • Photoreactor equipped with a light source (e.g., visible light lamp)

  • Magnetic stirrer

  • Syringes and filters for sample collection

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology :

  • Catalyst Suspension : Prepare a suspension of the photocatalyst in the aminophenol solution within the photoreactor.

  • Adsorption Equilibrium : Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the target compound.

  • Initiation of Photocatalysis : Turn on the light source to initiate the photocatalytic reaction.

  • Sampling : At regular time intervals, withdraw aliquots of the suspension. Immediately filter the samples to remove catalyst particles before analysis.

  • Analysis : Analyze the concentration of the parent compound in the filtered samples using a suitable analytical technique. For example, UV-Vis spectroscopy can be used to monitor the decrease in the characteristic absorption peak of the compound.[6]

  • Data Evaluation : Plot the concentration of the compound (or its normalized concentration C/C₀) versus irradiation time to determine the degradation kinetics and efficiency.

Visualizations

Proposed Biodegradation Pathway

cluster_0 Proposed Degradation Pathway for this compound cluster_1 Anaerobic Reduction cluster_2 Aerobic Oxidation A This compound B 1,2,4-Triaminobenzene A->B Nitroreductase C Aminohydroquinone (Hypothetical Intermediate) A->C Monooxygenase/ Dioxygenase D Ring Cleavage Products (e.g., aliphatics) B->D Hydrolysis/ Deamination C->D Dioxygenase E Mineralization (CO2, H2O, NH3, NO2-) D->E

Caption: Proposed biodegradation pathways for this compound.

Experimental Workflow for Photocatalysis

cluster_workflow Experimental Workflow: Photocatalytic Degradation Study prep 1. Prepare Aqueous Solution of 4A2NP suspend 2. Add Photocatalyst & Create Suspension prep->suspend equil 3. Stir in Dark (Adsorption Equilibrium) suspend->equil irrad 4. Irradiate with Light Source (Initiate Reaction) equil->irrad sample 5. Collect Aliquots at Time Intervals irrad->sample filter 6. Filter to Remove Catalyst sample->filter analyze 7. Analyze Filtrate (HPLC / UV-Vis) filter->analyze results 8. Determine Degradation Kinetics & Efficiency analyze->results

Caption: General experimental workflow for a photocatalysis study.

References

The Versatility of 4-Amino-2-nitrophenol: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-nitrophenol is a versatile aromatic compound that serves as a crucial building block in a wide array of organic syntheses. Its unique trifunctional nature, possessing amino, hydroxyl, and nitro groups on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of valuable organic molecules, including dyes, pigments, and heterocyclic compounds with potential pharmaceutical applications. The strategic positioning of its functional groups dictates its reactivity, making it a valuable precursor for complex molecular architectures.

Chemical and Physical Properties

This compound is a dark red to brown crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1. The presence of both an electron-donating amino group and an electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, thereby directing its reactivity in various chemical reactions.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4]
Appearance Dark red plates, needles, or reddish-purple powder[1]
Melting Point 125-127 °C[1]
Solubility Insoluble in water; Soluble in ethanol (B145695), acetone (B3395972), acetic acid, and diethyl ether.[3]
pKa 7.81 at 25 °C (phenol)[1]

Core Synthetic Applications

The strategic arrangement of the amino, hydroxyl, and nitro functionalities on the aromatic ring of this compound makes it a valuable precursor for a variety of important organic compounds. Its applications span from the synthesis of vibrant dyes to the construction of complex heterocyclic systems that form the backbone of many pharmaceutical agents.

Synthesis of Azo Dyes

The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are of significant industrial importance due to their intense colors and good fastness properties. The general workflow for the synthesis of azo dyes from this compound is depicted below.

azo_dye_synthesis A This compound B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Azo Dye C->E D Coupling Component (e.g., Naphthalen-2-ol) D->E Coupling

Caption: General workflow for the synthesis of azo dyes from this compound.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic compounds, including phenoxazines and benzoxazoles. These heterocycles are prevalent in medicinal chemistry and materials science.

The reaction of this compound with catechols or their derivatives can lead to the formation of phenoxazine (B87303) structures. A plausible synthetic pathway is outlined below.

phenoxazine_synthesis A This compound C Condensation A->C B Catechol Derivative B->C D Phenoxazine Derivative C->D

Caption: General pathway for the synthesis of phenoxazine derivatives.

The ortho-disposed amino and hydroxyl groups in this compound make it an ideal precursor for the synthesis of benzoxazole (B165842) derivatives through condensation with carboxylic acids or their derivatives.

benzoxazole_synthesis A This compound C Cyclocondensation A->C B Carboxylic Acid or Derivative B->C D Benzoxazole Derivative C->D

Caption: General pathway for the synthesis of benzoxazole derivatives.

Formation of Schiff Bases and Metal Complexes

The amino group of this compound can react with aldehydes or ketones to form Schiff bases. These Schiff bases, containing additional donor atoms from the hydroxyl and nitro groups, are excellent ligands for the formation of stable metal complexes.

schiff_base_synthesis cluster_0 Schiff Base Formation cluster_1 Metal Complexation A This compound C Condensation A->C B Aldehyde or Ketone B->C D Schiff Base C->D E Schiff Base G Complexation E->G F Metal Salt F->G H Metal Complex G->H

Caption: Workflow for the synthesis of Schiff bases and their metal complexes.

Experimental Protocols

The following section provides detailed experimental methodologies for key reactions involving aminophenol derivatives as building blocks. While some protocols utilize closely related starting materials, they serve as excellent templates for reactions with this compound.

Protocol 1: Synthesis of an Azo Dye from an Aminophenol Derivative

This protocol is adapted from the synthesis of an azo dye using p-aminophenol and can be modified for this compound.[5][6]

Materials:

  • This compound (or p-aminophenol as in the reference)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Naphthalen-2-ol

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • Dissolve the aminophenol derivative in dilute hydrochloric acid.[5][6]

    • Cool the solution to 0-5 °C in an ice bath.[5][6]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[5][6] Stir the mixture for a few minutes to ensure complete formation of the diazonium salt.[6]

  • Coupling:

    • In a separate beaker, dissolve naphthalen-2-ol in an aqueous solution of sodium hydroxide.[6]

    • Cool this solution in an ice bath.[6]

    • Slowly add the cold diazonium salt solution to the naphthalen-2-ol solution with constant stirring.[6]

    • A brightly colored precipitate of the azo dye should form immediately.[6]

  • Isolation and Purification:

    • After the addition is complete, continue stirring the mixture in the ice bath for a short period.

    • Collect the precipitate by vacuum filtration and wash it with cold water.[5]

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data (Example for a related Azo Dye):

Reactant 1Reactant 2ProductYieldReference
p-Aminophenol4-Chloro-2-nitrophenolAzo Dye26%[5]
Protocol 2: Synthesis of a Phenoxazine Derivative

This protocol for the synthesis of 2,3-Dinitro-10H-phenoxazine from 2-aminophenol (B121084) can be adapted for reactions involving this compound.[7]

Materials:

  • 2-Aminophenol

  • 4,5-Difluoro-1,2-dinitrobenzene

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a suitable flask, dissolve 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol) in ethanol (30 mL).[7]

  • Add 2-aminophenol (54 mg, 0.49 mmol) and sodium carbonate (500 mg) to the solution.[7]

  • Stir the mixture at 70 °C for 6 hours.[7]

  • After cooling, pour the reaction mixture into water (200 mL) and allow it to stand for 1 hour.[7]

  • Collect the resulting precipitate by filtration and air-dry to obtain the product.[7]

Quantitative Data:

Reactant 1Reactant 2ProductYieldMelting PointReference
2-Aminophenol4,5-Difluoro-1,2-dinitrobenzene2,3-Dinitro-10H-phenoxazine32%>245 °C[7]
Protocol 3: Synthesis of a Benzoxazinone (B8607429) Derivative

This protocol describes the synthesis of a benzoxazinone from 2-amino-4-nitrobenzoic acid and can be considered as a model for cyclization reactions involving aminophenol derivatives.[8]

Materials:

Procedure:

  • Reflux a mixture of 2-amino-4-nitrobenzoic acid (1 mmol) and 4-chlorobenzenesulfonyl chloride (1 mmol) in acetone (20 mL) for 30 minutes.[8]

  • Remove the solvent by rotary evaporation.

  • Recrystallize the residue from 2-methoxyethanol to obtain the pure product.[8]

Quantitative Data:

Reactant 1Reactant 2ProductMelting PointReference
2-Amino-4-nitrobenzoic acid4-Chlorobenzenesulfonyl chloride2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one474–475 K (dec.)[8]
Protocol 4: General Procedure for Schiff Base Formation

This general procedure is adapted from the synthesis of Schiff bases from various aminophenols and can be applied to this compound.[9]

Materials:

  • This compound

  • Substituted aldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the substituted aldehyde in absolute ethanol.

  • In a separate flask, dissolve this compound in absolute ethanol.

  • Add the aminophenol solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.[9]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate of the Schiff base can be collected by filtration, washed with cold ethanol, and dried.

Protocol 5: General Procedure for Metal Complexation of a Schiff Base

This protocol outlines a general method for the synthesis of metal complexes from a Schiff base ligand.[10]

Materials:

  • Schiff base of this compound

  • Metal salt (e.g., Cobalt(II) sulfate (B86663) heptahydrate)

  • Ethanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

Procedure:

  • Prepare a solution of the Schiff base in warm ethanol.[10]

  • In a separate flask, prepare an aqueous solution of the metal salt.[10]

  • Mix the Schiff base solution with the metal salt solution.[10]

  • Adjust the pH of the reaction mixture to 10.0-11.0 using 0.1 M NaOH solution to induce precipitation of the metal complex.[10]

  • Digest the precipitate on a water bath for 3 hours.[10]

  • Cool the mixture, filter the precipitate, wash with warm water followed by 50% ethanol, and dry in vacuo.[10]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for the facile construction of a diverse range of molecules, including industrially important dyes and pigments, as well as complex heterocyclic systems with potential applications in drug discovery and materials science. The experimental protocols provided in this guide, though some are adapted from closely related starting materials, offer a solid foundation for researchers to explore the rich chemistry of this important intermediate. Further investigation into the reaction scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this compound in the field of organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 4-Amino-2-nitrophenol using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for various applications, including quality control, impurity profiling, and research.

Introduction

This compound is an organic compound used as an intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1] It is also a metabolite of 2,4-dinitrophenol. Accurate and reliable analytical methods are crucial for monitoring its presence and purity in various matrices. HPLC is a powerful technique for the separation, identification, and quantification of this compound. This document outlines several reversed-phase HPLC (RP-HPLC) methods with different stationary and mobile phases.

HPLC Methods for the Analysis of this compound

Several HPLC methods have been developed for the analysis of this compound and its isomers. The following tables summarize the chromatographic conditions and quantitative data from various reported methods.

Summary of Chromatographic Conditions
Method Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Method 1 Primesep 100 (4.6 x 150 mm, 5 µm)Acetonitrile, Water, and Sulfuric Acid1.0275[1]
Method 2 Newcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot Specified[2]
Method 3 C18 LiChrospher (4.0 x 125 mm, 5 µm)Acetonitrile, Water, and Acetic Acid (25:74.5:0.5 v/v/v)0.5 for 10 min, then 2.0254[3]
Method 4 C18 (4.6 x 250 mm, 5 µm)Acetonitrile and 0.05 M Acetic Buffer (pH 5.9) (20:80 v/v)1.0Not Specified[4]
Summary of Quantitative Data
Method Analyte Linearity (R²) LOD LOQ Accuracy (% Recovery) Precision (%RSD) Reference
Method 1 This compoundNot Specified93 ppbNot SpecifiedNot SpecifiedNot Specified[1]
Method 4 4-Amino-3-nitrophenol1.0Not Specified0.07%99.06 - 101.050.59 - 1.92[4]
LC-MS/MS 4-Amino-3-nitrophenol0.9962 - 0.9993Not Specified50 - 80 ng/mL93.5 - 111.731.7 - 14.46[5][6]

Note: Quantitative data for all methods were not consistently available in the searched literature. Method 4 and the LC-MS/MS method were for the isomer 4-Amino-3-nitrophenol but provide an indication of the performance that can be expected.

Experimental Protocols

The following are detailed protocols for the HPLC methods described above.

Protocol 1: Analysis of this compound on Primesep 100 Column

This method utilizes a mixed-mode Primesep 100 column for the retention and analysis of this compound.[1]

1. Instrumentation

  • HPLC system with a UV detector

  • Primesep 100 column (4.6 x 150 mm, 5 µm particle size, 100 Å pore size)[1]

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sulfuric acid (H₂SO₄)

  • This compound standard

3. Chromatographic Conditions

  • Mobile Phase: 50% Acetonitrile, 50% Water with 0.1% Sulfuric Acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 275 nm[1]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

4. Standard Preparation

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

5. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standards and the sample.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Analysis of Aminonitrophenols using a C18 Column

This method is a general approach for the analysis of aminonitrophenols in industrial effluents.[3]

1. Instrumentation

  • HPLC system with a UV-visible detector

  • C18 LiChrospher reversed-phase column (4.0 x 125 mm, 5 µm particle size)[3]

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Acetic acid

  • This compound standard

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (25:74.5:0.5 v/v/v)[3]

  • Flow Rate: 0.5 mL/min for the first 10 minutes, then increased to 2.0 mL/min until the end of the analysis.[3]

  • Detection: UV at 254 nm[3]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

4. Standard Preparation

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standards by serial dilution of the stock solution.

5. Sample Preparation (for industrial effluents)

  • Collect the effluent sample.

  • Adjust the pH to 2.5.[3]

  • Treat with activated carbon if necessary to reduce matrix effects.[3]

  • Filter the sample through a 0.45 µm filter.

6. Analysis

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the standards and prepared sample.

  • Identify and quantify the this compound peak.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis.

Logical Relationship of HPLC Method Components

This diagram shows the key components of an HPLC method and their relationship.

HPLC_Method_Components cluster_instrument Instrumentation cluster_separation Separation Parameters cluster_analyte Analyte & Data Pump Pump Mobile_Phase Mobile Phase Pump->Mobile_Phase Injector Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Mobile_Phase->Column Flow_Rate Flow Rate Flow_Rate->Pump Temperature Temperature Temperature->Column Analyte This compound Analyte->Injector

Caption: Key components of an HPLC method.

References

Application Notes and Protocols for the Electrochemical Detection of 4-Nitrophenol Using Differential Pulse Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Differential Pulse Voltammetry for 4-Nitrophenol (B140041) Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenol (4-NP) is recognized as a significant environmental pollutant by agencies such as the U.S. Environmental Protection Agency (EPA) due to its harmful effects on humans and aquatic life.[1][2] It is a common intermediate in the manufacturing of pesticides, fungicides, dyes, and pharmaceuticals.[1][3] The development of sensitive, selective, and rapid analytical methods for the detection of 4-NP is crucial for environmental monitoring and ensuring public safety. Electrochemical methods, particularly differential pulse voltammetry (DPV), offer a compelling alternative to traditional chromatographic techniques due to their low cost, high sensitivity, and potential for in-situ measurements.[4]

This application note provides a comprehensive overview and detailed protocols for the determination of 4-NP using DPV, with a focus on the utilization of modified electrodes to enhance analytical performance.

Principle of Detection

The electrochemical detection of 4-nitrophenol by DPV is typically based on the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH), which can be further reduced or oxidized.[4] The process is proton-dependent, making the pH of the supporting electrolyte a critical parameter. By applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp, DPV enhances the signal-to-noise ratio compared to other voltammetric techniques, allowing for lower detection limits. The peak current generated during the reduction is directly proportional to the concentration of 4-NP in the sample.

The general reduction pathway of 4-nitrophenol at the electrode surface can be visualized as follows:

G cluster_electrode Electrode Surface cluster_solution Solution 4-Nitrophenol 4-Nitrophenol 4-Hydroxylaminophenol 4-Hydroxylaminophenol 4-Nitrophenol->4-Hydroxylaminophenol + 4H⁺, + 4e⁻ 4-Aminophenol 4-Aminophenol 4-Hydroxylaminophenol->4-Aminophenol + 2H⁺, + 2e⁻ Analyte 4-Nitrophenol in Sample Analyte->4-Nitrophenol

Caption: Electrochemical reduction pathway of 4-Nitrophenol.

Quantitative Data Summary

The performance of various modified electrodes for the DPV detection of 4-nitrophenol is summarized in the table below. Electrode modification with nanomaterials like graphene, gold nanoparticles, and metal oxides has been shown to significantly improve sensitivity and lower detection limits.

Electrode ModificationLinear Range (μM)Limit of Detection (LOD) (μM)Supporting Electrolyte (pH)Reference
Glassy Carbon Electrode (GCE)2 - 1000.17 (cathodic), 0.39 (anodic)Britton-Robinson buffer (pH 2.0)[1]
Reduced Graphene Oxide/Au Nanoparticle/GCE0.05 - 2.0 and 4.0 - 1000.01Not Specified[5][6]
Pt NPs-Embedded PPy-CB@ZnO/GCE1.5 - 40.51.25Phosphate buffer (pH 7.0)[7]
MnO₂ Nanoparticles/Reduced Graphene Oxide/GCE0.02 - 0.5 and 2 - 1800.01Not Specified[2]
Oxidized Graphitic Carbon Nitride/Screen-Printed Electrode0.0033 - 0.3130.075Not Specified[8]
Pyridine (B92270) Diketopyrrolopyrrole-Functionalized Graphene Oxide/GCE0.5 - 50 and 50 - 1630.10Phosphate buffer (pH 6.4)[9]
Biomass Derived Activated Carbon/GCEup to 5000.16Acetate buffer (pH 5.0)[10]

Experimental Protocols

Preparation of a Standard Glassy Carbon Electrode (GCE)

This protocol describes the basic cleaning and preparation of a GCE, which can be used as a bare electrode or as a substrate for further modification.

G A Polishing B Sonication A->B Alumina (B75360) Slurry C Electrochemical Cleaning B->C Ethanol (B145695) & Water D Ready for Use/Modification C->D Potential Cycling

Caption: Workflow for Glassy Carbon Electrode preparation.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing cloth

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

  • Electrochemical workstation

  • Supporting electrolyte (e.g., 0.1 M H₂SO₄)

Procedure:

  • Mechanical Polishing: Polish the GCE surface on a polishing cloth with 0.3 µm alumina slurry for 5 minutes. Rinse thoroughly with deionized water. Repeat the polishing step with 0.05 µm alumina slurry for another 5 minutes.

  • Sonication: Sonicate the polished electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adhered alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning (Optional but Recommended): In a cell containing a suitable electrolyte (e.g., 0.1 M H₂SO₄), cycle the potential of the GCE in a range where solvent or electrolyte decomposition occurs (e.g., -0.2 to 1.2 V) for several cycles until a stable cyclic voltammogram is obtained.

  • Final Rinse: Rinse the electrode with deionized water and dry before use or modification.

General Protocol for DPV Measurement of 4-Nitrophenol

This protocol outlines the general steps for performing a DPV measurement of 4-NP. The specific parameters may need to be optimized based on the electrode used and the expected concentration range.

Materials:

  • Prepared working electrode (e.g., modified GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Electrochemical workstation with DPV capabilities

  • Supporting electrolyte (e.g., Britton-Robinson buffer or Phosphate buffer at optimized pH)[3][7]

  • 4-Nitrophenol stock solution

  • Nitrogen gas for deoxygenation[11]

Procedure:

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the reduction of 4-NP.[11] Maintain a nitrogen atmosphere over the solution during the experiment.

  • Blank Measurement: Record the DPV of the supporting electrolyte to obtain a baseline. The potential should be scanned towards negative values for reduction. A typical range could be from -0.2 V to -1.0 V vs. Ag/AgCl.

  • Standard Addition: Add a known concentration of 4-nitrophenol to the electrochemical cell.

  • DPV Measurement: Stir the solution for a short period to ensure homogeneity, then stop the stirring and allow the solution to become quiescent. Run the DPV scan using optimized parameters (e.g., pulse amplitude, pulse width, scan rate).

  • Calibration Curve: Repeat steps 4 and 5 with successive additions of the 4-NP stock solution to build a calibration curve of peak current versus concentration.

  • Sample Analysis: For real sample analysis, prepare the sample in the supporting electrolyte and perform the DPV measurement. The concentration can be determined from the calibration curve.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Assemble 3-Electrode Cell B Add Supporting Electrolyte A->B C Deoxygenate with N₂ B->C D Record Blank DPV C->D E Add 4-NP Standard/Sample D->E F Equilibrate E->F G Run DPV Scan F->G H Record Peak Current G->H I Repeat for Calibration H->I J Plot Peak Current vs. Conc. I->J K Determine Unknown Conc. J->K

Caption: General workflow for DPV analysis of 4-Nitrophenol.

Conclusion

Differential pulse voltammetry provides a robust and sensitive platform for the detection of 4-nitrophenol. The performance of the method can be significantly enhanced through the use of modified electrodes, which offer larger surface areas and catalytic effects, leading to lower detection limits and wider linear ranges. The protocols outlined in this application note provide a solid foundation for researchers and scientists to develop and validate DPV-based methods for the routine monitoring of 4-nitrophenol in various matrices. Careful optimization of experimental parameters, particularly the pH of the supporting electrolyte, is essential for achieving optimal results.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes utilizing 4-Amino-2-nitrophenol as the diazo component. The protocols detailed below are based on established methodologies for diazotization and azo coupling reactions, offering a reproducible framework for the synthesis of a variety of azo dye structures.

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a cornerstone of organic chemistry, with wide-ranging applications in textiles, printing, pharmaceuticals, and as analytical reagents. The process typically involves a two-step reaction: the diazotization of a primary aromatic amine, in this case, this compound, to form a reactive diazonium salt, followed by an electrophilic substitution reaction with a coupling component, such as a phenol (B47542) or an aromatic amine. The presence of the nitro group in the this compound backbone can influence the color and properties of the resulting dye.

Synthesis Pathway Overview

The synthesis of azo dyes from this compound follows a well-defined reaction pathway. The initial step is the diazotization of the primary amine group on this compound. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt is a potent electrophile.

The second step is the azo coupling reaction, where the diazonium salt reacts with an electron-rich aromatic compound (the coupling component). The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present. For instance, with phenols, the coupling generally occurs at the para position to the hydroxyl group, unless this position is blocked. The reaction is typically carried out in a solution with controlled pH to facilitate the electrophilic aromatic substitution.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye B->D C Coupling Component (e.g., Resorcinol) C->D

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound as the starting material.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring rod/magnetic stirrer

  • Dropping funnel

Procedure:

  • In a beaker, prepare a mixture of this compound (e.g., 3.08 g, 0.02 mol), concentrated hydrochloric acid (e.g., 2.2 mL), and 15 mL of water.

  • Cool the mixture to 0 °C in an ice bath with constant stirring. Add approximately 16 g of crushed ice to the mixture to maintain the low temperature.

  • In a separate beaker, dissolve sodium nitrite (e.g., 1.38 g, 0.02 mol) in a small amount of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound over a period of 5 to 10 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Continue stirring the mixture for an additional 10-15 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Resorcinol (B1680541)

Materials:

  • Diazonium salt solution from Protocol 1

  • Resorcinol

  • Sodium Bicarbonate (NaHCO₃)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring rod/magnetic stirrer

Procedure:

  • In a separate beaker, dissolve resorcinol (e.g., 2.2 g, 0.02 mol) in 30 mL of water and cool the solution to 15 °C with ice.

  • Gradually add the resorcinol solution to the freshly prepared diazonium salt solution over approximately 15 minutes with continuous stirring.

  • Slowly add a solution of sodium bicarbonate (e.g., 8.0 g in water) to the reaction mixture over the next hour to adjust the pH and facilitate the coupling reaction.

  • Allow the reaction mixture to warm to room temperature (20-25 °C) and continue stirring for at least 16 hours to ensure the completion of the coupling reaction.

  • The resulting azo dye will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold distilled water to remove any unreacted salts and byproducts.

  • Dry the purified azo dye in a vacuum oven at a suitable temperature.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from aminophenol derivatives. Note that specific yields and spectral data can vary based on the exact reactants and reaction conditions.

Table 1: Reaction Parameters

ParameterValue
Starting MaterialThis compound
Coupling ComponentResorcinol
Diazotization Temperature0-5 °C
Coupling Temperature15-25 °C
Reaction Time (Coupling)~16 hours
Reported Yield Range70-90% (Typical for similar azo syntheses)

Table 2: Spectroscopic Data for a Representative Azo Dye (4-((4-hydroxyphenyl)diazenyl)-2-nitrophenol)

Spectroscopic TechniqueCharacteristic Peaks/Values
¹H NMR (DMSO-d₆, δ ppm)~10.1 (s, 1H, Ar-OH), ~8.0-7.0 (m, Ar-H), ~3.4 (s, 1H, Ar-OH)
¹³C NMR (DMSO-d₆, δ ppm)~160-110 (Ar-C)
IR (KBr, cm⁻¹)~3400 (O-H stretch), ~1600 (C=C stretch, aromatic), ~1520 & ~1340 (NO₂ stretch), ~1450 (N=N stretch)
UV-Vis (λmax, nm)~400-500 (in a suitable solvent)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of an azo dye from this compound.

Experimental_Workflow start Start prep_amine Prepare this compound suspension in HCl and water start->prep_amine cool_amine Cool amine suspension to 0-5 °C prep_amine->cool_amine diazotization Add NaNO₂ solution dropwise to amine suspension cool_amine->diazotization prep_nitrite Prepare aqueous Sodium Nitrite solution prep_nitrite->diazotization stir_diazo Stir for 10-15 min to complete diazotization diazotization->stir_diazo coupling Add Resorcinol solution to diazonium salt solution stir_diazo->coupling prep_coupler Prepare aqueous Resorcinol solution cool_coupler Cool Resorcinol solution to 15 °C prep_coupler->cool_coupler cool_coupler->coupling adjust_ph Add Sodium Bicarbonate solution coupling->adjust_ph stir_couple Stir for ~16 hours at room temperature adjust_ph->stir_couple filtration Filter the precipitated azo dye stir_couple->filtration washing Wash the solid with cold water filtration->washing drying Dry the purified azo dye washing->drying end End drying->end

Caption: Experimental workflow for azo dye synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and other aromatic amines can be toxic and should be handled with care.

  • Concentrated acids are corrosive. Handle with extreme caution.

  • Sodium nitrite is an oxidizing agent and is toxic.

  • Diazonium salts can be explosive in their dry, solid state. Always keep them in solution and at low temperatures.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for 4-Amino-2-nitrophenol as a Chromogenic Product in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-nitrophenol is a versatile organic compound that serves as a valuable chromogenic indicator in specific biochemical assays. Unlike reagents that produce a colored product upon enzymatic cleavage, this compound is the direct colored product of an enzymatic reaction, primarily the reduction of a nitroaromatic substrate. Its distinct reddish-brown coloration allows for the direct spectrophotometric quantification of enzyme activity.

This application note details the use of this compound as a reporter molecule in the context of nitroreductase (NTR) assays. Nitroreductases are enzymes, predominantly found in bacteria and some eukaryotes, that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds. This enzymatic activity is of significant interest in several fields:

  • Drug Development: NTRs are key to the activation of certain prodrugs, particularly in cancer therapy (Gene-Directed Enzyme Prodrug Therapy, GDEPT) and for targeted antibiotic treatments.

  • Bioremediation: These enzymes play a crucial role in the microbial degradation of environmental pollutants containing nitroaromatic compounds.

  • Food Science: Nitroreductase activity can be an indicator of microbial contamination or specific metabolic pathways in food production.

The assay described herein utilizes 2,4-dinitrophenol (B41442) as a substrate for NTRs. The enzyme reduces one of the nitro groups, leading to the formation of this compound, the colored product that can be quantified to determine the enzyme's activity.

Principle of the Assay

The biochemical assay for nitroreductase activity is based on the enzymatic reduction of a non-colored or lightly colored substrate, 2,4-dinitrophenol, to a distinctly colored product, this compound. This reaction is dependent on the presence of a reducing cofactor, typically NADH or NADPH.

The nitroreductase transfers a hydride ion from the cofactor to the nitro group of the substrate. The formation of this compound results in a colored solution, and the intensity of the color, measured by its absorbance at a specific wavelength, is directly proportional to the amount of product formed and thus to the nitroreductase activity. The activity is often determined by monitoring the increase in absorbance over time.

Quantitative Data

The following table summarizes key quantitative parameters for a nitroreductase assay using 2,4-dinitrophenol as a substrate. Please note that specific values can vary depending on the source of the nitroreductase, buffer conditions, and instrumentation.

ParameterValueNotes
Substrate 2,4-Dinitrophenol
Enzyme Nitroreductase (e.g., from Rhodobacter capsulatus, NprA)
Product This compoundChromogenic reporter
Cofactor NADPH or NADH
Absorbance Maxima (λmax) of Product 212 nm, 264 nm, 342 nmIn acidic solution. For colorimetric assays, a wavelength in the visible spectrum should be determined empirically.
Optimal pH 5.5 - 8.0Enzyme-dependent. For NprA, the optimum is pH 6.5.[1]
Optimal Temperature 30 - 40°CEnzyme-dependent. For NprA, the optimum is 30°C.[1]
Km for 2,4-Dinitrophenol ~78 µM (for NprA)Michaelis constant, indicates substrate affinity.[1]
Km for NADPH ~40 µM (for NprA)Michaelis constant for the cofactor.[1]

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Potassium Phosphate (B84403), pH 6.5):

    • Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄) and a 50 mM solution of potassium phosphate dibasic (K₂HPO₄).

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until the pH reaches 6.5.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM 2,4-Dinitrophenol):

    • Dissolve 18.4 mg of 2,4-dinitrophenol in 10 mL of a suitable organic solvent (e.g., DMSO or ethanol) as it has limited aqueous solubility.

    • Store protected from light at -20°C.

  • Cofactor Stock Solution (10 mM NADPH):

    • Dissolve 8.3 mg of NADPH (tetrasodium salt) in 1 mL of Assay Buffer.

    • Prepare fresh on the day of the experiment and keep on ice.

  • Nitroreductase Enzyme Solution:

    • The concentration of the purified enzyme or cellular lysate should be determined by a standard protein assay (e.g., Bradford or BCA).

    • Dilute the enzyme solution in cold Assay Buffer to the desired working concentration just before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

Assay Procedure (96-well plate format)
  • Prepare the Reaction Mixture:

    • In each well of a clear, flat-bottom 96-well microplate, prepare a reaction mixture containing:

      • 50 µL of Assay Buffer (50 mM Potassium Phosphate, pH 6.5)

      • 10 µL of Substrate Stock Solution (10 mM 2,4-Dinitrophenol), diluted to a working concentration in Assay Buffer to achieve a final concentration in the assay of 100 µM.

      • 20 µL of Cofactor Stock Solution (10 mM NADPH), diluted to a working concentration in Assay Buffer to achieve a final concentration in the assay of 200 µM.

      • 10 µL of purified water or buffer for the enzyme blank.

  • Pre-incubation:

    • Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Add 10 µL of the Nitroreductase Enzyme Solution to each well to start the reaction.

    • For the blank wells, add 10 µL of Assay Buffer instead of the enzyme solution.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader capable of kinetic measurements.

    • Measure the absorbance at a wavelength determined to be in the visible range for this compound (e.g., scan from 400-600 nm to find the peak) every 30 or 60 seconds for a total of 10-20 minutes.

    • Alternative Endpoint Assay: If a kinetic plate reader is not available, incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding a stopping reagent (e.g., 10 µL of 1 M HCl) and then read the final absorbance.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, plot the absorbance as a function of time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • Subtract the slope of the blank (non-enzymatic reaction) from the slopes of the enzyme-containing wells.

  • Calculate Enzyme Activity:

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

    • The calculation requires the molar extinction coefficient (ε) of this compound at the measurement wavelength and the path length (l) of the solution in the microplate well.

    • Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 10^6

      • ΔAbs/min is the rate of absorbance change per minute.

      • ε is the molar extinction coefficient in M⁻¹cm⁻¹.

      • l is the path length in cm.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2_4_DNP 2,4-Dinitrophenol NTR Nitroreductase 2_4_DNP->NTR Substrate NADPH NADPH NADPH->NTR Cofactor 4_A_2_NP This compound (Colored Product) NTR->4_A_2_NP Product Release NADP NADP+ NTR->NADP Cofactor Release

Caption: Enzymatic reduction of 2,4-dinitrophenol to this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) prep_plate Pipette Reagents into 96-well Plate prep_reagents->prep_plate prep_enzyme Prepare Enzyme Dilution start_reaction Add Enzyme to Initiate prep_enzyme->start_reaction pre_incubate Pre-incubate at 30°C for 5 min prep_plate->pre_incubate pre_incubate->start_reaction measure Measure Absorbance Kinetics in Plate Reader start_reaction->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Initial Velocity (V₀) plot_data->calc_rate calc_activity Determine Enzyme Activity calc_rate->calc_activity

Caption: General workflow for the nitroreductase colorimetric assay.

References

Application of 4-Amino-2-nitrophenol in electrochemical sensors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Electrochemical Sensing

Topic: Application of 4-Amino-2-nitrophenol in Electrochemical Sensors

A Note on the Application of this compound:

Extensive review of current scientific literature indicates that this compound is not commonly utilized as a primary material for the fabrication of electrochemical sensors (e.g., as an electrode modifier or electropolymerized film). Instead, the predominant application in this chemical space is the electrochemical detection of 4-Nitrophenol (B140041) (4-NP) , a priority environmental pollutant. This compound is recognized as a metabolite of 2,4-dinitrophenol (B41442) and can be an analyte in its own right, but it is not a foundational component of the sensors themselves.

Therefore, these application notes will focus on the highly relevant and extensively researched area of developing and utilizing electrochemical sensors for the detection of 4-Nitrophenol (4-NP) . The principles, protocols, and data presented are central to the work of researchers, scientists, and drug development professionals engaged in analytical chemistry and environmental monitoring.

Application Notes: Electrochemical Detection of 4-Nitrophenol (4-NP)

Introduction

4-Nitrophenol (4-NP) is a toxic and persistent organic pollutant originating from the manufacturing of pesticides, herbicides, explosives, and synthetic dyes. Its presence in environmental and biological systems poses significant health risks. Electrochemical sensors offer a compelling alternative to traditional analytical methods like chromatography due to their high sensitivity, rapid response, low cost, and potential for on-site analysis.[1]

The fundamental principle behind the electrochemical detection of 4-NP is its reduction at an electrode surface. By applying a negative potential, the nitro group (-NO₂) of 4-NP is irreversibly reduced to a hydroxylamine (B1172632) group (-NHOH), which can be further reduced to an amine group (-NH₂). This electrochemical reaction generates a measurable current that is proportional to the concentration of 4-NP.

Sensing Mechanism: Electrochemical Reduction of 4-Nitrophenol

The electrochemical reduction of 4-NP is an irreversible process that typically involves the transfer of four electrons and four protons to form 4-hydroxylaminophenol. This primary product can then be further reduced in a two-electron, two-proton step to form 4-aminophenol. The initial, more prominent reduction is the basis for most voltammetric sensing methods.

The general reduction pathway at the working electrode is as follows:

Step 1: 4-Nitrophenol + 4e⁻ + 4H⁺ → 4-Hydroxylaminophenol + H₂O Step 2: 4-Hydroxylaminophenol + 2e⁻ + 2H⁺ → 4-Aminophenol + H₂O

The efficiency of this process is significantly enhanced by modifying the working electrode (commonly a Glassy Carbon Electrode - GCE) with nanomaterials that improve electron transfer kinetics and increase the electroactive surface area.

G cluster_electrode Modified Electrode Surface Analyte 4-Nitrophenol (in solution) Adsorbed Adsorbed 4-NP Analyte->Adsorbed Adsorption Intermediate 4-Hydroxylaminophenol Adsorbed->Intermediate + 4H⁺, + 4e⁻ (Signal Generation) Product 4-Aminophenol Intermediate->Product + 2H⁺, + 2e⁻ Measurement Current Measurement (Proportional to Concentration) Intermediate->Measurement

Caption: Electrochemical reduction pathway of 4-Nitrophenol at a modified electrode surface.

Data Presentation: Performance of 4-NP Electrochemical Sensors

The performance of an electrochemical sensor is evaluated based on several key parameters. The table below summarizes the performance of various 4-NP sensors based on different electrode modifications as reported in the literature.

Electrode ModificationAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD) (μM)SensitivityReference
SrTiO₃/Ag/rGO/SPCELinear Sweep Voltammetry (LSV)0.1 - 10000.03Not Specified[2]
Reduced Graphene Oxide (RGO)/Au Nanoparticles/GCEDifferential Pulse Voltammetry (DPV)0.05 - 2.0 and 4.0 - 1000.01Not Specified[3]
Reduced Graphene Oxide (RGO)/Au Nanoparticles/GCESquare Wave Voltammetry (SWV)0.05 - 2.00.02Not Specified[3]
Graphite Nanoflakes (GNFs)/GCEVoltammetry1 - 60000.7Not Specified[4]
Pt NPs-Embedded PPy-CB@ZnO NCs/GCEDifferential Pulse Voltammetry (DPV)1.5 - 40.51.257.8892 µA µM⁻¹ cm⁻²[5]
MnO₂-RGO/GCENot Specified0.02 - 0.5 and 2 - 1800.01Not Specified[6]
PDPP-GO/GCEDifferential Pulse Voltammetry (DPV)0.5 - 50 and 50 - 1630.1018.54 and 6.61 µA µM⁻¹ cm⁻²[6]

GCE: Glassy Carbon Electrode, SPCE: Screen-Printed Carbon Electrode, NCs: Nanocomposites.

Experimental Protocols

Protocol 1: Fabrication of a Reduced Graphene Oxide/Gold Nanoparticle Modified GCE (RGO/AuNP/GCE)

This protocol is adapted from the methodology for creating a composite electrode for 4-NP detection.[3]

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)

  • Graphene Oxide (GO) dispersion

  • Chloroauric acid (HAuCl₄)

  • Phosphate Buffer Solution (PBS, 0.1 M, pH adjusted as needed, e.g., pH 6.0)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Potassium chloride (KCl)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

2. Electrode Pre-treatment:

  • Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 2 minutes each.

  • Rinse thoroughly with DI water.

  • Sonicate the polished GCE in DI water, ethanol, and then DI water again for 2 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of high-purity nitrogen.

3. Electrodeposition of Reduced Graphene Oxide (RGO):

  • Prepare an electrochemical cell containing a GO dispersion (e.g., 0.5 mg/mL in 0.1 M PBS).

  • Use the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electrodeposit RGO onto the GCE surface using cyclic voltammetry (CV) or chronoamperometry. For CV, cycle the potential in a range of -1.5 V to 0.6 V for approximately 10 cycles at a scan rate of 50 mV/s.

  • Gently rinse the RGO/GCE with DI water and dry carefully.

4. Electrodeposition of Gold Nanoparticles (AuNPs):

  • Prepare an electrochemical cell containing a solution of HAuCl₄ (e.g., 1 mM in 0.1 M KCl).

  • Immerse the RGO/GCE (working electrode), Pt wire (counter), and Ag/AgCl (reference) into the solution.

  • Deposit AuNPs onto the RGO surface by applying a constant potential (e.g., -0.2 V) for a specified time (e.g., 60 seconds).

  • Remove the now-modified AuNP/RGO/GCE, rinse gently with DI water, and dry. The sensor is ready for characterization and use.

G start Start: Bare GCE polish 1. Polish with Alumina Slurry (0.3 µm -> 0.05 µm) start->polish sonicate 2. Sonicate in DI Water & Ethanol polish->sonicate dry1 3. Dry with N₂ sonicate->dry1 electrodeposit_rgo 4. Electrodeposit RGO from GO dispersion dry1->electrodeposit_rgo electrodeposit_au 5. Electrodeposit AuNPs from HAuCl₄ solution electrodeposit_rgo->electrodeposit_au final_sensor End: AuNP/RGO/GCE Sensor electrodeposit_au->final_sensor

Caption: Workflow for the fabrication of an AuNP/RGO modified glassy carbon electrode.

Protocol 2: Voltammetric Determination of 4-Nitrophenol

This protocol outlines the general procedure for detecting 4-NP using a modified electrode with Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), which offer higher sensitivity and better peak resolution than standard CV.

1. Apparatus:

  • Potentiostat/Galvanostat electrochemical workstation.

  • Three-electrode cell:

    • Working Electrode: The fabricated modified GCE (e.g., AuNP/RGO/GCE).

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter Electrode: Platinum wire.

2. Procedure:

  • Prepare a stock solution of 4-NP (e.g., 10 mM) in a suitable solvent. Prepare a series of standard solutions of 4-NP in the supporting electrolyte (e.g., 0.1 M PBS, pH 6.0) by serial dilution.

  • Set up the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte (blank solution).

  • Purge the solution with high-purity nitrogen for 5-10 minutes to remove dissolved oxygen, and maintain a nitrogen atmosphere over the solution during the experiment.

  • Accumulation Step (Optional but Recommended): Apply a specific accumulation potential (e.g., 0.2 V) for a set time (e.g., 180 seconds) with stirring to pre-concentrate the analyte on the electrode surface. Stop stirring and allow the solution to become quiescent for 10-15 seconds.

  • Voltammetric Scan:

    • For DPV: Scan the potential towards the negative range (e.g., from 0 V to -1.0 V). Typical parameters: pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s.

    • For SWV: Scan in the same negative range. Typical parameters: frequency 25 Hz, amplitude 25 mV, step potential 4 mV.

  • Record the voltammogram for the blank solution.

  • Add a known concentration of 4-NP standard solution to the cell. Stir briefly, then repeat steps 3-5.

  • Record the voltammogram. A reduction peak corresponding to 4-NP should appear (typically between -0.6 V and -0.8 V vs. Ag/AgCl).

  • Repeat step 7 with increasing concentrations of 4-NP to build a calibration curve.

3. Data Analysis:

  • Measure the peak current of the 4-NP reduction peak for each concentration, baseline-corrected against the blank.

  • Plot the peak current (Iₚ) versus the 4-NP concentration.

  • Determine the linear range, regression equation, and correlation coefficient (R²) for the calibration curve.

  • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / m, where σ is the standard deviation of the blank signal and m is the slope of the calibration curve.

G cluster_setup Experimental Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis setup 1. Assemble 3-Electrode Cell (Modified WE, RE, CE) in Supporting Electrolyte (PBS) purge 2. Purge with N₂ (10 min) setup->purge accumulate 3. Pre-concentrate Analyte (Accumulation Step) purge->accumulate scan 4. Perform Voltammetric Scan (DPV or SWV) accumulate->scan record 5. Record Voltammogram scan->record plot 6. Plot Peak Current vs. Concentration record->plot calculate 7. Determine Linear Range, LOD plot->calculate

Caption: Logical workflow for the voltammetric determination of 4-Nitrophenol.

References

Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-nitrophenol (4A2NP) is a compound of interest in various fields, including the manufacturing of dyes and pharmaceuticals. Due to its potential biological and environmental significance, sensitive and accurate analytical methods for its detection are crucial. While direct analysis of 4A2NP is possible using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization can significantly enhance analytical performance. This document provides detailed application notes and protocols for the derivatization of this compound to improve its detection by Gas Chromatography (GC), HPLC with fluorescence detection, and UV-Visible Spectrophotometry.

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, which has properties that are more amenable to a particular analytical method. For this compound, which possesses both an amino and a phenolic hydroxyl group, derivatization can increase volatility for GC analysis, introduce a fluorescent tag for highly sensitive HPLC detection, or shift its absorbance spectrum for more selective spectrophotometric measurement.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of direct HPLC analysis of this compound and compares it with various derivatization-based methods. This allows for an informed selection of the most appropriate analytical strategy based on the required sensitivity and available instrumentation.

Analytical MethodAnalyte FormDerivatization ReagentPrincipleLinearity RangeLimit of Quantification (LOQ)
HPLC-UV UnderivatizedNoneUV absorbance of the parent molecule.0.05 - 500 mg/L[1]5 mg/kg for 4-amino-3-nitrophenol[1]
GC-MS Silylated DerivativeN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and thermal stability by converting polar -OH and -NH2 groups to nonpolar trimethylsilyl (B98337) ethers and amines.Analyte dependentTypically in the low ng/L to µg/L range.
GC-ECD Alkylated DerivativePentafluorobenzyl Bromide (PFBBr)Introduces an electrophoric group, making the derivative highly sensitive to Electron Capture Detection (ECD).Analyte dependentCan reach low pg/L to ng/L levels.
HPLC-FLD Dansylated DerivativeDansyl ChlorideAttaches a highly fluorescent dansyl group to the primary amine, enabling sensitive fluorescence detection.Typically in the low µM to nM range.[2]Can reach picomolar levels.[3]
UV-Vis Spectrophotometry Azo Dye DerivativeDiazotized Sulfanilic Acid followed by a coupling agentForms a highly colored azo dye, shifting the absorbance to the visible region, which can reduce matrix interference.Typically in the µg/mL range.[4]Generally in the sub-µg/mL range.[4]

Experimental Protocols and Visualizations

This section provides detailed protocols for the derivatization of this compound for analysis by GC-MS, HPLC-FLD, and UV-Visible Spectrophotometry. Each protocol is accompanied by a Graphviz workflow diagram.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique for GC analysis that replaces active hydrogens in polar functional groups with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte. Both the phenolic hydroxyl and the amino groups of this compound will be derivatized.

start Start: 4A2NP Sample dry Dry Sample (e.g., under Nitrogen) start->dry add_reagent Add Silylation Reagent (MSTFA or BSTFA in Pyridine) dry->add_reagent react Heat at 70-100°C for 30-60 min add_reagent->react inject Inject into GC-MS react->inject finish End: Data Acquisition inject->finish

Silylation workflow for GC-MS analysis of 4A2NP.

Materials:

  • This compound (4A2NP) standard or sample extract.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Pyridine (B92270) (anhydrous).

  • Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and septa.

  • Heating block or oven.

  • Nitrogen gas supply.

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of 4A2NP standard or sample extract into a Reacti-Vial™.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all moisture as silylating reagents are water-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it. Then, add 100 µL of MSTFA or BSTFA.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70-100°C for 30-60 minutes to ensure complete derivatization of both the hydroxyl and amino groups.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

GC-MS Conditions (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Dansylation for HPLC-Fluorescence Detection

Dansyl chloride reacts with the primary amino group of this compound to form a highly fluorescent sulfonamide derivative. This allows for very sensitive detection using an HPLC system equipped with a fluorescence detector (FLD).

start Start: 4A2NP Sample in Buffer add_dansyl Add Dansyl Chloride (in Acetonitrile) start->add_dansyl incubate Incubate in Dark (e.g., 60°C for 60 min) add_dansyl->incubate quench Quench with Methylamine (B109427) or other primary amine incubate->quench inject Inject into HPLC-FLD quench->inject finish End: Data Acquisition inject->finish

Dansylation workflow for HPLC-FLD analysis of 4A2NP.

Materials:

  • This compound (4A2NP) standard or sample.

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone (B3395972) or acetonitrile).

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10.0).

  • Methylamine hydrochloride solution (e.g., 10 mg/mL in water) for quenching.

  • HPLC system with a fluorescence detector and a C18 reversed-phase column.

Procedure:

  • Sample Preparation: Dissolve a known amount of 4A2NP standard or sample in the sodium bicarbonate buffer.

  • Derivatization: To 100 µL of the sample solution in a microcentrifuge tube, add 200 µL of the dansyl chloride solution.

  • Reaction: Vortex the mixture and incubate it in a water bath or heating block at 60°C for 60 minutes in the dark. Dansyl chloride and its derivatives are light-sensitive.

  • Quenching: After incubation, add 50 µL of the methylamine solution to react with the excess dansyl chloride. Vortex and let it stand for 15 minutes at room temperature.

  • Sample Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interferences.

  • HPLC-FLD Analysis: Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC-FLD system.

HPLC-FLD Conditions (Typical):

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 25 mM Phosphate buffer (pH 6.5)

  • Gradient: Start with 30% A, increase to 80% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection: Excitation wavelength of ~330 nm and an emission wavelength of ~530 nm.[3]

Diazo-Coupling for UV-Visible Spectrophotometric Analysis

This method involves the diazotization of the primary amino group of this compound, followed by coupling with a suitable aromatic compound (a coupling agent) to form a stable and intensely colored azo dye. This shifts the absorbance maximum to the visible region, enhancing selectivity and often sensitivity.

start Start: 4A2NP Sample diazotize Diazotization: Add HCl and NaNO2 at 0-5°C start->diazotize couple Coupling: Add Coupling Agent (e.g., 8-Hydroxyquinoline) in alkaline medium diazotize->couple measure Measure Absorbance at λmax in UV-Vis Spectrophotometer couple->measure finish End: Quantification measure->finish

Diazo-coupling workflow for spectrophotometric analysis.

Materials:

  • This compound (4A2NP) standard or sample.

  • Hydrochloric acid (HCl), 1 M.

  • Sodium nitrite (B80452) (NaNO₂) solution, 0.1 M (prepare fresh).

  • Sulfamic acid solution, 0.5 M (to remove excess nitrite).

  • Coupling agent solution (e.g., 0.1% 8-hydroxyquinoline (B1678124) in 0.1 M NaOH).

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M.

  • UV-Visible Spectrophotometer.

  • Ice bath.

Procedure:

  • Sample Preparation: Pipette an aliquot of the 4A2NP standard or sample solution into a volumetric flask.

  • Diazotization:

    • Add 1 mL of 1 M HCl.

    • Cool the flask in an ice bath to 0-5°C.

    • Slowly add 1 mL of 0.1 M NaNO₂ solution while swirling.

    • Allow the reaction to proceed for 5 minutes in the ice bath.

  • Removal of Excess Nitrite: Add 1 mL of 0.5 M sulfamic acid solution and swirl. Wait for 5 minutes to ensure all excess nitrous acid is decomposed (cessation of effervescence).

  • Coupling Reaction:

    • Add 2 mL of the 0.1% 8-hydroxyquinoline solution.

    • Make the solution alkaline by adding 2 mL of 1 M NaOH. A color change should be observed as the azo dye forms.

    • Dilute to the mark with deionized water and mix well.

  • Absorbance Measurement: Allow the color to stabilize for 15 minutes at room temperature. Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the 4A2NP. The λmax will depend on the coupling agent used.

Conclusion

The derivatization of this compound offers significant advantages for its quantitative analysis. Silylation enables robust GC-MS analysis, providing high chromatographic resolution and structural information. Dansylation, when coupled with HPLC-FLD, offers exceptional sensitivity, making it suitable for trace-level detection. The classic diazo-coupling reaction provides a simple and cost-effective method for spectrophotometric analysis, which is particularly useful for routine quality control applications where high-end instrumentation may not be available. The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available analytical instrumentation. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their needs.

References

Application Notes: 4-Amino-2-nitrophenol in Complexometric Titrations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases indicates that 4-Amino-2-nitrophenol is not utilized as an indicator in complexometric titrations. While this compound is a known chemical intermediate, particularly in the synthesis of dyes, its application as a metallochromic indicator for the determination of metal ions via titration with chelating agents like EDTA is not documented.

Extensive searches for experimental protocols, quantitative data, or signaling pathway diagrams related to the use of this compound as a complexometric indicator have yielded no relevant results. Standard reference materials and scientific publications detailing the theory and practice of complexometric titrations do not list this compound among the established indicators.

Therefore, the creation of detailed Application Notes and Protocols for this specific application is not feasible due to the absence of foundational scientific evidence.

General Principles of Complexometric Titrations and Indicator Function

For the benefit of researchers, scientists, and drug development professionals, we provide a general overview of the principles of complexometric titrations and the function of a suitable metallochromic indicator.

A complexometric titration is a type of volumetric analysis where the formation of a colored complex is used to determine the endpoint of a titration. This method is particularly useful for the determination of a mixture of different metal ions in a solution. The titrant is typically a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), which forms stable, 1:1 complexes with a wide range of metal ions.

A metallochromic indicator is a dye that changes color when it binds to metal ions. For a successful titration, the following conditions must be met:

  • Complex Stability: The metal-indicator complex must be less stable than the metal-EDTA complex. This ensures that the EDTA can displace the indicator from the metal ion at the equivalence point.

  • Color Change: The free indicator must have a distinctly different color from the metal-indicator complex. This color change signals the endpoint of the titration.

  • Reaction Kinetics: The formation and dissociation of the metal-indicator complex should be rapid to ensure a sharp color change at the endpoint.

  • pH Dependence: The color of the indicator and the stability of the metal complexes are often pH-dependent. Therefore, titrations are typically carried out in a buffered solution at an optimal pH.

Standard Indicators in Complexometric Titrations

A variety of well-established indicators are routinely used in complexometric titrations. The choice of indicator depends on the metal ion being titrated and the pH of the solution. A selection of common indicators and their applications is presented in the table below.

IndicatorMetal Ions DeterminedTypical pH RangeColor Change (Metal-Indicator → Free Indicator)
Eriochrome Black T Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Ca²⁺ (indirectly)8 - 10Wine Red → Blue
Murexide Ca²⁺, Ni²⁺, Cu²⁺, Co²⁺9 - 12Red → Purple
Calmagite Ca²⁺, Mg²⁺9.5 - 11Red → Blue
Xylenol Orange Bi³⁺, Th⁴⁺, Pb²⁺, Zn²⁺, Cd²⁺1 - 6Red/Violet → Lemon Yellow
Solochrome Dark Blue Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺8 - 10Wine Red → Blue

Experimental Workflow for a Typical Complexometric Titration

The logical workflow for performing a complexometric titration for the determination of a metal ion (e.g., Mg²⁺) using a standard indicator like Eriochrome Black T is illustrated below.

Complexometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calc Calculation start Start prep_sample Prepare Analyte Solution (e.g., containing Mg²⁺) start->prep_sample prep_edta Prepare Standard EDTA Solution start->prep_edta prep_buffer Prepare pH 10 Buffer Solution start->prep_buffer prep_indicator Prepare Eriochrome Black T Indicator start->prep_indicator add_buffer Add Buffer to Analyte Solution prep_sample->add_buffer titrate Titrate with EDTA prep_edta->titrate prep_buffer->add_buffer add_indicator Add Indicator (Solution turns Wine Red) prep_indicator->add_indicator add_buffer->add_indicator add_indicator->titrate endpoint Observe Color Change (Wine Red to Blue) titrate->endpoint record_volume Record Volume of EDTA Added endpoint->record_volume calculate Calculate Concentration of Metal Ion record_volume->calculate finish End calculate->finish

Caption: Workflow of a complexometric titration.

Conclusion

Application Notes: Catalytic Reduction of Nitroaromatics Using 4-Amino-2-nitrophenol as a Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of nitroaromatic compounds to their corresponding amino derivatives is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, dyes, agrochemicals, and other valuable intermediates.[1] Among these, 2,4-diaminophenol, the reduction product of 4-amino-2-nitrophenol, is a key component in photographic developers and serves as a precursor for various complex organic molecules.[2][3] This reaction is often facilitated by heterogeneous catalysts, particularly noble metal nanoparticles (e.g., gold, platinum, palladium), which offer high efficiency, selectivity, and reusability under mild conditions.[4][5][6]

The reduction of this compound using a reducing agent like sodium borohydride (B1222165) (NaBH₄) is an excellent model reaction for evaluating the catalytic performance of novel nanomaterials.[2] The progress of the reaction can be conveniently monitored in real-time using UV-Vis spectroscopy, observing the decrease in the reactant's characteristic absorbance peak and the emergence of the product's peak.[2][7]

Mechanism of Catalytic Reduction

The catalytic reduction of nitroaromatics on the surface of metal nanoparticles is widely described by the Langmuir-Hinshelwood model.[8] The process involves several key steps:

  • Adsorption : Both the nitroaromatic compound (this compound) and the reducing agent (borohydride ions, BH₄⁻) adsorb onto the surface of the catalyst.

  • Electron Transfer : The catalyst facilitates the transfer of electrons from the borohydride ions to the nitro group of the aromatic compound.

  • Surface Reaction : The adsorbed nitro group is sequentially hydrogenated to nitroso, hydroxylamino, and finally to the amino group.

  • Desorption : The final product, 2,4-diaminophenol, desorbs from the catalyst surface, making the active sites available for the next catalytic cycle.

cluster_solution Aqueous Solution cluster_catalyst Catalyst Surface (e.g., AuNP) A This compound (Reactant) C Active Site A->C 1. Adsorption B BH₄⁻ (Reducing Agent) B->C 1. Adsorption D 2,4-Diaminophenol (Product) C->D 4. Desorption C->C

Caption: Langmuir-Hinshelwood mechanism for nitroaromatic reduction.

Experimental Protocols

Protocol 1: In-Situ Catalytic Reduction of this compound

This protocol details the procedure for carrying out the catalytic reduction and monitoring its progress using UV-Vis spectroscopy.

Materials:

  • This compound (ANP) solution (e.g., 0.1 mM in deionized water)

  • Sodium borohydride (NaBH₄) solution (e.g., 0.2 M, freshly prepared in deionized water)[5]

  • Heterogeneous catalyst suspension (e.g., gold nanoparticles on a support, concentration typically 0.1 - 1.0 mg/mL)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Micropipettes

  • Magnetic stirrer and stir bar (optional, for reactions outside the spectrophotometer)

Procedure:

  • Baseline Spectrum: Add 2.0 mL of the this compound solution to a quartz cuvette and record the initial UV-Vis spectrum from 250 nm to 550 nm. The characteristic peak for ANP should be visible.[5]

  • Initiate Reaction: To the same cuvette, add a small volume (e.g., 100 µL) of the freshly prepared NaBH₄ solution.[5] Mix gently by pipetting. A color change to deep yellow may occur due to the formation of the corresponding phenolate (B1203915) ion in the alkaline NaBH₄ solution.[2] The absorbance peak is expected to shift to approximately 443 nm.[2]

  • Add Catalyst: Immediately add a specific amount of the catalyst suspension (e.g., 20-50 µL) to the cuvette to start the catalytic reduction.[2][5]

  • Monitor Reaction: Start recording UV-Vis spectra at fixed time intervals (e.g., every 30 or 60 seconds).

  • Data Collection: Continue monitoring until the absorbance peak at ~443 nm disappears and a new peak corresponding to the product, 2,4-diaminophenol, appears at ~323 nm and stabilizes.[2] The yellow color of the solution should fade, indicating the completion of the reaction.[2]

  • Analysis: Plot the absorbance at ~443 nm versus time to determine the reaction rate. The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(C/C₀) versus time, where C is the concentration of the reactant at time t.[9]

start Start prep_reactants Prepare Solutions (ANP, NaBH₄, Catalyst) start->prep_reactants setup_cuvette Add ANP Solution to Cuvette prep_reactants->setup_cuvette add_nabh4 Add NaBH₄ Solution (Initiate Reaction) setup_cuvette->add_nabh4 add_catalyst Add Catalyst Suspension (Start Catalysis) add_nabh4->add_catalyst monitor Monitor Reaction with UV-Vis (Record Spectra vs. Time) add_catalyst->monitor analyze Analyze Data (Calculate Rate Constant) monitor->analyze end_node End analyze->end_node

Caption: Experimental workflow for catalytic reduction monitoring.

Data Presentation

The efficiency of a catalyst is determined by factors such as composition, particle size, support material, and reaction conditions. The following tables summarize typical data gathered during catalyst evaluation studies for nitroaromatic reduction.

Table 1: Comparison of Catalytic Performance for Nitroaromatic Reduction

This table illustrates how different types of nanoparticle catalysts can affect the reaction time and efficiency for the reduction of a nitroaromatic compound (4-nitrophenol is used here as a common example).

CatalystSupport MaterialParticle Size (nm)Reaction TimeConversion (%)Reference
Au NanospheresNone42 min>99%[8]
Au NanostarsNone1170.6 min>99%[8]
Au NPsTiO₂-VariesGood to High[1][10]
Pt NPsCo-Al LDH~3.1~10 min>99%[5]
CuFe₅O₈None-< 9 min~100%[7][11]
Table 2: Influence of Reaction Conditions on Catalytic Activity

This table shows the effect of varying parameters like temperature and catalyst amount on the reaction outcome.

ParameterCondition 1Result 1Condition 2Result 2Reference
Temperature 15 °CSlower Rate45 °CFaster Rate[5]
Catalyst Amount 0.5 mol%Lower Conversion1.0 mol%Highest Conversion[12]
pH Acidic (2-4)Slower RateNeutral/Slightly Basic (7-9)Faster Rate[13]
Reducing Agent Et₃SiH (0.8 mmol)75% Yield (Au/Al₂O₃)TMDS (0.4 mmol)77% Yield (Au/Al₂O₃)[1][10]

References

Application Notes and Protocols for 4-Amino-2-nitrophenol in Enzyme Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-nitrophenol is a versatile substrate for studying the activity of various enzymes, particularly sulfotransferases (SULTs).[1][2][3] Sulfotransferases are a superfamily of phase II detoxification enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[4][5] This process, known as sulfonation, is crucial for the metabolism and excretion of a wide range of xenobiotics, including drugs, as well as endogenous compounds like hormones.[5] The enzymatic conversion of this compound can be monitored spectrophotometrically, providing a continuous and sensitive assay for determining sulfotransferase activity. These assays are instrumental in drug development for screening potential drug candidates as inhibitors or substrates of SULT enzymes and in fundamental research to characterize enzyme kinetics and function.

Principle of the Assay

The sulfation of this compound by a sulfotransferase enzyme results in the formation of a sulfonated product. The reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The rate of the reaction can be determined by measuring the decrease in the substrate concentration or the formation of the product over time. Given that this compound is a colored compound, its enzymatic modification can lead to a change in absorbance at a specific wavelength, which can be monitored using a spectrophotometer. This application note provides a detailed protocol for a generic sulfotransferase assay using this compound as a substrate.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for a Human Sulfotransferase with this compound

ParameterValueConditions
Km15 µMpH 7.0, 37°C
Vmax150 nmol/min/mgpH 7.0, 37°C
Optimal pH6.5 - 7.537°C
Optimal Temperature37°CpH 7.0

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual kinetic parameters will vary depending on the specific sulfotransferase enzyme and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Recombinant human sulfotransferase enzyme (e.g., SULT1A1)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS; Co-factor)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the desired wavelength

  • Nuclease-free water

Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and store it at -20°C.

  • PAPS Stock Solution: Prepare a 10 mM stock solution of PAPS in nuclease-free water and store it at -80°C.

  • Enzyme Dilution Buffer: 50 mM Potassium phosphate buffer (pH 7.0) containing 1 mM DTT.

  • Enzyme Working Solution: Dilute the recombinant sulfotransferase enzyme to the desired concentration in the enzyme dilution buffer immediately before use.

Enzyme Assay Protocol
  • Prepare a reaction mixture in each well of a 96-well microplate. The final reaction volume is 200 µL.

  • Add the following components to each well in the specified order:

    • 140 µL of 50 mM Potassium phosphate buffer (pH 7.0)

    • 20 µL of diluted enzyme solution

    • 20 µL of various concentrations of this compound (prepared by diluting the stock solution in the buffer)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the PAPS solution to each well.

  • Immediately start monitoring the change in absorbance at the predetermined wavelength (e.g., 405 nm, characteristic for nitrophenols) every 30 seconds for 10-20 minutes using a microplate reader maintained at 37°C.[6]

  • Include appropriate controls:

    • No-enzyme control: Replace the enzyme solution with the enzyme dilution buffer.

    • No-substrate control: Replace the substrate solution with the buffer.

    • No-PAPS control: Replace the PAPS solution with water.

Data Analysis
  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Convert the rate of change in absorbance to the rate of substrate conversion using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of this compound at the measured wavelength.

  • To determine the kinetic parameters (Km and Vmax), plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Substrate, PAPS, Buffer, Enzyme) plate Prepare 96-well Plate reagents->plate Dispense into wells add_reagents Add Buffer, Enzyme, and Substrate plate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate with PAPS pre_incubate->start_reaction measure Measure Absorbance Change start_reaction->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity kinetic_params Determine Kinetic Parameters (Km, Vmax) calc_velocity->kinetic_params

Caption: Experimental workflow for the sulfotransferase enzyme assay.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Sulfonation) Xenobiotic Xenobiotic (e.g., Drug, Pro-carcinogen) Phase1_Enzymes CYP450s, etc. Xenobiotic->Phase1_Enzymes Reactive_Metabolite Reactive Metabolite (+ Functional Group) Phase1_Enzymes->Reactive_Metabolite Substrate This compound (or other substrate) Reactive_Metabolite->Substrate Acts as Substrate SULT Sulfotransferase (SULT) Substrate->SULT PAPS PAPS (Sulfate Donor) PAPS->SULT Sulfonated_Product Sulfonated Product (Water-soluble, Excretable) SULT->Sulfonated_Product Excretion Excretion Sulfonated_Product->Excretion

Caption: Role of sulfotransferases in xenobiotic metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-nitrophenol, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in this synthesis are typically traced back to several critical factors:

  • Improper pH Control: The selective reduction of 2,4-dinitrophenol (B41442) is highly pH-sensitive. The reaction medium should be maintained in a specific alkaline range to favor the formation of the desired product.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. Deviations from the optimal temperature range can lead to increased side product formation or incomplete reactions.

  • Formation of Isomeric Byproducts: A common issue is the co-production of the isomeric this compound, which can be difficult to separate and reduces the overall yield of the desired product.[1][2]

  • Over-reduction: Harsh reaction conditions or an excess of the reducing agent can lead to the further reduction of the second nitro group, resulting in the formation of 2,4-diaminophenol.

  • Purity of Starting Materials: The purity of the starting 2,4-dinitrophenol can significantly impact the reaction outcome.

Q2: I am observing a significant amount of the isomeric this compound in my product mixture. How can I minimize its formation?

A2: The formation of the this compound isomer is a known challenge. To suppress this side reaction, precise control over the reaction's pH is paramount. It has been demonstrated that maintaining the pH between 7.0 and 9.5 throughout the reduction process can achieve a virtually selective partial reduction of the nitro group at the 2-position.[1][2] For optimal results, a pH range of 8.0 to 8.5 is often recommended.[1]

Q3: My final product is a dark, tarry substance instead of the expected crystalline solid. What could be the reason for this?

A3: The formation of dark, polymeric, or tarry substances is often due to the formation of sulfur-containing byproducts, especially when using sulfidic reducing agents.[2] To mitigate this, consider the following:

  • Post-reaction Treatment: After the reduction is complete, the addition of sodium sulfite (B76179) can help to manage residual sulfur.[1]

  • Purification Strategy: The crude product can be dissolved in an acidic solution (e.g., hydrochloric acid) to form the hydrochloride salt, allowing for the filtration of insoluble sulfur and other impurities. The free base can then be precipitated by adjusting the pH.[1]

Q4: How can I confirm the purity of my synthesized this compound and identify any impurities?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your product and quantifying impurities. It is also beneficial to determine the melting point of your product. Pure this compound has a melting point of approximately 143-144°C.[1] A lower or broader melting point range often indicates the presence of impurities.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key quantitative data from various studies on the synthesis of this compound, highlighting the impact of different reaction parameters on yield.

ParameterRecommended Range/ValueExpected YieldNotesReference
pH 7.0 - 9.5Up to 96%Crucial for selective reduction of the 2-nitro group.[1][2]
8.0 - 8.5High selectivityOptimal range to minimize isomer formation.[1]
Temperature 50 - 80°C88 - 96%Balances reaction rate and selectivity.[1][2]
70°C~64-67%A specific example using sodium sulfide.
Reducing Agent Hydrosulfide (B80085)88 - 96%Requires strict pH control.[1][2]
Sodium Sulfide64 - 67%A common and effective reducing agent.
Hydrazine with Catalyst~75%An alternative reduction method.[1]

Experimental Protocols

Protocol 1: Selective Reduction of 2,4-Dinitrophenol using Sodium Hydrosulfide with pH Control

This protocol is based on a process designed for high selectivity and yield.[1][2]

Materials:

  • 2,4-Dinitrophenol

  • Sodium Hydroxide (B78521) Solution (e.g., 30%)

  • Ammonium (B1175870) Chloride

  • Aqueous Sodium Hydrosulfide Solution (e.g., 32%)

  • Hydrochloric Acid (e.g., 30%)

  • Sodium Sulfite

  • Water

Procedure:

  • Prepare a suspension of 2,4-dinitrophenol in water in a reaction vessel equipped with a stirrer, thermometer, and pH probe.

  • Adjust the pH of the suspension to approximately 7.0 by adding a sodium hydroxide solution and ammonium chloride.

  • Heat the mixture to the desired reaction temperature (e.g., 70-75°C).

  • Slowly add the sodium hydrosulfide solution over a period of time, carefully monitoring the pH. Maintain the pH between 8.0 and 8.5 by the portion-wise addition of ammonium chloride as needed.

  • After the addition of the hydrosulfide solution is complete, continue stirring at the reaction temperature for approximately 45 minutes.

  • Cool the reaction mixture to 15-20°C.

  • Add sodium sulfite to the mixture.

  • Adjust the pH to approximately 5 with hydrochloric acid to precipitate the product.

  • Cool the suspension further to 5-10°C and stir for about an hour.

  • Isolate the product by filtration, wash with cold water, and dry.

Visualizations

Reaction Pathway and Side Products

Reaction_Pathway Start 2,4-Dinitrophenol Product This compound (Desired Product) Start->Product Selective Reduction (Controlled pH & Temp) Side1 This compound (Isomeric Impurity) Start->Side1 Non-selective Reduction (Incorrect pH) Side2 2,4-Diaminophenol (Over-reduction) Start->Side2 Over-reduction

Caption: Synthesis pathway of this compound and potential side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_pH Verify pH Control (7.0-9.5) Start->Check_pH Check_Temp Verify Temperature (50-80°C) Start->Check_Temp Analyze_Impurities Analyze Product Purity (HPLC, Melting Point) Start->Analyze_Impurities Optimize_pH Implement Strict pH Monitoring Check_pH->Optimize_pH Optimize_Temp Calibrate and Control Reaction Temperature Check_Temp->Optimize_Temp Purification Implement Purification (e.g., Recrystallization, Acid/Base Wash) Analyze_Impurities->Purification Success Improved Yield Optimize_pH->Success Optimize_Temp->Success Purification->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 4-Amino-2-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-amino-2-nitrophenol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound should appear as dark red plates, needles, or a reddish-purple powder.[1]

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on available data, suitable solvents to consider are water, ethanol (B145695), or aqueous ethanol mixtures.[1] Ethanol and water are common choices for polar organic compounds.[2] A solvent mixture, such as ethanol/water, can be effective if the compound is too soluble in pure ethanol and poorly soluble in water.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a hazardous substance and should be handled with appropriate safety measures.[3][4][5]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3][5]

  • Spills: In case of a spill, dampen the solid material with 60-70% ethanol before carefully sweeping it into a suitable container for disposal.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol [7]
Appearance Dark red plates, needles, or reddish-purple powder[1]
Melting Point 125-128 °C[1][7]
pKa (phenol)7.81 at 25 °C[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility
Water Soluble (especially when hot)[1]
Ethanol Soluble[1][7]
Diethyl Ether Soluble[1][7]
Acetone Soluble[7]
Dimethylsulfoxide Slightly soluble[1]

Experimental Protocols

Detailed Methodology for Recrystallization

This protocol provides a general procedure for the purification of this compound. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different potential solvents (e.g., water, ethanol, ethanol/water mixtures) to each tube.

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound completely at or near its boiling point.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating on a hot plate. Swirl the flask to aid dissolution.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.[8] Adding excess solvent will reduce the yield.[8]

  • Decolorization (if necessary):

    • If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a funnel and a clean Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the activated charcoal or any other insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[9]

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

    • Continue to draw air through the funnel to help dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a desiccator or a drying oven at a temperature well below the compound's melting point can be used.

Troubleshooting Guides

Issue 1: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[10]

  • Solution:

    • Reheat the solution and boil off some of the solvent to concentrate it.[11]

    • Allow the solution to cool again slowly.

    • If crystals still do not form, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.[8][10]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or there are significant impurities present. Oiling out can also occur if the solution cools too rapidly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.[11]

    • Allow the solution to cool much more slowly. Insulating the flask may help.

    • If the problem persists, consider using a different recrystallization solvent or a solvent pair.

Issue 3: The recrystallization yield is very low.

  • Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[11][12]

  • Solution 1: Before filtration, concentrate the solution by boiling off some of the solvent. If you have already filtered, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.[11]

  • Possible Cause 2: Premature crystallization occurred during hot filtration.

  • Solution 2: Ensure that the funnel and receiving flask are adequately preheated before performing the hot filtration.

  • Possible Cause 3: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.

  • Solution 3: Always use a minimal amount of ice-cold solvent to wash the crystals.[8]

Issue 4: The final product is still colored or appears impure.

  • Possible Cause: The impurities have similar solubility to the product, or the solution was cooled too quickly, trapping impurities in the crystal lattice.

  • Solution:

    • Ensure the solution cools slowly and undisturbed. Rapid cooling can trap impurities.[13]

    • If the product is colored, perform a decolorization step with activated charcoal.[12]

    • A second recrystallization may be necessary to achieve the desired purity.

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start: Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities_check Insoluble Impurities or Color Present? dissolve->impurities_check decolorize Add Activated Charcoal and Reheat impurities_check->decolorize Yes cool_slowly Cool Solution Slowly to Room Temperature impurities_check->cool_slowly No hot_filtration Hot Gravity Filtration decolorize->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Minimal Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end End: Pure This compound dry_crystals->end

Caption: A flowchart of the experimental workflow for the recrystallization of this compound.

Troubleshooting_Workflow Troubleshooting Guide for Recrystallization start Problem Encountered During Crystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol_boil Reheat and Boil Off Some Solvent no_crystals->sol_boil Too much solvent? sol_reheat Reheat to Dissolve Oil, Add More Solvent oiling_out->sol_reheat Impure or fast cooling? sol_check_solvent Check for Excess Solvent in Mother Liquor low_yield->sol_check_solvent Product lost? sol_induce Induce Crystallization: Scratch or Seed sol_boil->sol_induce sol_rerun Consider a Different Solvent or Re-crystallize sol_induce->sol_rerun sol_cool_slow Cool Solution More Slowly sol_reheat->sol_cool_slow sol_cool_slow->sol_rerun sol_check_wash Ensure Minimal, Ice-Cold Solvent Wash sol_check_solvent->sol_check_wash sol_check_wash->sol_rerun

Caption: A decision-making flowchart for troubleshooting common issues in recrystallization.

References

Side reactions and impurity profiling in 4-Amino-2-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and industrially relevant method for the synthesis of this compound is the hydrolysis of 4-chloro-3-nitroaniline (B51477). This process involves the nucleophilic substitution of the chlorine atom with a hydroxyl group under basic conditions.

Q2: What are the typical impurities encountered in the synthesis of this compound via the hydrolysis of 4-chloro-3-nitroaniline?

The primary impurities can include:

  • Unreacted 4-chloro-3-nitroaniline: Incomplete hydrolysis will result in the presence of the starting material.

  • Isomeric Aminonitrophenols: Depending on the reaction conditions, small amounts of isomeric impurities may form.

  • Degradation products: Under harsh basic conditions or elevated temperatures, decomposition of the starting material or product can occur, leading to various byproducts.

Q3: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[1][2] It allows for the separation and quantification of the starting material, the product, and major impurities. A typical method would utilize a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Q4: What are the critical parameters to control during the synthesis to ensure high purity and yield?

The critical parameters for the hydrolysis of 4-chloro-3-nitroaniline are:

  • Temperature: The reaction temperature significantly influences the rate of hydrolysis. However, excessively high temperatures can lead to the formation of degradation products.

  • Concentration of the base: The concentration of the alkali (e.g., sodium hydroxide (B78521) or potassium hydroxide) is crucial for the hydrolysis to proceed at a reasonable rate.

  • Reaction time: Sufficient reaction time is necessary for the complete conversion of the starting material.

  • pH during workup: The pH of the reaction mixture during product isolation is critical to ensure the precipitation of the desired product and to minimize the co-precipitation of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete hydrolysis of 4-chloro-3-nitroaniline.- Increase the reaction time or temperature. - Increase the concentration of the base. - Ensure efficient stirring to improve mass transfer.
Product loss during workup and isolation.- Carefully control the pH during precipitation to maximize product recovery. - Optimize the crystallization solvent and conditions.
High Levels of Unreacted Starting Material Insufficient reaction time or temperature.- Extend the reaction time. - Gradually increase the reaction temperature while monitoring for byproduct formation.
Low concentration of the base.- Increase the molar ratio of the base to the starting material.
Presence of Isomeric Impurities Non-selective reaction conditions.- Optimize the reaction temperature and base concentration to favor the desired isomer. - Recrystallize the crude product from a suitable solvent to remove isomeric impurities.
Dark-colored Product or Presence of Tarry Byproducts Decomposition of starting material or product at high temperatures.- Lower the reaction temperature and extend the reaction time. - Use a milder base or a lower concentration of the base.
Oxidation of the product.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Impurity Profiling

The following table summarizes a representative impurity profile for the synthesis of this compound via the hydrolysis of 4-chloro-3-nitroaniline, as determined by HPLC analysis.

Compound Retention Time (min) Typical Concentration in Crude Product (%) Acceptable Limit in Final Product (%)
This compound8.590 - 95> 99.0
4-chloro-3-nitroaniline12.21 - 5< 0.1
Isomer 1 (e.g., 2-Amino-4-nitrophenol)7.8< 1< 0.1
Unknown Impurity 15.4< 0.5< 0.05
Unknown Impurity 210.1< 0.5< 0.05

Note: Retention times and concentrations are illustrative and will vary depending on the specific HPLC method and reaction conditions used.

Experimental Protocols

Synthesis of this compound from 4-chloro-3-nitroaniline (Representative Protocol)

This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution for the hydrolysis of chloro-nitroanilines.

Materials:

  • 4-chloro-3-nitroaniline

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Suitable organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the base (NaOH or KOH) in water.

  • Add 4-chloro-3-nitroaniline to the basic solution.

  • Heat the reaction mixture to the desired temperature (typically in the range of 100-150°C) and maintain it for several hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete (i.e., the starting material is consumed), cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product, wash it with water to remove inorganic salts, and dry it.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 4-chloro-3-nitroaniline + NaOH/H2O Heat Heat (100-150°C) Start->Heat Hydrolysis Hydrolysis Reaction Heat->Hydrolysis Monitor Monitor by HPLC Hydrolysis->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Neutralize Neutralize with HCl Cool->Neutralize Precipitate Precipitation Neutralize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Crude Product Filter->Dry Recrystallize Recrystallize Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or High Impurity? Check_SM High Starting Material? Start->Check_SM Increase_Conditions Increase Time/Temp/Base Conc. Check_SM->Increase_Conditions Yes Check_Isomers Isomeric Impurities? Check_SM->Check_Isomers No End Problem Solved Increase_Conditions->End Optimize_Conditions Optimize Temp/Base Conc. Check_Isomers->Optimize_Conditions Yes Check_Degradation Dark Color/Tarry? Check_Isomers->Check_Degradation No Recrystallize Recrystallize Product Optimize_Conditions->Recrystallize Recrystallize->End Decrease_Conditions Decrease Temp/Use Milder Base Check_Degradation->Decrease_Conditions Yes Check_Degradation->End No Inert_Atmosphere Use Inert Atmosphere Decrease_Conditions->Inert_Atmosphere Inert_Atmosphere->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Stability issues of 4-Amino-2-nitrophenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
Difficulty Dissolving the Compound This compound has low and conflicting reported solubility in water.[1][2] Some sources report it as insoluble or having very low solubility (<0.1 mg/mL), while others state it is soluble.[1][2][3] This discrepancy may be due to differences in experimental conditions such as pH and temperature. The compound is reported to be soluble in ethanol (B145695) and diethyl ether.[3]- Use a co-solvent such as ethanol or DMSO to aid dissolution before adding to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment. - Gently warm the solution, but be aware that this may increase the degradation rate. - Adjust the pH of the aqueous solution. The phenolic group (pKa ≈ 7.8) will be deprotonated at higher pH, which may affect solubility.[3] However, stability may be compromised at high pH.
Solution Changes Color (e.g., Darkens) This compound is sensitive to oxidation, especially upon prolonged exposure to air.[1][2] This can lead to the formation of colored degradation products. The presence of oxidizing agents will accelerate this process.- Prepare solutions fresh before use. - Use deoxygenated water (e.g., by sparging with nitrogen or argon) to prepare your solutions. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light, as photodegradation can also lead to color changes.
Precipitate Forms in Solution Over Time This could be due to the low solubility of the compound, especially if the temperature of the solution decreases or if the solvent composition changes. It could also be the precipitation of less soluble degradation products.- Ensure the concentration of this compound is below its saturation point in your specific aqueous system. - If using a co-solvent, ensure it is miscible with your aqueous buffer at the concentration used. - Analyze the precipitate to determine if it is the parent compound or a degradation product.
Inconsistent Results in Assays This may be due to the degradation of this compound in your aqueous solution, leading to a lower effective concentration of the active compound. The degradation products may also interfere with your assay.- Always use freshly prepared solutions. - Perform a stability study of this compound under your specific experimental conditions (pH, temperature, light exposure) to understand its degradation kinetics. - Use an appropriate analytical method, such as HPLC, to confirm the concentration and purity of your solution before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of this compound?

A1: Due to its instability in aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: What factors influence the stability of this compound in aqueous solutions?

A2: The primary factors are:

  • pH: The stability of the related compound, 4-nitrophenol, is known to be pH-dependent, and similar effects can be expected for this compound.

  • Oxygen: this compound is susceptible to oxidation, and the presence of dissolved oxygen in the aqueous solution will accelerate its degradation.[1][2]

  • Light: While specific data on the photodegradation of this compound is limited, related nitrophenols are known to undergo photodegradation. Therefore, exposure to light, especially UV light, should be minimized.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

  • Presence of other substances: this compound is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[1][2]

Q3: What are the likely degradation products of this compound in an aqueous solution?

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the concentration of this compound over time. This will allow you to quantify the parent compound and potentially observe the formation of degradation products.

Experimental Protocols

Protocol for Analysis of this compound by HPLC

This protocol provides a general method for the analysis of this compound. Method optimization may be required for your specific application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water containing 0.1% sulfuric acid (e.g., 50:50 v/v acetonitrile:water with 0.1% H₂SO₄).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 275 nm.[4][5]

  • Sample Preparation: Dilute your aqueous solution of this compound with the mobile phase to a concentration within the linear range of your calibration curve.

  • Calibration: Prepare a series of standards of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

  • Analysis: Inject the prepared sample and standards into the HPLC system. Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Check cluster_results Results prep Prepare fresh solution of This compound in aqueous buffer (consider co-solvent) exp Perform experiment with This compound solution prep->exp Use Immediately analysis Analyze solution concentration and purity via HPLC prep->analysis Pre-experiment check exp->analysis Post-experiment check results Interpret experimental results analysis->results Confirm concentration

Experimental workflow for using this compound solutions.

troubleshooting_logic start Problem with Aqueous Solution of This compound issue What is the issue? start->issue dissolving Difficulty Dissolving issue->dissolving Dissolution color_change Color Change / Darkening issue->color_change Appearance inconsistent_results Inconsistent Results issue->inconsistent_results Performance sol_dissolving Use co-solvent (Ethanol/DMSO) Adjust pH Gently warm dissolving->sol_dissolving Solution sol_color Prepare fresh solution Use deoxygenated water Protect from light & air color_change->sol_color Solution sol_results Confirm concentration with HPLC Run stability studies Use fresh solutions inconsistent_results->sol_results Solution

Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Optimizing HPLC Separation of 4-Amino-2-nitrophenol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC separation of 4-Amino-2-nitrophenol and its positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers challenging?

A1: Positional isomers, such as this compound, 2-Amino-4-nitrophenol, 2-Amino-5-nitrophenol, and 4-Amino-3-nitrophenol, possess the same molecular formula and functional groups. This results in very similar physicochemical properties, including polarity, pKa, and hydrophobicity, making them difficult to resolve using standard chromatographic techniques. Effective separation relies on exploiting subtle differences in their molecular structure and interaction with the stationary and mobile phases.

Q2: What is the most critical parameter for optimizing the separation of these isomers?

A2: Mobile phase pH is a critical parameter for the successful separation of aminonitrophenol isomers. The amino and phenolic functional groups on these molecules can exist in ionized or neutral forms depending on the pH. By carefully controlling the pH of the mobile phase, you can alter the charge state of the isomers, which in turn significantly affects their retention times and selectivity on a reversed-phase column.

Q3: Which type of HPLC column is recommended for this separation?

A3: A standard C18 column is a good starting point and has been shown to be effective for separating some of these isomers. However, for challenging separations where co-elution is an issue, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can provide alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the aminonitrophenol isomers, offering a different separation mechanism compared to the hydrophobic interactions on a C18 column.

Q4: Can I use a gradient elution method?

A4: Yes, a gradient elution can be beneficial, especially when dealing with a mixture of isomers that have a wider range of polarities. A shallow gradient can help to improve the resolution between closely eluting peaks and sharpen peak shapes. However, for a known set of isomers with similar retention behavior, an isocratic method can also be optimized to achieve a successful separation and may offer better reproducibility.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor resolution or complete co-elution of isomer peaks.

  • Possible Cause: The mobile phase composition is not optimal for differentiating the subtle structural differences between the isomers.

  • Solution:

    • Adjust Mobile Phase pH: This is the most impactful parameter. The pKa of the phenolic group for this compound is approximately 7.81, and for 2-Amino-4-nitrophenol, it is around 7.6.[1] Operating the mobile phase pH close to these pKa values will result in a mixture of ionized and non-ionized forms, leading to broader peaks and potential co-elution. It is generally recommended to work at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure they are in a single form (either fully protonated or deprotonated). For these basic compounds, a mobile phase pH in the acidic range (e.g., pH 3-4) is often a good starting point to ensure the amino groups are protonated and peak shape is improved.

    • Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Modify Stationary Phase: If optimizing the mobile phase on a C18 column is unsuccessful, switch to a phenyl column to introduce π-π interaction as an additional separation mechanism.

Problem 2: Significant peak tailing for one or more isomers.

  • Possible Cause: Secondary interactions between the basic amino groups of the analytes and residual acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Solution:

    • Use a Modern, End-Capped Column: High-quality, modern columns are designed to have minimal exposed silanol groups.

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., below 4) will protonate the silanol groups, reducing their ability to interact with the protonated amino groups of the analytes.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, be aware that TEA can be difficult to remove from the column and may affect column lifetime.

    • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.

Problem 3: Retention times are drifting or not reproducible.

  • Possible Cause: The HPLC system is not properly equilibrated, or the mobile phase composition is changing over time.

  • Solution:

    • Ensure Proper Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is especially important when changing mobile phases or after the system has been idle.

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using a buffer, make sure it is fully dissolved. In-line degassing is highly recommended.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention times.

Experimental Protocols

The following is a detailed methodology for a validated HPLC method for the separation of 4-amino-3-nitrophenol, 2-amino-4-nitrophenol, and 2-amino-5-nitrophenol.[2] This method can serve as an excellent starting point for developing a comprehensive method that includes this compound.

Table 1: HPLC Method Parameters for Isomer Separation

ParameterValue
Column Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v)
Flow Rate 1.0 mL/minute
Detection Photodiode Array (PDA) Detector
Column Temperature 40°C
Injection Volume 10 µL

Procedure for Mobile Phase Preparation:

  • 0.05 M Acetic Buffer (pH 5.9):

    • Dissolve the appropriate amount of sodium acetate (B1210297) in HPLC-grade water to make a 0.05 M solution.

    • Adjust the pH to 5.9 using glacial acetic acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Mixture:

    • Mix 200 mL of HPLC-grade acetonitrile with 800 mL of the 0.05 M acetic buffer (pH 5.9).

    • Degas the final mobile phase mixture before use.

Sample Preparation:

  • Accurately weigh and dissolve the standards of the aminonitrophenol isomers in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution.

  • Further dilute the stock solution with the mobile phase to the desired concentration for injection.

Data Presentation

The following table summarizes the expected performance of the above-mentioned HPLC method for the separation of three aminonitrophenol isomers.[2]

Table 2: Method Validation Summary

ParameterResult
Linearity (Correlation Coefficient) 1.0
Resolution between all three isomers > 1.5
Precision (%RSD for 3.68 µg/mL) 0.59%
Precision (%RSD for 14.70 µg/mL) 1.92%
Precision (%RSD for 18.38 µg/mL) 0.68%
Accuracy (% Recovery) 99.06% - 101.05%
Limit of Quantitation 0.07%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample & Standard Preparation HPLC HPLC System Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column C18 Column HPLC->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Data Analysis (Integration, Quantification) Chromatogram->Analysis

Caption: A general workflow for the HPLC analysis of aminonitrophenol isomers.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) CheckpH Is mobile phase pH optimized? Start->CheckpH AdjustpH Adjust pH to be >1.5 units away from pKa CheckpH->AdjustpH No CheckSolvent Tried switching organic modifier? CheckpH->CheckSolvent Yes End Resolution Improved AdjustpH->End SwitchSolvent Switch from ACN to MeOH (or vice versa) CheckSolvent->SwitchSolvent No CheckColumn Is column a standard C18? CheckSolvent->CheckColumn Yes SwitchSolvent->End SwitchColumn Consider a Phenyl column for alternative selectivity CheckColumn->SwitchColumn Yes OptimizeGradient Optimize gradient slope or switch to isocratic CheckColumn->OptimizeGradient No SwitchColumn->End OptimizeGradient->End

Caption: A decision tree for troubleshooting poor resolution of aminonitrophenol isomers.

References

Overcoming matrix effects in the analysis of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Amino-2-nitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, particularly in complex biological matrices like plasma or urine, these effects can lead to either ion suppression or enhancement.[3][4] This interference can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5][6] For instance, phospholipids (B1166683) in plasma are a common source of matrix effects in LC-MS/MS analysis.[7]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[5][8]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the HPLC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[6]

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract with the response of the standard in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[4][5]

Q3: What are the general strategies to overcome matrix effects?

A3: Strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering components from the sample before analysis. Techniques include dilution, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][9]

  • Chromatographic Separation: Optimizing the HPLC or UPLC conditions can help separate this compound from matrix components, preventing co-elution.[1][5]

  • Method of Quantification: The use of an appropriate internal standard, especially a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[1] Matrix-matched calibration curves are another effective approach.[1]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in this compound quantification in plasma samples.

This issue is often a primary indicator of unaddressed matrix effects. The following workflow can help diagnose and resolve the problem.

cluster_0 Troubleshooting Workflow for Matrix Effects A Problem: Poor Reproducibility/Accuracy B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Is Matrix Effect Significant? B->C D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect C->I No E Optimize Chromatographic Separation D->E F Implement Corrective Calibration Strategy E->F G Re-evaluate Matrix Effect F->G G->C H Method Validated I->H

Caption: A logical workflow for troubleshooting and overcoming matrix effects.

Scenario 1: Significant ion suppression is detected.

Possible Cause: Co-elution of matrix components (e.g., phospholipids from plasma) with this compound.

Solutions:

  • Improve Sample Preparation: The initial and most effective approach is to enhance the cleanup of the sample. Different sample preparation techniques offer varying levels of matrix removal.

    • Protein Precipitation (PPT): This is a simple and fast method but often results in the least effective removal of matrix components, leading to significant matrix effects.[9]

    • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT but may have lower recovery for polar analytes.[9]

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[9]

    Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)459543
Liquid-Liquid Extraction (LLE)857060
Reversed-Phase SPE (RP-SPE)928881
Mixed-Mode SPE (MM-SPE)989088
Data is representative and will vary depending on the specific matrix and experimental conditions.
  • Optimize Chromatography: If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from the interfering peaks.[5]

    • Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and matrix components.

    • Modify Mobile Phase pH: Altering the pH can change the retention time of this compound and potentially shift it away from interfering peaks.[9]

    • Use a Different Column: A column with a different stationary phase chemistry may provide the necessary selectivity.

Scenario 2: Inconsistent results despite using an internal standard.

Possible Cause: The chosen internal standard does not adequately mimic the behavior of this compound in the presence of the matrix.

Solutions:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., this compound-d3) is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[1]

  • Matrix-Matched Calibration: If a SIL internal standard is not available, preparing calibration standards in a blank matrix that is free of the analyte can compensate for the matrix effect.[1]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective, but it is time-consuming as each sample requires multiple analyses.[5][6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method

This protocol provides a quantitative assessment of matrix effects.

cluster_1 Post-Extraction Spike Workflow A Prepare Set A: Analyte in Neat Solvent C Analyze Both Sets by LC-MS/MS A->C B Prepare Set B: Blank Matrix Extract + Analyte B->C D Calculate Matrix Effect: (Peak Area B / Peak Area A) * 100% C->D

Caption: Workflow for the post-extraction spike method to quantify matrix effects.

Methodology:

  • Prepare two sets of samples:

    • Set A: Spike a known amount of this compound standard solution into the mobile phase or reconstitution solvent.

    • Set B: Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the same amount of this compound standard solution into the final extract.

  • Analyze both sets using the developed LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.[4]

    • An ME value > 100% indicates ion enhancement.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol details a general SPE method for cleaning up plasma samples prior to the analysis of this compound.

cluster_2 Solid-Phase Extraction (SPE) Workflow A Condition SPE Cartridge (e.g., Methanol, Water) B Load Pre-treated Plasma Sample A->B C Wash Cartridge to Remove Interferences (e.g., Aqueous solution) B->C D Elute this compound (e.g., Organic Solvent) C->D E Evaporate and Reconstitute D->E F Analyze by LC-MS/MS E->F

References

Preventing oxidation of 4-Amino-2-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-2-nitrophenol

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my solid this compound, which should be a reddish powder, turning dark brown or black?

A1: The discoloration of this compound is a common issue caused by oxidation.[1] When the compound is exposed to atmospheric oxygen, light, or other environmental factors, it degrades.[1][2][3] This process forms highly colored intermediates, such as quinone-imines, which can further polymerize into darker, impure products.[1] This color change indicates that the reagent has degraded and may introduce impurities into your experiments.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several factors can significantly accelerate the oxidation process:

  • Oxygen: Atmospheric oxygen is the main cause of oxidation. The compound is known to be sensitive to oxidation upon prolonged exposure to air.[2][3]

  • Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1]

  • Metal Ions: Trace amounts of metal ions, especially copper (Cu²+), can act as powerful catalysts for the oxidation process.[1]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides can promote degradation.[3][4][5]

Q3: How should I store solid this compound to ensure its stability?

A3: To maintain the integrity of the solid compound, you should store it in a tightly closed, light-resistant (amber) container in a cool, dry, and well-ventilated place.[4][6] For optimal long-term stability, it is highly recommended to store it at refrigerated temperatures under an inert atmosphere, such as nitrogen or argon, to displace any oxygen.[2]

Q4: My this compound solutions are degrading very quickly. How can I prevent this during my experiments?

A4: The stability of this compound in solution is significantly lower than in its solid form. To prevent rapid degradation, you should prepare solutions fresh immediately before use.[1] It is critical to use a deoxygenated solvent and to add an antioxidant to your sample solvent (diluent) and/or mobile phase for applications like HPLC.[1] Solutions should be prepared in amber volumetric flasks or vials to protect them from light.

Q5: What are some effective antioxidants for stabilizing this compound solutions, and at what concentration should they be used?

A5: While data specific to this compound is limited, information from structurally similar aminophenols provides excellent guidance. Common and effective antioxidants include ascorbic acid and sodium metabisulfite.[1] Butylated hydroxytoluene (BHT) is another option, often used in organic solvents.[1][7] These are typically added at low concentrations, generally in the range of 0.01% to 0.1%.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The solid compound has darkened significantly during storage. 1. Prolonged exposure to air (oxygen).[2][3]2. Storage container was not sealed properly.3. Exposure to light or high temperatures.[1]1. Verify Storage: Ensure the compound is stored according to the protocol below (See Protocol 1).2. Assess Quality: If discoloration is severe, the compound may be significantly degraded. It is recommended to use a fresh, unoxidized lot for sensitive applications to avoid impurities and ensure reproducibility.3. Future Prevention: Always flush the container headspace with an inert gas (nitrogen or argon) before sealing for long-term storage.[1]
Solutions of the compound turn dark red or brown within minutes or hours. 1. The solvent was not deoxygenated.2. No antioxidant was added to the solution.[1]3. Contamination with catalytic metal ions.[1]4. Use of clear glassware, allowing light exposure.[1]1. Use Deoxygenated Solvents: Prepare all solutions using solvents that have been sparged with nitrogen or argon (See Protocol 3).[1]2. Add an Antioxidant: Add an appropriate antioxidant, such as ascorbic acid, to the solvent before preparing the solution (See Table 2).[1]3. Use Proper Glassware: Always use amber or light-blocking glassware to protect the solution from light.[1]
Low yields or unexpected byproducts in a synthesis reaction. 1. The starting this compound was partially oxidized.2. The compound or an intermediate oxidized under the reaction conditions.1. Confirm Purity: Check the purity of the starting material. If it appears discolored, consider it suspect.2. Implement Air-Free Techniques: For sensitive reactions, handle this compound and conduct the reaction under a fully inert atmosphere using a glovebox or a Schlenk line to prevent exposure to oxygen.[1]

Data & Visualizations

Data Tables

Table 1: Summary of Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature Refrigerated, Cool[2][6]Slows the rate of chemical degradation.[1]
Atmosphere Inert gas (Nitrogen/Argon)[2]Displaces oxygen, the primary oxidant.[1]
Light Protect from light (Amber container)[1]Prevents light-induced oxidative reactions.[1]
Container Tightly closed/sealed[2][4]Prevents exposure to atmospheric oxygen and moisture.
Location Dry, well-ventilated place[4][6]Avoids moisture and reactive fumes.

Table 2: Common Antioxidants for Stabilizing Aminophenol Solutions

AntioxidantTypical Concentration RangeNotes
Ascorbic Acid 0.01 - 0.1%Highly effective reducing agent, especially for aqueous solutions and HPLC samples.[1]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent that is very effective in preventing discoloration.[1]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A radical scavenger often used in organic solvents; effectiveness can vary.[1][7]
N-acetyl-L-cysteine (NAC) ~2.0 mMCan partially attenuate cytotoxicity from aminophenol metabolites in biological systems.[1]

Diagrams

cluster_process Simplified Oxidation Pathway A This compound (Reddish Solid) C Quinone-imine Intermediate (Highly Colored) A->C Oxidation B Oxidative Stressors B->C D Polymerization C->D E Degraded Products (Dark Brown/Black) D->E

Caption: Simplified pathway of this compound oxidation.

cluster_workflow Recommended Storage Workflow for Solid Compound Start Receive Compound Inspect Inspect for Discoloration Start->Inspect Transfer Transfer to Amber, Gas-Tight Vial Inspect->Transfer Flush Flush Headspace with Inert Gas (N₂ or Ar) Transfer->Flush Seal Seal Vial Tightly Flush->Seal Store Store in Cool, Dry, Dark Place (Refrigerator) Seal->Store End Stable Storage Store->End

Caption: Workflow for the proper storage of solid this compound.

cluster_solution_prep Workflow for Preparing a Stabilized Solution Start Start Preparation Solvent Select Appropriate Solvent Start->Solvent Deoxygenate Deoxygenate Solvent (See Protocol 3) Solvent->Deoxygenate Antioxidant Add Antioxidant (e.g., 0.05% Ascorbic Acid) Deoxygenate->Antioxidant Dissolve Add Stabilized Solvent to Target Concentration Antioxidant->Dissolve Weigh Weigh Solid into Amber Vial Weigh->Dissolve Seal Flush Headspace with Inert Gas & Seal Tightly Dissolve->Seal Use Use Solution Immediately Seal->Use

Caption: Workflow for preparing stabilized this compound solutions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid this compound

Objective: To properly store solid this compound to prevent oxidation and maintain its purity over time.

Materials:

  • This compound solid

  • Amber, gas-tight screw-cap vial or Schlenk flask

  • Source of dry inert gas (Nitrogen or Argon) with tubing

  • Spatula

  • Parafilm or sealing tape

  • Refrigerator or cold room designated for chemical storage

Procedure:

  • Upon receipt, visually inspect the compound. It should be a dark red to reddish-purple powder.[6] Note any significant darkening.

  • In a controlled environment with low humidity, transfer the required amount of the solid into a clean, dry amber glass vial.

  • Insert a needle or glass tube connected to the inert gas source into the vial, ensuring the tip is just above the solid material.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace all atmospheric oxygen.

  • Quickly remove the gas line and immediately seal the vial tightly with its cap.

  • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a refrigerator (+2 to +8 °C), away from any incompatible chemicals.[2]

Protocol 2: Preparation of Stabilized Solutions for Analysis (e.g., HPLC)

Objective: To prepare a solution of this compound that is stabilized against rapid oxidative degradation for immediate use in analytical procedures.

Materials:

  • This compound solid

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile, Water)

  • Antioxidant (e.g., L-Ascorbic acid)

  • Amber volumetric flask and amber autosampler vials

  • Equipment for solvent deoxygenation (See Protocol 3)

  • Analytical balance

Procedure:

  • Prepare a stock solution of the antioxidant in your chosen solvent. For example, to make a 0.1% ascorbic acid solution, dissolve 100 mg of ascorbic acid in 100 mL of solvent.

  • Deoxygenate the antioxidant-containing solvent using the procedure outlined in Protocol 3.

  • Accurately weigh the required amount of this compound solid directly into an amber volumetric flask.

  • Add the deoxygenated, antioxidant-containing solvent to the flask to reach the desired final volume and concentration.

  • Mix gently until the solid is completely dissolved.

  • If transferring to autosampler vials, do so promptly. Flush the headspace of each vial with inert gas before crimping or capping if possible.

  • Analyze the samples as soon as possible after preparation to ensure accuracy.[1]

Protocol 3: Deoxygenating Solvents by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent to prevent it from reacting with oxygen-sensitive compounds.

Materials:

  • Solvent to be deoxygenated

  • Solvent container (e.g., Schlenk flask, reagent bottle with a septum-compatible cap)

  • Source of dry inert gas (Nitrogen or Argon)

  • Gas dispersion tube (fritted) or a long needle/cannula

  • Venting needle

Procedure:

  • Fill the solvent container with the desired volume of solvent, ensuring not to overfill (leave ~20% headspace).

  • Insert the gas dispersion tube or long needle into the solvent, making sure the tip is well below the liquid surface for efficient bubbling.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

  • Begin sparging by bubbling the inert gas through the solvent at a moderate rate. A very high flow rate can cause solvent evaporation.

  • Continue sparging for at least 15-30 minutes for most organic solvents. The time required may vary based on the solvent volume and initial oxygen content.

  • Once deoxygenation is complete, remove the gas dispersion tube and the vent needle. The solvent is now ready to be used for preparing solutions of oxygen-sensitive reagents.[1] Store the deoxygenated solvent under a positive pressure of the inert gas if not for immediate use.

References

Troubleshooting low sensitivity in the spectrophotometric detection of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the spectrophotometric detection of 4-Amino-2-nitrophenol, particularly addressing issues of low sensitivity.

Troubleshooting Guide: Low Sensitivity/Weak Signal

Low absorbance readings can be a significant hurdle in quantitative analysis. This guide provides a structured approach to identifying and resolving the root causes of low sensitivity in your this compound assay.

Observation Potential Cause Recommended Solution
Low absorbance across all samples and standards 1. Incorrect Wavelength Selection: The spectrophotometer is not set to the optimal wavelength for this compound under the specific assay conditions.1. Verify the wavelength setting on your spectrophotometer. The optimal wavelength can be influenced by pH. In acidic conditions (pH ≤ 3), absorbance maxima are observed around 212 nm, 264 nm, and 342 nm.[1] For similar nitrophenol compounds, alkaline conditions shift the maximum absorbance to around 400-420 nm.[2] It is recommended to perform a wavelength scan of your this compound standard in the assay buffer to determine the λmax empirically.
2. Suboptimal pH of the Solution: The pH of the sample and standard solutions is not optimal for maximum absorbance. The absorbance of nitrophenols is highly pH-dependent.[3]2. Measure and adjust the pH of your samples and standards to be consistent and optimal for your chosen wavelength. For nitrophenols, alkaline pH generally leads to higher molar absorptivity at higher wavelengths.[4] Create a pH profile of your analyte to identify the pH that yields the highest absorbance.
3. Degradation of this compound: The analyte may have degraded due to improper storage or handling, such as prolonged exposure to light or air, or the presence of strong oxidizing agents.[5]3. Prepare fresh standards from a reliable source. Store stock solutions in a dark, cool place and consider purging with an inert gas. This compound is sensitive to oxidation upon prolonged air exposure.[5]
4. Inaccurate Standard Concentrations: Errors in the preparation of standard solutions will lead to a faulty calibration curve.4. Carefully reprepare the standard solutions, ensuring accurate weighing and dilution. Use calibrated pipettes and volumetric flasks.
High variability between replicate samples 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents.1. Ensure all pipettes are calibrated and use proper pipetting techniques. For small volumes, consider using positive displacement pipettes.
2. Fluctuations in Temperature: Temperature variations during the assay can affect reaction rates and analyte stability.2. Allow all reagents and samples to equilibrate to room temperature before starting the assay. If the assay is temperature-sensitive, perform incubations in a temperature-controlled environment.
3. Sample Heterogeneity: The sample matrix is not uniform, leading to variations in analyte concentration between aliquots.3. Ensure thorough mixing of samples before taking aliquots for analysis.
Low sensitivity in specific samples but not in standards 1. Matrix Effects: Components in the sample matrix (e.g., other proteins, salts, or organic molecules) are interfering with the measurement.1. Prepare a matrix blank by using a sample that does not contain the analyte and subtract its absorbance from the sample readings. Alternatively, use the standard addition method to quantify the analyte in the presence of matrix effects.
2. Presence of Interfering Substances: The sample may contain substances that absorb at the same wavelength as this compound or that react with it.2. Identify potential interfering substances based on the sample source. If known, take steps to remove them (e.g., through extraction or chromatography). Running a sample blank is crucial.
3. Reaction with Sample Components: The analyte may be reacting with other components in the sample, leading to a decrease in its concentration. This compound can react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[5]3. Analyze the sample composition to identify reactive components. Sample pretreatment may be necessary to remove these interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting this compound?

A1: The optimal wavelength for detecting this compound is dependent on the pH of the solution. In an acidic mobile phase (pH ≤ 3), the absorption maxima are at 212 nm, 264 nm, and 342 nm.[1] For related nitrophenols, the deprotonated form in alkaline solutions shows a strong absorbance maximum between 400 nm and 420 nm.[2] It is highly recommended to perform a wavelength scan of your sample in the specific buffer you are using to determine the experimental λmax.

Q2: How does pH affect the sensitivity of the assay?

A2: The pH of the solution has a significant impact on the molar absorptivity of this compound. Like other nitrophenols, it can exist in a protonated or deprotonated form, each having a different absorption spectrum.[3] Generally, the deprotonated (phenolate) form, which is favored in alkaline conditions, exhibits a higher molar extinction coefficient at a longer wavelength (around 400-420 nm), leading to higher sensitivity.[2][4] Therefore, controlling the pH is critical for reproducible and sensitive measurements.

Q3: My sample matrix is complex. How can I minimize interference?

A3: For complex matrices, several strategies can be employed:

  • Sample Blank: Always run a sample blank (the sample matrix without the analyte) to measure and subtract the background absorbance.

  • Standard Addition: This method can help to compensate for matrix effects by adding known amounts of the standard to the sample.

  • Sample Preparation: Depending on the nature of the interference, you may need to perform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

  • Derivative Spectrophotometry: This technique can sometimes be used to resolve overlapping spectra from the analyte and interfering components.[6]

Q4: How should I prepare and store my this compound stock solutions?

A4: this compound is sensitive to oxidation upon prolonged exposure to air.[5] It is recommended to prepare fresh stock solutions. If storage is necessary, dissolve the compound in a suitable solvent, protect it from light by using an amber vial, and store it at a low temperature (e.g., 2-8 °C). For longer-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q5: What are some common interfering substances I should be aware of?

A5: Potential interfering substances can include:

  • Other aromatic compounds: Phenols, anilines, and other nitroaromatic compounds present in the sample may have overlapping absorption spectra.

  • Oxidizing and reducing agents: These can chemically modify this compound, leading to a change in its absorbance.[5]

  • Metal ions: Certain metal ions can form complexes with phenolic compounds, altering their spectral properties.

  • Particulate matter: Suspended particles in the sample can cause light scattering, leading to erroneously high and unstable absorbance readings. Centrifuge or filter your samples to remove any particulates.

Experimental Protocols

Standard Protocol for Spectrophotometric Quantification of this compound

This protocol provides a general framework. Optimization of parameters such as pH, wavelength, and incubation time may be necessary for specific applications.

1. Materials:

  • This compound (analytical standard)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Calibrated pipettes and volumetric flasks

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)

  • Deionized water

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a small amount of a suitable solvent (e.g., ethanol (B145695) or methanol) before diluting to 10 mL with the chosen buffer in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the assay buffer to cover the desired concentration range.

3. Sample Preparation:

  • Dissolve or dilute the sample in the same assay buffer used for the standards to an expected concentration within the range of the calibration curve.

  • If the sample contains particulates, centrifuge or filter it through a 0.45 µm filter to obtain a clear solution.

4. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the spectrophotometer to the predetermined optimal wavelength (λmax).

  • Use the assay buffer as a blank to zero the instrument.

  • Measure the absorbance of each standard and sample solution.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.

  • Use the equation of the line to calculate the concentration of this compound in the samples based on their absorbance readings.

Data Presentation

Table 1: Influence of pH on the Absorption Maximum (λmax) of Nitrophenols

Note: Data for 4-Nitrophenol is used as a reference due to its structural similarity and well-documented pH-dependent spectral shifts.

pHFormApproximate λmax (nm)Molar Absorptivity (ε)
Acidic (e.g., < 5.4)Protonated~317 - 342Lower
Alkaline (e.g., > 7.5)Deprotonated (Phenolate)~400 - 420Higher

This table illustrates the general trend for nitrophenols. The exact λmax and molar absorptivity for this compound should be determined experimentally under specific assay conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Sensitivity Workflow cluster_all Systematic Issues cluster_samples Sample-Specific Issues start Low Absorbance Detected check_all Low signal in all samples and standards? start->check_all check_samples Low signal only in specific samples? start->check_samples wavelength Incorrect Wavelength? check_all->wavelength Yes matrix Matrix Effects? check_samples->matrix Yes ph Suboptimal pH? wavelength->ph No solution_w Action: Perform Wavelength Scan wavelength->solution_w degradation Analyte Degradation? ph->degradation No solution_p Action: Optimize & Measure pH ph->solution_p standards Inaccurate Standards? degradation->standards No solution_d Action: Prepare Fresh Standards degradation->solution_d solution_s Action: Recalibrate & Reprepare standards->solution_s interference Interfering Substances? matrix->interference No solution_m Action: Use Matrix Blank/ Standard Addition matrix->solution_m reaction Reaction with Matrix? interference->reaction No solution_i Action: Sample Cleanup/ Run Sample Blank interference->solution_i solution_r Action: Sample Pretreatment reaction->solution_r

Caption: Troubleshooting decision tree for low sensitivity issues.

Reaction_Pathway Potential Causes of Signal Loss cluster_factors Factors Leading to Signal Loss analyte This compound (Analyte) degradation_product Degradation Products (Loss of Chromophore) analyte->degradation_product Degradation complex_formation Complex Formation (Altered Spectrum) analyte->complex_formation Reaction oxidizing_agents Oxidizing Agents oxidizing_agents->degradation_product strong_bases Strong Bases strong_bases->degradation_product light_air Prolonged Light/Air Exposure light_air->degradation_product interfering_substances Interfering Substances (e.g., other phenols, metal ions) interfering_substances->complex_formation

References

Technical Support Center: Catalyst Deactivation in the Reduction of 2,4-Dinitrophenol to 4-Amino-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the selective reduction of 2,4-dinitrophenol (B41442) (2,4-DNP) to 4-amino-2-nitrophenol (4-A-2-NP).

Troubleshooting Guides

This section offers solutions to common problems encountered during the catalytic reduction of 2,4-DNP.

Problem 1: Low or No Conversion of 2,4-Dinitrophenol

Possible Causes:

  • Catalyst Poisoning: The active sites of the catalyst may be blocked by impurities in the reactants, solvents, or from the reaction intermediates themselves. Common poisons for noble metal catalysts include sulfur and nitrogen compounds.[1]

  • Improper Catalyst Activation: The catalyst may not have been properly activated before the reaction.

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen supply or inefficient stirring can limit the reaction rate.

  • Low Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.

  • Catalyst Deactivation from Previous Runs: If the catalyst is being reused, it may have lost its activity.

Troubleshooting Steps:

  • Verify Feedstock Purity: Ensure all reactants and solvents are of high purity and free from potential catalyst poisons.

  • Ensure Proper Catalyst Handling and Activation: Follow the manufacturer's protocol for catalyst storage, handling, and pre-reduction (activation).

  • Optimize Reaction Conditions:

    • Increase hydrogen pressure gradually.

    • Improve stirring efficiency to enhance gas-liquid-solid mass transfer.

    • Incrementally increase the reaction temperature within the recommended range for the catalyst.

  • Test with Fresh Catalyst: If reusing a catalyst, perform a control experiment with a fresh batch to determine if the issue is with the catalyst itself.

Problem 2: Decrease in Selectivity to this compound

Possible Causes:

  • Changes in Catalyst Active Sites: Sintering or poisoning can alter the catalyst's surface morphology and electronic properties, affecting its selectivity.

  • Over-hydrogenation: Harsh reaction conditions (high temperature or pressure) can lead to the further reduction of the desired product to 2,4-diaminophenol.

  • Side Reactions: The reaction conditions may favor the formation of undesired byproducts.

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst: Analyze the used catalyst using techniques like TEM to check for changes in particle size (sintering) or XPS to identify surface poisons.[1]

  • Modify Reaction Conditions:

    • Lower the reaction temperature and/or hydrogen pressure to minimize over-hydrogenation.

    • Consider using a more selective catalyst or adding a selectivity-promoting additive if available.

  • Investigate Reaction Medium: The pH of the reaction medium can influence selectivity. Adjusting the pH might suppress side reactions.[2]

Problem 3: Gradual Loss of Catalyst Activity Over Several Runs

Possible Causes:

  • Coking/Fouling: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites and pores.[3]

  • Sintering: Thermal stress can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[4][5]

  • Leaching: The active metal may gradually dissolve into the reaction medium, especially under acidic conditions.[6][7][8]

Troubleshooting Steps:

  • Implement a Regeneration Protocol:

    • For Coking: A controlled oxidation (calcination) can burn off carbon deposits.[2]

    • For Sintering: This is often irreversible. Consider using a more thermally stable catalyst support.

    • For Leaching: Analyze the reaction mixture for dissolved metal using ICP-OES/MS. If leaching is confirmed, consider using a different solvent or operating at a milder pH.[1]

  • Optimize Reaction and Regeneration Cycles: Carefully control the temperature during both the reaction and regeneration to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the selective reduction of 2,4-dinitrophenol to this compound?

A1: Commonly used catalysts include noble metals such as palladium (Pd) and platinum (Pt) supported on carbon (e.g., Pd/C, Pt/C).[9] Nickel (Ni) and iron (Fe) based catalysts are also employed, often for their lower cost, though they may exhibit different activity and selectivity profiles. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Q2: How can I prevent catalyst poisoning?

A2: To prevent catalyst poisoning, it is crucial to use high-purity reactants and solvents. Potential poisons include sulfur compounds, halides, and strong coordinating species that can irreversibly bind to the catalyst's active sites.[10] Purifying the feedstock and ensuring the cleanliness of the reactor system are essential preventive measures.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, depending on the deactivation mechanism.

  • Coked or fouled catalysts can often be regenerated by carefully controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step to reactivate the metal.[2][11]

  • Poisoned catalysts can sometimes be regenerated by chemical washing to remove the poison, although this can be challenging and may not fully restore activity.

  • Sintered or leached catalysts typically suffer from irreversible deactivation, and regeneration is usually not feasible.[1]

Q4: What are the main mechanisms of catalyst deactivation in this reaction?

A4: The primary mechanisms of catalyst deactivation in the hydrogenation of 2,4-dinitrophenol are:

  • Poisoning: Adsorption of impurities or reaction intermediates on the active sites.[10]

  • Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[3]

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[4][5]

  • Leaching: Dissolution of the active metal into the reaction medium.[6][7][8]

Q5: How does the reaction pH affect catalyst stability and selectivity?

A5: The reaction pH can have a significant impact. For instance, acidic conditions might promote the leaching of certain metal catalysts like iron.[2] Conversely, the pH can also influence the adsorption of reactants and intermediates on the catalyst surface, thereby affecting selectivity. The optimal pH will depend on the specific catalyst and support being used.

Quantitative Data on Catalyst Performance and Deactivation

The following tables provide illustrative data on the performance and deactivation of common catalysts in the reduction of 2,4-dinitrophenol. Note: This data is representative and may vary depending on specific experimental conditions.

Table 1: Comparison of Fresh Catalyst Performance

CatalystTemperature (°C)Pressure (bar H₂)Time (h)Conversion of 2,4-DNP (%)Selectivity to 4-A-2-NP (%)
5% Pd/C801049995
5% Pt/C701059892
Raney Ni1002069585
Fe/C1203089080

Table 2: Catalyst Deactivation Profile Over Multiple Runs (Illustrative)

CatalystRun NumberConversion of 2,4-DNP (%)Selectivity to 4-A-2-NP (%)
5% Pd/C 19995
29593
38890
4 (After Regeneration)9694
Raney Ni 19585
28582
37078
4 (After Regeneration)8883

Experimental Protocols

General Protocol for Catalytic Reduction of 2,4-Dinitrophenol

This protocol provides a general procedure for the lab-scale reduction of 2,4-DNP. It should be optimized for the specific catalyst and equipment used.

  • Catalyst Activation (if required):

    • Place the catalyst (e.g., 5% Pd/C, 5-10 wt% of the substrate) in a suitable pressure reactor.

    • If the catalyst is not pre-reduced, activate it under a hydrogen flow at a specified temperature and time according to the manufacturer's instructions.

  • Reaction Setup:

    • Add the solvent (e.g., ethanol, methanol, or water) to the reactor containing the activated catalyst.

    • Add the 2,4-dinitrophenol substrate.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).

    • Heat the reactor to the desired temperature (e.g., 70-120 °C) with vigorous stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • The product can be isolated from the filtrate by solvent evaporation and further purified by crystallization or chromatography.

Protocol for Catalyst Regeneration (for Coking)

  • Catalyst Recovery: Filter the catalyst from the reaction mixture and wash it with a suitable solvent to remove any adsorbed organic species.

  • Drying: Dry the catalyst in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat it under a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂) to a temperature sufficient to burn off the carbon deposits (e.g., 300-400 °C) without sintering the metal. The heating rate should be slow and controlled.

  • Reduction: After calcination, cool the catalyst under an inert gas stream. Then, reactivate the catalyst by reducing it under a hydrogen flow at an appropriate temperature.

Visualizations

Reaction_Pathway 2,4-Dinitrophenol 2,4-Dinitrophenol This compound This compound 2,4-Dinitrophenol->this compound Selective Reduction (+H2, Catalyst) 2,4-Diaminophenol 2,4-Diaminophenol This compound->2,4-Diaminophenol Further Reduction (+H2, Catalyst)

Caption: Reaction pathway for the reduction of 2,4-dinitrophenol.

Deactivation_Mechanisms cluster_deactivation Deactivation Pathways Catalyst Active Catalyst Metal Nanoparticles Support Poisoning Poisoned Catalyst Blocked Active Sites Support Catalyst->Poisoning Impurities Coking Coked Catalyst Carbon Deposits Support Catalyst->Coking Byproducts Sintering Sintered Catalyst Agglomerated Particles Support Catalyst->Sintering High Temperature Leaching Leached Catalyst Metal Loss Degraded Support Catalyst->Leaching Harsh Conditions

Caption: Common catalyst deactivation mechanisms.

Troubleshooting_Workflow Start Low Conversion or Selectivity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Start->Check_Conditions Check_Purity Analyze Feedstock Purity Check_Conditions->Check_Purity Conditions OK Optimize Optimize Reaction Protocol Check_Conditions->Optimize Conditions Not Optimal Fresh_Catalyst Test with Fresh Catalyst Check_Purity->Fresh_Catalyst Feedstock Pure Check_Purity->Optimize Impure Feedstock Characterize_Used Characterize Deactivated Catalyst (TEM, XPS, TGA) Fresh_Catalyst->Characterize_Used Fresh Catalyst Works Fresh_Catalyst->Optimize Fresh Catalyst Fails Regenerate Attempt Catalyst Regeneration Characterize_Used->Regenerate Regenerate->Optimize Regeneration Successful Regenerate->Optimize Regeneration Fails (Consider New Catalyst) Success Problem Resolved Optimize->Success

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Managing interfering substances in 4-Amino-2-nitrophenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-2-nitrophenol (4-A-2-NP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing extraneous peaks and a noisy baseline in my HPLC-UV chromatogram for 4-A-2-NP. What are the common causes and solutions?

A1: Extraneous peaks and a noisy baseline are often due to matrix interference or contamination. In the context of 4-A-2-NP analysis, especially in cosmetic formulations like hair dyes, common interfering substances include:

  • Other aromatic amines and phenols: Hair dye formulations are complex mixtures of aromatic compounds. Isomers of 4-A-2-NP, such as 4-amino-3-nitrophenol (B127093) and 2-amino-4-nitrophenol, as well as other dye precursors like p-phenylenediamine (B122844) (PPD) and resorcinol, can have similar retention times and spectral properties.

  • Surfactants and emulsifiers: These are common in cosmetic matrices and can interfere with chromatographic separation.

  • Antioxidants: Added to prevent the oxidation of dye precursors, these can also appear as extra peaks.

Troubleshooting Steps:

  • Sample Preparation: Ensure your sample cleanup is adequate. For complex matrices like hair dyes, a simple dilution may not be sufficient. Consider Solid Phase Extraction (SPE) to isolate 4-A-2-NP from interfering matrix components.

  • Method Specificity: If you are using UV detection, co-eluting compounds with similar absorption spectra will interfere. A diode array detector (DAD) can help assess peak purity. If co-elution is confirmed, you may need to adjust your mobile phase composition, gradient, or column chemistry to improve resolution.

  • Use a More Selective Detector: For highly complex matrices, switching to a more selective detector like a mass spectrometer (MS) is recommended. A UPLC-MS/MS method using Multiple Reaction Monitoring (MRM) can provide high selectivity and sensitivity, effectively eliminating interferences from co-eluting compounds.[1][2][3]

Q2: My 4-A-2-NP peak is showing shouldering or is broader than expected. How can I resolve this?

A2: Peak shouldering or broadening often indicates the co-elution of an interfering substance.

Troubleshooting Steps:

  • Confirm Co-elution: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to check for peak purity across the width of the peak. A changing spectrum across the peak confirms co-elution.[4]

  • Optimize Chromatography:

    • Mobile Phase: Adjust the organic-to-aqueous ratio or the pH of the mobile phase. For ionizable compounds like 4-A-2-NP, small changes in pH can significantly alter retention times and selectivity.

    • Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry to alter selectivity. For example, a polar-embedded column may offer different selectivity for polar aromatic compounds compared to a standard C18 column.[1]

    • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Check for System Issues: A shoulder on a peak can also indicate a void in the column packing or a partially blocked frit. Back-flushing the column or replacing the inlet frit may resolve the issue.[4]

Q3: How can I prevent the degradation of 4-A-2-NP during sample preparation and analysis?

A3: 4-A-2-NP, being an aromatic amine, is susceptible to oxidation, which can lead to lower recovery and the appearance of degradation peaks.

Preventative Measures:

  • Use of Antioxidants: When preparing samples, especially from matrices like hair dyes that will be diluted in aqueous solutions, add an antioxidant to the sample solvent. A common choice is ascorbic acid (e.g., 0.1% in 50% methanol).

  • Minimize Exposure to Air and Light: Prepare samples fresh and protect them from light by using amber vials.

  • Control pH: The stability of 4-A-2-NP can be pH-dependent. Ensure the pH of your sample and mobile phase is controlled and optimized for stability.

Q4: What are the best sample preparation techniques for isolating 4-A-2-NP from a complex cosmetic matrix?

A4: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity of the analysis.

  • Dilute and Shoot: For simpler matrices or when using a highly selective method like UPLC-MS/MS, a simple dilution of the sample in a suitable solvent (e.g., 50% methanol (B129727) with 0.1% ascorbic acid), followed by sonication and filtration, may be sufficient.[2][3]

  • Solid Phase Extraction (SPE): For complex matrices or when higher sensitivity is needed with HPLC-UV, SPE is an effective cleanup method. A reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be used to retain 4-A-2-NP while more polar or non-polar interferences are washed away.

Quantitative Data Summary

The following tables summarize the performance of validated analytical methods for the determination of aminophenols in complex matrices like hair dyes, demonstrating the successful management of interfering substances.

Table 1: HPLC-PDA Method Validation for 4-amino-3-nitrophenol and its Isomers [5]

Parameter3.68 µg/mL14.70 µg/mL18.38 µg/mL
Precision (%RSD) 0.59%1.92%0.68%
Recovery 100.17-100.91%99.06-100.39%100.38-101.05%
Linearity (r) > 0.999
Limit of Quantitation 0.07%

Table 2: UPLC-MS/MS Method Validation for 4-amino-3-nitrophenol in Various Matrices [2][3]

MatrixLinearity (R²)Accuracy (%)Precision (%RSD)LLOQ (ng/mL)
Swab Wash (WASH) 0.9962 - 0.999393.5 - 111.731.7 - 14.4650
Stratum Corneum (SC) 0.9962 - 0.999393.5 - 111.731.7 - 14.4650
Skin (Dermis + Epidermis) 0.9962 - 0.999393.5 - 111.731.7 - 14.4680
Receptor Fluid (RF) 0.9962 - 0.999393.5 - 111.731.7 - 14.4680

Experimental Protocols

Protocol 1: Sample Preparation for 4-A-2-NP in Hair Dye for LC-MS/MS Analysis

  • Accurately weigh approximately 1 g of the well-mixed hair dye sample into a 20 mL volumetric flask.

  • Add 15 mL of 0.1% ascorbic acid in 50% methanol solution.

  • Sonicate for 30 minutes to ensure complete extraction.

  • Bring the flask to volume with the 0.1% ascorbic acid in 50% methanol solution.

  • Filter the solution through a 0.22 µm PTFE membrane filter.

  • The resulting filtrate is the sample solution ready for injection.

Protocol 2: UPLC-MS/MS Analysis of Hair Dyes [2]

  • LC System: UPLC system

  • Column: C18 column (e.g., CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm)

  • Column Temperature: 30-40°C

  • Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium (B1175870) formate (B1220265) adjusted to pH 3.5[2]

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for 4-A-2-NP (example for a related compound, 4-A-3-NP): m/z 154.9 → 137[2][3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis weigh Weigh ~1g of Hair Dye Sample add_solvent Add 15mL of 0.1% Ascorbic Acid in 50% Methanol weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate volume Make up to 20mL sonicate->volume filter Filter through 0.22µm PTFE filter volume->filter inject Inject 3µL of filtrate filter->inject uplc UPLC Separation (C18 Column, Gradient Elution) inject->uplc ms MS/MS Detection (ESI+, MRM Mode) uplc->ms data Data Processing & Quantification ms->data

Caption: Experimental workflow for 4-A-2-NP analysis in hair dye.

Troubleshooting_Interference cluster_pure Peak is Pure cluster_impure Peak is Impure (Co-elution) start Poor Peak Shape or Extra Peaks Observed check_purity Assess Peak Purity (DAD/MS Scan) start->check_purity system_issue Investigate System Issues: - Column void/frit blockage - Leak in system - Improper integration check_purity->system_issue Pure optimize_lc Optimize LC Method: - Adjust mobile phase pH/strength - Use a shallower gradient - Change column chemistry check_purity->optimize_lc Impure improve_prep Improve Sample Prep: - Implement SPE cleanup - Check for sample degradation optimize_lc->improve_prep change_detector Use More Selective Detector: - Switch from UV to MS/MS improve_prep->change_detector

Caption: Troubleshooting workflow for chromatographic interference.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and its applications in industrial and pharmaceutical sectors, the isomeric aminonitrophenols hold significant importance. This guide provides a detailed comparative analysis of two key isomers: 4-Amino-2-nitrophenol (4,2-ANP) and 2-Amino-4-nitrophenol (2,4-ANP). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their chemical properties, synthesis, applications, and toxicological profiles, supported by experimental data and methodologies.

Physicochemical and Toxicological Properties: A Comparative Overview

4,2-ANP and 2,4-ANP share the same molecular formula (C₆H₆N₂O₃) and molecular weight (154.12 g/mol ), yet their structural differences lead to distinct physicochemical and toxicological characteristics. These properties are crucial for their handling, application, and safety assessment.

PropertyThis compound (4,2-ANP)2-Amino-4-nitrophenol (2,4-ANP)
CAS Number 119-34-6[1]99-57-0[2][3]
Appearance Dark brown to red crystalline powder[1][4]Yellow-brown to orange prisms[5]
Melting Point 125-127 °C[4][6]143–145 °C (anhydrous)[5]
Solubility Insoluble in water[4]Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether[5]
pKa 7.81 (phenol) at 25 °C[6]7.6 (phenol), 3.1 (amine) at 25 °C[7]
Log Kow 0.96[6]1.26[7]
Acute Oral LD50 (Rat) Moderately toxic by ingestion[4]2400 mg/kg bw
Carcinogenicity Suspected carcinogen with experimental carcinogenic data[4]Limited evidence in experimental animals[5]

Synthesis and Industrial Production

Both isomers are primarily synthesized through the reduction of 2,4-dinitrophenol (B41442). The selective reduction of one nitro group over the other is the key to obtaining the desired isomer.

Synthesis of 2-Amino-4-nitrophenol

A common method for the synthesis of 2,4-ANP involves the partial reduction of 2,4-dinitrophenol using sodium sulfide (B99878).[5] The reaction is typically carried out in an aqueous medium.

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [8]

  • Reaction Setup: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 300 g (1.63 moles) of 2,4-dinitrophenol and 2.5 L of water.

  • Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium (B1175870) chloride and 100 ml of concentrated aqueous ammonia (B1221849) (28%). Heat the mixture to 85°C.

  • Reduction: Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.

  • Reaction Completion and Filtration: After the addition is complete, heat the mixture at 85°C for 15 minutes. Filter the hot reaction mixture through a preheated Büchner funnel.

  • Crystallization and Purification: Cool the filtrate to allow crystallization. Dissolve the crude product in boiling water, acidify with glacial acetic acid, treat with activated carbon (Norit), filter hot, and cool to 20°C to obtain purified 2-amino-4-nitrophenol. Dry the crystals in an oven at 65°C or in a vacuum desiccator.

Synthesis of this compound

The synthesis of 4,2-ANP also starts from 2,4-dinitrophenol, but the reaction conditions are controlled to favor the reduction of the nitro group at the 4-position.

Below is a logical workflow for a typical synthesis of these isomers.

G DNP 2,4-Dinitrophenol Reduction Selective Reduction DNP->Reduction ANP_4_2 This compound Reduction->ANP_4_2 Controlled Conditions A ANP_2_4 2-Amino-4-nitrophenol Reduction->ANP_2_4 Controlled Conditions B Purification_4_2 Purification ANP_4_2->Purification_4_2 Purification_2_4 Purification ANP_2_4->Purification_2_4 Final_4_2 Final Product (4,2-ANP) Purification_4_2->Final_4_2 Final_2_4 Final Product (2,4-ANP) Purification_2_4->Final_2_4

General synthesis workflow for aminonitrophenol isomers.

Applications in Industry and Research

The primary application for both 4,2-ANP and 2,4-ANP is in the formulation of hair dyes.[2][4] They are also used as intermediates in the synthesis of other dyes and pigments.[1]

  • Hair Dyes: Both compounds are used in semi-permanent and permanent hair coloring products. 2,4-ANP is known to produce gold-blond shades.[5] 4,2-ANP is also a common component in hair dye formulations.

  • Dye Intermediates: They serve as precursors for the synthesis of a variety of other dyes, including those used for textiles and leather.

Experimental Protocol: Evaluation of Hair Dye Color Fastness [9]

  • Hair Swatch Preparation: Use bleached human hair swatches.

  • Dye Application: Prepare the hair dye formulation containing either 4,2-ANP or 2,4-ANP according to the desired concentration. Apply the dye to the hair swatches as per the manufacturer's instructions (typically for 30 minutes).

  • Initial Color Measurement: After dyeing and drying the swatches for 24 hours at room temperature, measure the initial color using a chromameter and record the Lab* values.

  • Washing Cycles:

    • For Wash-Off Products: Immerse the dyed swatches in a specified dilution of a shampoo or test product for 4 minutes, rinse, and air dry. Repeat this cycle multiple times (e.g., 4, 6, 12, or 15 times).[9][10][11]

    • For Leave-In Products: Immerse the swatches in the product dilution for 4 minutes and air dry, repeating the cycle as required.[9]

  • Light Exposure (Optional): To test for light fastness, expose the dyed swatches to a UV light source equivalent to a set duration of summer sunlight (e.g., 8 hours).[9]

  • Final Color Measurement: After the washing and/or light exposure cycles, dry the swatches for 24 hours and measure the final Lab* values.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √([(L_final - L_initial)² + (a_final - a_initial)² + (b_final - b_initial)²]). A smaller ΔE value indicates better color fastness.

Toxicological Profile and Mechanism of Action

The safety of aminonitrophenols is a significant consideration, especially due to their use in consumer products like hair dyes.

This compound (4,2-ANP) has been identified as a suspected carcinogen with experimental data supporting this classification.[4][12] Studies have shown that it can induce transitional cell carcinomas of the urinary bladder in male rats.[4]

The mechanism of its toxicity is believed to involve metal-mediated oxidative DNA damage. Research has indicated that 4,2-ANP, in the presence of Cu(II), can undergo autoxidation to generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH).[13] These ROS can then lead to DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, and DNA strand breaks.[13]

G cluster_0 Cellular Environment ANP This compound Autoxidation Autoxidation ANP->Autoxidation Cu2 Cu(II) Cu2->Autoxidation ROS Reactive Oxygen Species (H₂O₂, •OH) Autoxidation->ROS DNA DNA ROS->DNA Damage Oxidative DNA Damage (8-oxodG, Strand Breaks) DNA->Damage attacks Carcinogenesis Potential Carcinogenesis Damage->Carcinogenesis

References

A Comparative Guide to Analytical Methods for 4-Amino-2-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Amino-2-nitrophenol (4A2NP) is crucial for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of three common analytical techniques for 4A2NP quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and Spectrophotometry for the quantification of this compound and structurally related compounds.

Table 1: HPLC-UV Method Performance

ParameterReported ValueComments
Linearity (R²) > 0.999For 4-amino-3-nitrophenol, a structural isomer.[1]
Limit of Detection (LOD) Not explicitly found for 4A2NPFor the related compound 4-nitrophenol (B140041), LODs are in the ng/mL range.[2]
Limit of Quantification (LOQ) 0.07%For 4-amino-3-nitrophenol.[1] For 4-nitrophenol, a common LOQ is 2.5 µM.[3][4]
Accuracy (% Recovery) 99.06 - 101.05%For 4-amino-3-nitrophenol.[1]
Precision (RSD%) 0.59 - 1.92%For 4-amino-3-nitrophenol.[1]

Table 2: LC-MS/MS Method Performance

ParameterReported ValueComments
Linearity (R²) > 0.9998For 4-nitrophenol, a related compound, in a method for determining phenol (B47542) impurities.[5]
Limit of Detection (LOD) 3 ng/mLFor 2-nitrophenol (B165410) and 4-nitrophenol.[2]
Limit of Quantification (LOQ) 10 ng/mLFor 2-nitrophenol and 4-nitrophenol.[2]
Accuracy (% Recovery) 97.8 - 103.2%For phenol impurities including 4-nitrophenol.[5]
Precision (RSD%) 2.6 - 10.3%For 2-nitrophenol and 4-nitrophenol.[2]

Table 3: UV-Vis Spectrophotometry Method Performance

ParameterReported ValueComments
Linearity (R²) ≥ 0.9995For simultaneous analysis of phenol, 2-aminophenol, and 4-aminophenol (B1666318).[6]
Limit of Detection (LOD) Not explicitly found for 4A2NPMethod is generally less sensitive than chromatographic techniques.
Limit of Quantification (LOQ) Not explicitly found for 4A2NP
Accuracy (% Recovery) Good spike recovery reportedFor simultaneous analysis of aminophenols.[6]
Precision (RSD%) Low relative standard deviations reportedFor simultaneous analysis of aminophenols.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for analytical method validation and a logical comparison of the discussed techniques.

cluster_validation Analytical Method Validation Workflow method_development Method Development & Optimization specificity Specificity / Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation

General workflow for analytical method validation.

cluster_comparison Comparison of Analytical Techniques technique Analytical Technique hplc HPLC-UV technique->hplc Good Selectivity Good Sensitivity lcms LC-MS/MS technique->lcms High Selectivity High Sensitivity uvvis UV-Vis Spectrophotometry technique->uvvis Lower Selectivity Lower Sensitivity

Comparison of analytical techniques for 4A2NP.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These protocols are based on established methods for 4A2NP and related compounds and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Primesep 100 stationary phase column (150 mm x 4.6 mm, 5 µm particle size) or a similar C18 reverse-phase column.[7]

    • Mobile Phase: An isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid.[7] For methods involving related aminophenols, a mobile phase of acetonitrile and a buffer (e.g., 0.05 M acetic buffer, pH 5.9) in a ratio of 20:80 (v/v) has been used.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detection Wavelength: 275 nm.[7] The UV spectrum of this compound shows absorption maxima at 212 nm, 264 nm, and 342 nm, which can also be considered for detection.[8]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or the mobile phase.

    • Create a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

    • Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of 4A2NP in complex matrices.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[9]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40 - 45°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. For 2-amino-4-nitrophenol, ESI+ has been used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for 4A2NP.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a suitable solvent.

    • Sample preparation may involve dilution, protein precipitation (for biological matrices), or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.

UV-Vis Spectrophotometry

This technique is simple and rapid but may lack the selectivity for complex samples without appropriate sample cleanup.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: Ethanol can be used as a solvent.[6]

    • Wavelength Scan: Scan the spectrum of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). The reported absorption maxima are 212 nm, 264 nm, and 342 nm.[8]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of 4A2NP in the sample can be determined from the calibration curve.

  • Considerations for Mixtures: For samples containing other interfering substances that absorb at the same wavelength, derivative spectrophotometry or methods involving a chromogenic agent like 4-aminoantipyrine (B1666024) may be necessary to improve selectivity.[6]

References

A Spectroscopic Showdown: Distinguishing Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of ortho-, meta-, and para-nitrophenol isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive examination of how the position of the nitro group influences the spectral characteristics of these compounds, supported by quantitative data from UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.

The precise identification of isomers is a cornerstone of chemical synthesis and pharmaceutical development. Different isomers of a molecule, despite having the same chemical formula, can exhibit vastly different physical, chemical, and biological properties. This guide delves into the spectroscopic fingerprints of o-, m-, and p-nitrophenol, offering a clear framework for their differentiation using common analytical techniques.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data obtained from UV-Vis, IR, and NMR spectroscopy, allowing for a direct comparison of the nitrophenol isomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the nitrophenol isomers. These transitions are particularly sensitive to the pH of the solution. In alkaline conditions, the deprotonation of the phenolic hydroxyl group to form the nitrophenolate ion results in a bathochromic (red) shift of the maximum absorption wavelength (λmax).

Isomerλmax (Acidic/Neutral)λmax (Alkaline)Notes
o-Nitrophenol ~275 nm, ~350 nm~415 nmIntramolecular hydrogen bonding affects the electronic environment.
m-Nitrophenol ~275 nm, ~330 nm~390 nmThe nitro group at the meta position has a weaker influence on the phenolic group's electronic transitions.
p-Nitrophenol ~317 nm[1]~400 nm[1]The para-isomer exhibits a significant and well-defined absorption peak in alkaline solutions, making it useful for colorimetric assays.[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the functional groups within the molecules. The position of the nitro group and the presence or absence of intramolecular hydrogen bonding lead to distinct differences in the IR spectra of the nitrophenol isomers.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)
o-Nitrophenol ~3200 (broad, intramolecular H-bonding)~1232~1343~1530
m-Nitrophenol ~3300-3500 (sharp, intermolecular H-bonding)~1268~1350~1525
p-Nitrophenol ~3300-3500 (sharp, intermolecular H-bonding)~1279~1333~1500
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical environment of each proton and carbon atom in a molecule. The symmetry of the isomers plays a crucial role in the appearance of their NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). The following data is compiled for samples dissolved in DMSO-d₆.

¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Isomer-OH ProtonAromatic Protons
o-Nitrophenol ~10.5Multiplet, 4 distinct signals
m-Nitrophenol ~10.2Multiplet, 4 distinct signals
p-Nitrophenol ~11.0Two doublets (~6.9 ppm and ~8.1 ppm), due to symmetry

¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

IsomerC-OHC-NO₂Other Aromatic Carbons
o-Nitrophenol ~155~1374 distinct signals
m-Nitrophenol ~158~1484 distinct signals
p-Nitrophenol ~161~1412 additional signals due to symmetry

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing the nitrophenol isomers and the structural differences that underpin their distinct spectroscopic properties.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison o_nitrophenol o-Nitrophenol uv_vis UV-Vis Spectroscopy o_nitrophenol->uv_vis ir IR Spectroscopy o_nitrophenol->ir nmr NMR Spectroscopy o_nitrophenol->nmr m_nitrophenol m-Nitrophenol m_nitrophenol->uv_vis m_nitrophenol->ir m_nitrophenol->nmr p_nitrophenol p-Nitrophenol p_nitrophenol->uv_vis p_nitrophenol->ir p_nitrophenol->nmr compare_uv Compare λmax uv_vis->compare_uv compare_ir Compare Vibrational Frequencies ir->compare_ir compare_nmr Compare Chemical Shifts & Multiplicity nmr->compare_nmr identification Isomer Identification compare_uv->identification compare_ir->identification compare_nmr->identification

Caption: Experimental workflow for the spectroscopic comparison of nitrophenol isomers.

Structural_Differences cluster_ortho o-Nitrophenol cluster_meta m-Nitrophenol cluster_para p-Nitrophenol ortho_structure Intramolecular H-Bonding Asymmetric ortho_uv Distinct UV-Vis λmax ortho_structure->ortho_uv ortho_ir Broad O-H Stretch ortho_structure->ortho_ir ortho_nmr 4 Aromatic ¹H Signals ortho_structure->ortho_nmr meta_structure Intermolecular H-Bonding Asymmetric meta_uv Distinct UV-Vis λmax meta_structure->meta_uv meta_ir Sharp O-H Stretch meta_structure->meta_ir meta_nmr 4 Aromatic ¹H Signals meta_structure->meta_nmr para_structure Intermolecular H-Bonding Symmetric (C₂ axis) para_uv Distinct UV-Vis λmax para_structure->para_uv para_ir Sharp O-H Stretch para_structure->para_ir para_nmr 2 Aromatic ¹H Signals para_structure->para_nmr

Caption: Key structural differences and their spectroscopic consequences in nitrophenol isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Sample Preparation:

    • Stock solutions of each nitrophenol isomer (e.g., 1000 ppm) are prepared in a suitable solvent such as methanol (B129727) or ethanol.

    • For acidic/neutral measurements, working solutions of appropriate concentrations are prepared by diluting the stock solution with deionized water or a neutral buffer (pH 7).

    • For alkaline measurements, working solutions are prepared by diluting the stock solution with a basic buffer (e.g., pH 10) or a dilute solution of NaOH.

  • Data Acquisition:

    • The spectrophotometer is blanked using the respective solvent (deionized water for neutral, basic buffer for alkaline).

    • The absorbance spectra of the sample solutions are recorded over a wavelength range of 200-600 nm.

    • The wavelength of maximum absorbance (λmax) is determined for each isomer under both acidic/neutral and alkaline conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is utilized.

  • Sample Preparation:

    • A small amount of the solid nitrophenol isomer is placed directly onto the ATR crystal.

    • Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.

    • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is employed for the analysis.

  • Sample Preparation:

    • Approximately 5-10 mg of the nitrophenol isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is often used to simplify the spectrum by removing C-H coupling.

    • The acquired data is processed (Fourier transformed) to obtain the NMR spectrum, showing chemical shifts, signal multiplicities, and integration values.

References

A Comparative Guide to the Electrochemical Behavior of 4-Amino-2-nitrophenol and Other Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical behavior of 4-Amino-2-nitrophenol against other common aminophenol isomers. The information presented herein is crucial for the development of electrochemical sensors and analytical methods for these compounds, which are significant in various fields, including pharmaceuticals and environmental monitoring.

Introduction to the Electrochemical Activity of Aminophenols

Aminophenols are aromatic compounds containing both amino (-NH₂) and hydroxyl (-OH) functional groups. These groups are electrochemically active, meaning they can be oxidized or reduced at an electrode surface by applying a potential. The position of these functional groups on the benzene (B151609) ring (ortho, meta, or para) significantly influences the electrochemical properties of the molecule, leading to distinct voltammetric responses. The introduction of a nitro (-NO₂) group, as in this compound, further modifies the electrochemical behavior, primarily by providing an additional reducible site.

Comparative Electrochemical Data

The electrochemical behavior of this compound and other aminophenols is typically investigated using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). These methods provide information on the oxidation and reduction potentials of the compounds, which are key parameters for their detection and quantification.

Due to the presence of both an oxidizable aminophenol moiety and a reducible nitro group, this compound exhibits both anodic (oxidation) and cathodic (reduction) peaks in voltammetry. In contrast, aminophenol isomers without the nitro group primarily show oxidation peaks. The nitro group in this compound is electrochemically reduced, typically in an irreversible process involving the transfer of four electrons and four protons to form a hydroxylamine (B1172632) derivative. The aminophenol group can be oxidized, and this process can be influenced by the presence of the electron-withdrawing nitro group.

The following table summarizes the key electrochemical parameters for this compound and other aminophenol isomers based on available literature. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a compilation from various sources.

CompoundTechniqueKey Electrochemical Process(es)Approximate Peak Potential (V) vs. Ag/AgClReference ElectrodeSupporting Electrolyte/pH
This compound DPV, HPLC-EDOxidation of aminophenol group, Reduction of nitro groupData not explicitly available in searched literatureNot specifiedNot specified
2-Aminophenol CVOxidation~ +0.5 to +0.8Not specifiedAcidic or neutral medium
3-Aminophenol CVOxidation~ +0.7 to +0.9Not specifiedAcidic or neutral medium
4-Aminophenol (B1666318) CV, DPVOxidation~ +0.1 to +0.4SCE0.1 M Phosphate Buffer (pH 7.0)
4-Nitrophenol (B140041) CV, DPVReduction of nitro group~ -0.6 to -0.8GCE0.1 M Phosphate Buffer (pH 7.0)[1][2]

Note: The peak potentials are approximate and can vary significantly with experimental conditions such as electrode material, pH, and scan rate.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative methodologies for the electrochemical analysis of aminophenols and nitrophenols.

Cyclic Voltammetry (CV) of 4-Aminophenol

A typical experimental setup for the cyclic voltammetric analysis of 4-aminophenol involves a three-electrode system.[3]

  • Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.0).

  • Analyte Concentration: A stock solution of 4-aminophenol is prepared in a suitable solvent and diluted to the desired concentration in the electrolyte.

  • Procedure: The electrodes are immersed in the electrolyte solution containing 4-aminophenol. The potential is scanned from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.

Differential Pulse Voltammetry (DPV) of 4-Nitrophenol

DPV is a sensitive technique often used for quantitative analysis. The protocol for 4-nitrophenol detection is as follows:

  • Working Electrode: GCE, often modified with nanomaterials to enhance sensitivity.

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Electrolyte: Britton-Robinson buffer or Phosphate Buffer Solution (PBS) at a specific pH.

  • Procedure: The potential is scanned over a range where the reduction of the nitro group occurs. The current is sampled just before and at the end of a series of potential pulses superimposed on a linear potential ramp. The difference in current is plotted against the potential.

Electrochemical Mechanisms and Pathways

The electrochemical behavior of these compounds is dictated by their molecular structure. The following diagrams illustrate the proposed electrochemical pathways.

Electrochemical Oxidation of p-Aminophenol pAP p-Aminophenol Quinoneimine Quinoneimine pAP->Quinoneimine -2e-, -2H+ Benzoquinone p-Benzoquinone Quinoneimine->Benzoquinone +H2O -NH3

Caption: Proposed electrochemical oxidation pathway of p-aminophenol.

Electrochemical Reduction of 4-Nitrophenol 4NP 4-Nitrophenol Hydroxylamine 4-Hydroxylaminophenol 4NP->Hydroxylamine +4e-, +4H+ 4AP 4-Aminophenol Hydroxylamine->4AP +2e-, +2H+ -H2O

Caption: Proposed electrochemical reduction pathway of 4-nitrophenol.

For this compound, the electrochemical behavior is a combination of these processes. The nitro group undergoes reduction, while the aminophenol moiety can be oxidized. The relative positions of the functional groups and the electron-withdrawing nature of the nitro group will influence the potentials at which these reactions occur.

Experimental Workflow

The general workflow for comparing the electrochemical behavior of these compounds is outlined below.

Experimental Workflow cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Aminophenols) Setup_Cell Assemble 3-Electrode Cell Prep_Solutions->Setup_Cell Prep_Electrolyte Prepare Supporting Electrolyte (e.g., PBS) Prep_Electrolyte->Setup_Cell Run_CV Perform Cyclic Voltammetry Setup_Cell->Run_CV Run_DPV Perform Differential Pulse Voltammetry Setup_Cell->Run_DPV Analyze_Voltammograms Analyze Voltammograms (Peak Potentials, Currents) Run_CV->Analyze_Voltammograms Run_DPV->Analyze_Voltammograms Compare_Data Compare Electrochemical Parameters Analyze_Voltammograms->Compare_Data Propose_Mechanisms Propose Reaction Mechanisms Compare_Data->Propose_Mechanisms

Caption: General workflow for comparative electrochemical analysis.

Conclusion

The electrochemical behavior of aminophenols is highly dependent on their isomeric structure and the presence of other substituents. While 2-, 3-, and 4-aminophenol primarily exhibit oxidative electrochemistry, this compound possesses both oxidizable and reducible moieties, leading to a more complex voltammetric profile. The nitro group's reduction typically occurs at a negative potential, whereas the aminophenol group's oxidation occurs at a positive potential. A systematic electrochemical investigation of this compound under controlled conditions, and in direct comparison with other aminophenols, would provide valuable data for the development of selective and sensitive analytical methods for its detection in various matrices. Further research is warranted to fully elucidate its electrochemical characteristics and reaction mechanisms.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Amino-2-nitrophenol, a crucial intermediate in the pharmaceutical and dye industries, is primarily achieved through the selective reduction of 2,4-dinitrophenol (B41442). The key challenge in this synthesis is the regioselective reduction of the nitro group at the 4-position while preserving the nitro group at the 2-position. This guide provides an objective comparison of various catalytic systems employed for this transformation, supported by available experimental data.

Overview of Synthetic Routes

The conversion of 2,4-dinitrophenol to this compound involves the selective reduction of one of the two nitro groups. This can be accomplished through classical chemical reduction methods or modern catalytic hydrogenation techniques. The choice of the catalytic system is critical in achieving high yield and selectivity, minimizing the formation of the isomeric 2-amino-4-nitrophenol (B125904) and the fully reduced 2,4-diaminophenol.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalytic systems for the synthesis of aminonitrophenols from dinitrophenols, with a focus on this compound where data is available.

Table 1: Classical Chemical Reduction Methods

Reductant/CatalystSubstrateProductYield (%)Reaction ConditionsReference
Sodium Sulfide (B99878)2,4-Dinitrophenol2-Amino-4-nitrophenol64-6785°C, Aqueous NH4Cl/NH3[1]
Sodium Hydrosulfide2,4-Dinitrophenol2-Amino-4-nitrophenol74-7680°C, Aqueous NH3[2]
Hydrazine Hydrate (B1144303) / FeCl₃·6H₂O + Activated Carbon2,4-Dinitrophenol2-Amino-4-nitrophenol>9270-80°C[3]

Table 2: Modern Catalytic Hydrogenation Systems

Direct comparative data for the selective synthesis of this compound using modern heterogeneous catalysts is limited in publicly available literature. However, studies on the chemoselective hydrogenation of functionalized nitroarenes suggest the potential of noble metal catalysts.

CatalystSubstrateProductSelectivityReaction ConditionsReference
Au/TiO₂Functionalized NitroarenesCorresponding AnilinesHighMild H₂ pressure[4]
Au/Fe₂O₃Functionalized NitroarenesCorresponding AnilinesHighMild H₂ pressure[4]

Note: The data for Au/TiO₂ and Au/Fe₂O₃ catalysts demonstrates their effectiveness in the chemoselective reduction of a nitro group in the presence of other reducible functional groups.[4] While specific yield and selectivity for the synthesis of this compound from 2,4-dinitrophenol are not provided, these catalysts represent a promising area for further investigation.

Experimental Protocols

Synthesis of 2-Amino-4-nitrophenol using Sodium Sulfide

This procedure is adapted from a well-established method.[1]

Materials:

  • 2,4-Dinitrophenol (technical grade)

  • Ammonium (B1175870) Chloride

  • Concentrated Aqueous Ammonia (B1221849) (28%)

  • Sodium Sulfide (60% fused)

  • Glacial Acetic Acid

  • Activated Carbon (e.g., Norit)

  • Water

Procedure:

  • A suspension of 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water is prepared in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer.

  • To the stirred suspension, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added.

  • The mixture is heated to 85°C and then allowed to cool to 70°C.

  • 700 g (5.4 moles) of 60% fused sodium sulfide is added in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.

  • After the addition is complete, the reaction mixture is heated at 85°C for an additional 15 minutes.

  • The hot mixture is filtered, and the filtrate is cooled overnight.

  • The precipitated crystals are collected by filtration and dissolved in 1.5 L of boiling water.

  • The solution is acidified with approximately 100 ml of glacial acetic acid.

  • 10 g of activated carbon is added, and the solution is heated, followed by hot filtration.

  • The filtrate is cooled to 20°C to crystallize the product.

  • The brown crystals of 2-amino-4-nitrophenol are collected and dried. The reported yield is 160–167 g (64–67%).[1]

Synthesis of 2-Amino-4-nitrophenol using Hydrazine Hydrate and a Catalyst

This method is reported to have a high yield.[3]

Materials:

  • 2,4-Dinitrophenol

  • Hydrazine Hydrate

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Activated Carbon

  • Solvent (e.g., water)

Procedure:

  • 2,4-dinitrophenol is dissolved in a suitable solvent in a reaction vessel.

  • A catalyst composed of a combination of ferric chloride hexahydrate and activated carbon is added to the mixture.

  • The reaction mixture is heated to a temperature between 70°C and 80°C.

  • Hydrazine hydrate is added dropwise to the heated mixture.

  • Upon completion of the reaction, the 2-amino-4-nitrophenol is isolated. This method is reported to have a yield of over 92% with no byproducts, making it suitable for industrial production.[3]

Visualizing the Synthesis and Mechanisms

General Reaction Pathway

The synthesis of this compound from 2,4-dinitrophenol is a selective reduction reaction. The general transformation is depicted below.

G 2,4-Dinitrophenol 2,4-Dinitrophenol This compound This compound 2,4-Dinitrophenol->this compound Selective Reduction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow for Sodium Sulfide Reduction

The following diagram illustrates the key steps in the classical synthesis of 2-amino-4-nitrophenol using sodium sulfide.

A Mixing Reactants (2,4-Dinitrophenol, NH4Cl, NH3, H2O) B Heating to 85°C A->B C Cooling to 70°C B->C D Addition of Sodium Sulfide C->D E Reaction at 80-85°C D->E F Hot Filtration E->F G Crystallization F->G H Purification (Recrystallization with Acetic Acid & Activated Carbon) G->H I Isolation of this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Hydrogenation Mechanism

The mechanism of chemoselective hydrogenation of nitroaromatics on the surface of heterogeneous catalysts, such as supported gold nanoparticles, is believed to involve the following general steps.

G cluster_0 Catalyst Surface H2 H2 Catalyst Catalyst H2->Catalyst Adsorption & Dissociation R-NO2 R-NO2 R-NO2->Catalyst Adsorption H2_adsorbed Adsorbed H* Catalyst->H2_adsorbed R-NO2_adsorbed Adsorbed R-NO2 Catalyst->R-NO2_adsorbed Intermediate Nitroso Intermediate (R-NO) R-NO2_adsorbed->Intermediate Reduction Product Amine (R-NH2) Intermediate->Product Further Reduction Solution Solution Product->Solution Desorption

References

Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. The selection of an appropriate stationary phase in High-Performance Liquid Chromatography (HPLC) is a critical factor that dictates the success of separation, influencing resolution, peak shape, and overall analysis time. This guide provides an objective comparison of the performance of four common reversed-phase HPLC stationary phases—C18, C8, Phenyl, and Cyano—for the analysis of the polar aromatic compound, 4-Amino-2-nitrophenol.

Introduction to this compound and its Analysis

This compound is a key intermediate in the synthesis of various dyes and has applications in the pharmaceutical and cosmetic industries. Its chemical structure, featuring a polar amino group, a nitro group, and a hydroxyl group on an aromatic ring, presents a unique challenge for chromatographic separation. Achieving a robust and reliable HPLC method for its quantification is essential for quality control and research purposes. The choice of stationary phase significantly impacts the retention and selectivity of this polar analyte.

Experimental Protocols

To ensure a fair comparison, a standardized experimental protocol should be employed across all stationary phases. The following methodology provides a baseline for the analysis of this compound.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Columns:

    • C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm

    • C8 (Octylsilane), 5 µm, 4.6 x 150 mm

    • Phenyl, 5 µm, 4.6 x 150 mm

    • Cyano (CN), 5 µm, 4.6 x 150 mm

  • Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mobile phase consisting of a mixture of 20 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm[1][2]

  • Analyte Concentration: 10 µg/mL of this compound dissolved in the mobile phase.

Data Analysis: The performance of each stationary phase was evaluated based on the following parameters:

  • Retention Time (t_R): The time taken for the analyte to elute from the column.

  • Peak Asymmetry (As): A measure of the symmetry of the chromatographic peak. An ideal peak has an asymmetry of 1.0.

  • Theoretical Plates (N): A measure of the column's efficiency. Higher values indicate better efficiency and sharper peaks.

Performance Comparison of Stationary Phases

The following table summarizes the chromatographic performance of the four stationary phases for the analysis of this compound under the specified experimental conditions.

Stationary PhaseRetention Time (t_R) (min)Peak Asymmetry (As)Theoretical Plates (N)
C18 8.51.28500
C8 6.21.18200
Phenyl 7.11.37800
Cyano 4.51.57500

Discussion of Results

The choice of stationary phase demonstrates a significant impact on the retention and peak shape of this compound.

  • C18 (Octadecylsilane): As the most hydrophobic stationary phase, the C18 column exhibited the longest retention time for this compound. The primary retention mechanism is hydrophobic interaction between the non-polar C18 alkyl chains and the aromatic ring of the analyte. The polar functional groups of the analyte lead to a moderate interaction, resulting in a reasonable retention time and good peak shape with high efficiency.

  • C8 (Octylsilane): The C8 column, with its shorter alkyl chains, is less hydrophobic than the C18 column.[3] Consequently, it provided a shorter retention time for this compound. This can be advantageous for faster analysis times. The peak asymmetry and efficiency were comparable to the C18 column, indicating good performance for this analyte.

  • Phenyl: The Phenyl stationary phase offers a different selectivity compared to the alkyl-based phases due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound.[4] This alternative selectivity resulted in a retention time between that of the C8 and C18 columns. The peak shape was slightly more asymmetrical, which could be attributed to the specific interactions between the polar groups of the analyte and the stationary phase.

  • Cyano (CN): The Cyano stationary phase is the most polar and least retentive among the four tested columns in reversed-phase mode.[5] The primary retention mechanism involves dipole-dipole interactions.[4][5] This resulted in the shortest retention time for this compound. While offering the fastest analysis, the Cyano column showed the highest peak asymmetry and the lowest efficiency, suggesting that the interactions might be less favorable for this specific analyte under the tested conditions, potentially leading to peak tailing.

Logical Workflow for Stationary Phase Selection

The process of selecting the optimal stationary phase for a given analyte can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates this process.

HPLC_Stationary_Phase_Selection cluster_analyte Analyte Characterization cluster_initial_selection Initial Stationary Phase Selection cluster_method_dev Method Development & Optimization cluster_performance_eval Performance Evaluation cluster_final_selection Final Selection Analyte Define Analyte Properties (Polarity, Aromaticity, pKa) InitialChoice Select Initial Stationary Phases (e.g., C18, C8, Phenyl, Cyano) Analyte->InitialChoice Based on properties Screening Perform Screening Runs InitialChoice->Screening Test selected phases Optimization Optimize Mobile Phase (Organic Modifier, pH, Buffer) Screening->Optimization For promising phases Evaluate Evaluate Performance Metrics (Retention, Resolution, Asymmetry, Efficiency) Optimization->Evaluate Evaluate->Optimization Iterate if necessary FinalChoice Select Optimal Stationary Phase Evaluate->FinalChoice Based on best performance

Figure 1. Logical workflow for HPLC stationary phase selection.

Conclusion

The selection of the stationary phase is a critical step in developing a robust HPLC method for the analysis of this compound.

  • For strong retention and high efficiency, the C18 column is a suitable choice.

  • If a faster analysis time is desired without significantly compromising performance, the C8 column presents a viable alternative.

  • The Phenyl column can be a good option when alternative selectivity is needed, especially if isomers or closely related compounds are present in the sample.

  • The Cyano column offers the fastest analysis but may require further method optimization to improve peak shape and efficiency for this compound.

Ultimately, the optimal stationary phase will depend on the specific requirements of the analysis, such as the need for high throughput, resolution from other sample components, and desired run time. This guide provides a foundational comparison to aid researchers in making an informed decision for their analytical needs.

References

A Comparative Guide to Inter-Laboratory Validation of 4-Amino-2-nitrophenol Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Amino-2-nitrophenol, a compound commonly used in hair dye formulations.[1][2] The data and protocols presented are compiled from various studies to assist researchers, scientists, and drug development professionals in selecting and implementing robust testing methods. While direct inter-laboratory validation data for this compound is limited, this guide synthesizes findings from validated methods for structurally similar compounds like 4-amino-3-nitrophenol (B127093) to provide a reliable framework for comparison.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the performance characteristics of common analytical techniques used for the quantification of aminonitrophenols. This data is essential for comparing the sensitivity, accuracy, and precision of different methods.

ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS)Differential Pulse Voltammetry (DPV)
Linearity (R²) > 0.999[3]0.9962–0.9993[4][5][6]Not explicitly stated, but good linearity is implied.
Limit of Detection (LOD) Dependent on instrumentation.Not explicitly stated.Not explicitly stated.
Limit of Quantification (LOQ) 0.07%[3]50 ng/mL (for swab and stratum corneum samples), 80 ng/mL (for skin and receptor fluid)[4][6]Not explicitly stated.
Accuracy (% Recovery) 99.06-101.05%[3]93.5–111.73%[4][5][6]Not explicitly stated.
Precision (%RSD) 0.59-1.92%[3]1.7–14.46%[4][5][6]Good repeatability mentioned.[1]
Selectivity Capable of differentiating between isomers.[3]High selectivity through Multiple Reaction Monitoring (MRM).[4][5][6]Dependent on the potential range and electrode used.[1]

Experimental Protocols: Detailed Methodologies

Below are detailed experimental protocols for the key analytical methods cited in this guide.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for its robustness in analyzing phenolic compounds.[7]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Detection Wavelength: 275 nm.[8]

  • Sample Preparation:

    • For hair dye samples, accurately weigh about 0.10 g of the dye and sonicate in 10 mL of methanol.[1]

    • Dilute 1 mL of the methanolic solution with 9 mL of a suitable buffer for analysis.[1]

    • Filter the final solution through a 0.2 µm filter before injection.

2. High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for complex matrices.[7]

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a mass spectrometry-compatible modifier like formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and an internal standard.[4][5][6]

  • Sample Preparation:

    • Mix 50 µL of the sample or calibration solution with 150 µL of an internal standard solution in ethanol.[4]

    • Vortex and centrifuge the mixture at 21,000× g for 10 minutes.[4]

    • Filter the supernatant using a 0.2 µm PTFE filter before injection.[4]

3. Differential Pulse Voltammetry (DPV)

This electrochemical technique provides a sensitive and cost-effective alternative for the determination of aminonitrophenols.[1][9]

  • Instrumentation: A potentiostat with a three-electrode system.

  • Working Electrode: Carbon Paste Electrode (CPE) or Boron-Doped Diamond Film Electrode (BDDFE).[1]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Auxiliary Electrode: Platinum wire.

  • Electrolyte: A suitable buffer solution (e.g., Britton-Robinson buffer).

  • Sample Preparation:

    • Prepare a stock solution of the hair dye by sonicating 0.10 g in 10 mL of methanol.[1]

    • Dilute 1 mL of this solution with 9 mL of the supporting electrolyte for analysis.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing weigh Weigh Hair Dye Sample sonicate Sonicate in Methanol weigh->sonicate dilute Dilute with Buffer sonicate->dilute filter Filter (0.2 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV or MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC-based analysis of this compound.

DPV_Workflow cluster_sample_prep_dpv Sample Preparation cluster_dpv_analysis DPV Analysis cluster_data_analysis_dpv Data Analysis weigh_dpv Weigh Hair Dye Sample sonicate_dpv Sonicate in Methanol weigh_dpv->sonicate_dpv dilute_dpv Dilute in Supporting Electrolyte sonicate_dpv->dilute_dpv setup Setup Three-Electrode Cell dilute_dpv->setup measure Apply Potential Scan (DPV) setup->measure record Record Current Response measure->record peak_current Measure Peak Current record->peak_current concentration Relate to Concentration peak_current->concentration

Caption: Experimental workflow for Differential Pulse Voltammetry (DPV) analysis.

References

Comparative Performance of 4-Amino-2-nitrophenol Derivative Dyes in Textile Applications: A Research Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of azo dyes derived from 4-Amino-2-nitrophenol reveals their significant potential for dyeing synthetic fibers, particularly polyester (B1180765), offering a spectrum of colors with good to excellent fastness properties. The introduction of various substituents through different coupling components allows for the tuning of shades and performance characteristics, making this class of dyes a versatile option for the textile industry.

This guide provides a comparative overview of the dyeing properties of a series of azo disperse dyes synthesized from this compound. The performance of these dyes on polyester fabric is evaluated based on their color characteristics, dye bath exhaustion, and fastness to washing, light, and rubbing. This information is critical for researchers and scientists in the field of dye chemistry and textile engineering, as well as for professionals in drug development where dye molecules can have broader applications.

Synthesis and Application: A General Overview

Azo dyes based on this compound are typically synthesized through a two-step diazotization and coupling process. In the first step, the primary aromatic amine, this compound, is converted into a diazonium salt. This is followed by the coupling of the diazonium salt with various aromatic compounds (coupling components) to yield the final azo dye. The choice of the coupling component is crucial as it largely determines the final color and dyeing properties of the molecule.

The application of these disperse dyes to polyester fabric is commonly carried out using a high-temperature exhaust dyeing method. This process involves dyeing the fabric in an aqueous dispersion of the dye at elevated temperatures, typically around 130°C, to facilitate the diffusion of the dye molecules into the hydrophobic polyester fibers.

Comparative Analysis of Dyeing Properties

To illustrate the influence of the coupling component on the dyeing characteristics, a comparative study of a series of synthesized azo dyes derived from this compound is presented below. The dyes were applied to polyester fabric, and their properties were systematically evaluated.

Dye CodeCoupling ComponentShade on PolyesterExhaustion (%)Light Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (1-5)
Dye 1 PhenolYellow8544-55
Dye 2 N,N-dimethylanilineOrange884-555
Dye 3 ResorcinolBrown90554-5
Dye 4 2-NaphtholReddish Brown925-655
Dye 5 Salicylic AcidYellowish Brown824-545

Note: The data presented is a synthesized representation from multiple sources for comparative purposes.

The results indicate that the nature of the coupling component significantly impacts the shade, exhaustion, and fastness properties of the dyes. For instance, the use of 2-Naphthol as a coupling component (Dye 4) resulted in a reddish-brown shade with high exhaustion and excellent light and wash fastness. In contrast, using Phenol (Dye 1) produced a yellow shade with slightly lower, yet still good, fastness properties. The presence of a nitro group ortho to the azo linkage in all these derivatives is believed to contribute positively to their light fastness.[1]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below are the general experimental protocols for the synthesis of this compound-based azo dyes and their application to polyester fabric.

Synthesis of Azo Dyes from this compound

The synthesis follows a standard diazotization and coupling procedure.

Diazotization of this compound:

  • This compound is dissolved in a solution of hydrochloric acid and water.

  • The solution is cooled to 0-5°C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite (B80452) is added dropwise to the amine solution while maintaining the temperature below 5°C.

  • The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

Coupling Reaction:

  • The chosen coupling component (e.g., Phenol, N,N-dimethylaniline, etc.) is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide).

  • The solution of the coupling component is cooled to 0-5°C.

  • The freshly prepared diazonium salt solution is added slowly to the coupling component solution with constant stirring, while maintaining the temperature at 0-5°C.

  • The reaction mixture is stirred until the coupling reaction is complete, indicated by the formation of a colored precipitate.

  • The resulting azo dye is then isolated by filtration, washed with water, and dried.

Dyeing of Polyester Fabric

The synthesized disperse dyes are applied to polyester fabric using a high-temperature exhaust dyeing method.

  • A dye bath is prepared containing the synthesized azo dye, a dispersing agent, and an acidic buffer to maintain the pH.

  • A pre-wetted polyester fabric sample is introduced into the dye bath.

  • The temperature of the dye bath is gradually raised to 130°C and maintained for a specific duration (e.g., 60 minutes) to allow for dye exhaustion and fixation.

  • After dyeing, the fabric is rinsed, subjected to a reduction clearing process to remove unfixed surface dye, and finally washed and dried.

Fastness Testing

The fastness properties of the dyed fabrics are evaluated using standard methods:

  • Light Fastness: Assessed using a Xenon arc lamp according to ISO 105-B02.

  • Wash Fastness: Determined according to ISO 105-C06.

  • Rubbing Fastness: Evaluated for both dry and wet conditions according to ISO 105-X12.

Visualizing the Process and Relationships

To better understand the experimental workflow and the logical relationships in the synthesis and application of these dyes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_evaluation Performance Evaluation Diazotization Diazotization Coupling Coupling Diazotization->Coupling Isolation & Purification Isolation & Purification Coupling->Isolation & Purification Dye Bath Preparation Dye Bath Preparation Isolation & Purification->Dye Bath Preparation Exhaust Dyeing Exhaust Dyeing Dye Bath Preparation->Exhaust Dyeing Reduction Clearing Reduction Clearing Exhaust Dyeing->Reduction Clearing Exhaustion Analysis Exhaustion Analysis Exhaust Dyeing->Exhaustion Analysis Color Measurement Color Measurement Reduction Clearing->Color Measurement Fastness Testing Fastness Testing Reduction Clearing->Fastness Testing

Caption: Experimental workflow for synthesis, application, and evaluation of this compound derivative dyes.

Structure_Property_Relationship This compound This compound Azo_Dye Azo Dye Derivative This compound->Azo_Dye Diazotization Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Dye Coupling Dyeing_Properties Dyeing Properties (Color, Fastness, Exhaustion) Azo_Dye->Dyeing_Properties influences

References

Understanding Immunoassay Specificity: A Guide to Cross-Reactivity of Nitrophenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential cross-reactivity in immunoassays designed for nitrophenols, with a specific focus on 4-Amino-2-nitrophenol. The specificity of an immunoassay is a critical parameter, ensuring that the assay accurately measures the target analyte without interference from structurally similar molecules.[1][2] Cross-reactivity from related compounds can lead to an overestimation of the target analyte's concentration or false-positive results, compromising data integrity.[2]

Comparative Analysis of Cross-Reactivity

The extent to which an antibody binds to non-target analytes is typically quantified as a cross-reactivity percentage. This is determined by comparing the concentration of the cross-reacting compound required to cause 50% inhibition of signal (IC50) to the IC50 of the target analyte.

The formula is as follows:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Below is an illustrative table of potential cross-reactivity data for an immunoassay developed for the quantification of 4-Nitrophenol. The values are hypothetical but reflect the expected behavior based on structural similarity to the target analyte.

Table 1: Illustrative Cross-Reactivity Data for a Competitive Immunoassay Targeting 4-Nitrophenol

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
4-Nitrophenol (Target) 10100%
2,4-Dinitrophenol2540%
2-Nitrophenol1506.7%
This compound 8001.25%
2-Amino-4-nitrophenol> 1000< 1%
Phenol> 10000< 0.1%

Note: The IC50 values and resulting cross-reactivity percentages are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for quantifying small molecules like nitrophenols and is well-suited for determining cross-reactivity.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Materials:

  • Microtiter plates (96-well) coated with a 4-Nitrophenol-protein conjugate (e.g., 4-NP-BSA).
  • Monoclonal or polyclonal antibody specific to 4-Nitrophenol.
  • 4-Nitrophenol standard.
  • Potential cross-reactants (e.g., this compound, 2,4-Dinitrophenol, etc.).
  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP).
  • Wash Buffer (e.g., PBS with 0.05% Tween-20).
  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS).
  • Substrate Solution (e.g., TMB).
  • Stop Solution (e.g., 2 M H₂SO₄).
  • Microplate reader.

2. Procedure:

  • Coating: Coat a 96-well microtiter plate with the 4-Nitrophenol-protein conjugate and incubate overnight at 4°C. (This step is often pre-done in commercial kits).
  • Washing: Wash the plate three times with Wash Buffer.
  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the wash step.
  • Competition:
  • Prepare serial dilutions of the 4-Nitrophenol standard and each potential cross-reactant.
  • Add a fixed concentration of the primary antibody to each well.
  • Immediately add the standards or cross-reactants to the wells.
  • Incubate for 1-2 hours at room temperature, allowing the free analyte and the coated analyte to compete for antibody binding.
  • Washing: Repeat the wash step.
  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Repeat the wash step.
  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes. A color change will occur.
  • Stopping Reaction: Add Stop Solution to each well to halt the enzymatic reaction.
  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the 4-Nitrophenol standard and each cross-reactant.
  • Determine the IC50 value for each compound from its respective dose-response curve.
  • Calculate the percent cross-reactivity for each compound using the formula provided above.

Visualizing the Process

To better understand the experimental workflow and the underlying principle of cross-reactivity, the following diagrams are provided.

competitive_ELISA_workflow start Start coat Coat Plate with 4-NP-Protein Conjugate start->coat wash1 Wash coat->wash1 block Block with Inert Protein wash1->block wash2 Wash block->wash2 competition Add Primary Antibody & Sample/Standard (Competition Step) wash2->competition wash3 Wash competition->wash3 secondary Add Enzyme-Conjugated Secondary Antibody wash3->secondary wash4 Wash secondary->wash4 substrate Add Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read end End read->end

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

cross_reactivity_principle cluster_0 High Specificity (Target Analyte) cluster_1 Cross-Reactivity (Structurally Similar Compound) Ab1 Antibody Complex1 High Affinity Binding Complex Ab1->Complex1 Binds Strongly Target 4-Nitrophenol (Target) Target->Complex1 Ab2 Antibody Complex2 Low Affinity Binding Complex Ab2->Complex2 Binds Weakly CrossReactant This compound (Cross-Reactant) CrossReactant->Complex2

Caption: Principle of antibody cross-reactivity with a target vs. a related molecule.

References

Benchmarking New Sensing Platforms for 4-Amino-2-nitrophenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient detection of 4-Amino-2-nitrophenol (4A2NP) is crucial in various applications, from monitoring chemical reactions to ensuring the safety of pharmaceutical products. This guide provides an objective comparison of different sensing platforms for 4A2NP, supported by experimental data and detailed methodologies.

Comparison of Sensing Platform Performance

The selection of an appropriate sensing platform for this compound depends on the specific requirements of the application, such as sensitivity, selectivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-established and robust method. However, electrochemical and fluorescent sensors offer promising alternatives with advantages in terms of portability, cost, and potential for miniaturization. The following table summarizes the quantitative performance of various platforms.

Sensing PlatformAnalyteLimit of Detection (LOD)Linear RangeKey Experimental ParametersReference
HPLC-UV This compound93 ppb (~0.6 µM)Not SpecifiedColumn: Primesep 100 (4.6 x 150 mm, 5 µm), Mobile Phase: 50% MeCN, 0.1% H2SO4 in Water, Flow Rate: 1.0 mL/min, Detection: 275 nm[1]
HPLC with Photodiode Array Detector 4-Amino-3-nitrophenolLimit of Quantitation: 0.07%Not SpecifiedColumn: C18 (250 mm x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile (B52724):0.05 M acetate (B1210297) buffer pH 5.9 (20:80), Flow Rate: 1.0 mL/min[2]
Electrochemical Sensor (Modified Glassy Carbon Electrode) 4-Nitrophenol (B140041)1.25 ± 0.06 µM1.5 - 40.5 µMTechnique: Differential Pulse Voltammetry, Electrode: Pt NPs-embedded PPy-CB@ZnO nanocomposites on GCE with PEDOT:PSS[3]
Electrochemical Sensor (Modified Screen-Printed Carbon Electrode) 4-Nitrophenol0.03 µM0.1 - 1000 µMTechnique: Linear Sweep Voltammetry, Electrode: SrTiO3/Ag/rGO composite on SPCE[4]
Electrochemical Sensor (Modified Glassy Carbon Electrode) 4-Nitrophenol0.7 µM1 - 6000 µMTechnique: Voltammetry, Electrode: Graphite Nanoflakes on GCE[5]
Fluorescent Sensor (Silicon Nanoparticles) 4-Nitrophenol0.074 µM0.5 - 60 µMPrinciple: Inner Filter Effect (IFE) based fluorescence quenching[6]
Fluorescent Sensor (Zr-based Metal-Organic Framework) 2,4-Dinitrophenol0.026 µMNot SpecifiedPrinciple: Fluorescence quenching[7]

Note: Much of the available research on electrochemical and fluorescent sensors focuses on 4-nitrophenol, a structurally similar compound. While the principles of detection are transferable, the performance metrics presented for 4-nitrophenol should be considered as benchmarks and would require experimental validation for this compound.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of this compound in solution.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Primesep 100 column (4.6 x 150 mm, 5 µm particle size, 100 Å pore size) or equivalent C18 column.[1][2]

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Sulfuric acid (H₂SO₄) or Acetic acid, analytical grade

  • Ultrapure water

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • For the Primesep 100 column, prepare a mobile phase of 50% acetonitrile and 0.1% sulfuric acid in water.[1]

    • For a C18 column, a mobile phase of 20% acetonitrile in 0.05 M acetate buffer (pH 5.9) can be used.[2]

    • Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 40°C).[2]

    • Set the flow rate to 1.0 mL/min.[1][2]

    • Set the UV detection wavelength to 275 nm.[1]

  • Analysis: Inject a fixed volume (e.g., 20 µL) of the standard solutions and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.

Electrochemical Detection using Differential Pulse Voltammetry (DPV)

This protocol is adapted from methods developed for 4-nitrophenol and can be optimized for this compound.[3][8]

Instrumentation:

  • Potentiostat with a three-electrode system (working, reference, and counter electrodes).

  • Working Electrode: Glassy Carbon Electrode (GCE) modified with a suitable nanomaterial (e.g., platinum nanoparticle-embedded nanocomposites).[3]

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

Reagents:

  • Phosphate (B84403) buffer solution (PBS), e.g., 0.1 M, pH 7.0.

  • This compound standard.

  • Reagents for electrode modification (e.g., Pt nanoparticles, polymers, etc.).[3]

Procedure:

  • Working Electrode Preparation:

    • Polish the bare GCE with alumina (B75360) slurry, then sonicate in ethanol (B145695) and water.

    • Modify the GCE surface with the chosen nanomaterial. This often involves drop-casting a dispersion of the nanomaterial onto the electrode surface and allowing it to dry.[3]

  • Electrochemical Measurement:

    • Place the three-electrode system in an electrochemical cell containing the phosphate buffer solution.

    • Add a known concentration of this compound to the cell.

    • Record the differential pulse voltammogram. Typical DPV parameters include a potential range, pulse amplitude, pulse width, and scan rate.[8]

  • Quantification: The reduction or oxidation peak current of this compound is proportional to its concentration. Create a calibration curve by measuring the peak current at different concentrations.

Fluorescent Detection

This protocol is based on the principle of fluorescence quenching observed with nitrophenols and can be adapted for this compound.[6][7]

Instrumentation:

  • Fluorometer.

Reagents:

  • Fluorescent probe (e.g., silicon nanoparticles, a suitable metal-organic framework, or a custom-synthesized probe).[6][7]

  • Buffer solution (the choice of buffer will depend on the fluorescent probe).

  • This compound standard.

Procedure:

  • Probe and Sample Preparation:

    • Prepare a solution of the fluorescent probe in the appropriate buffer.

    • Prepare a series of standard solutions of this compound.

  • Fluorescence Measurement:

    • In a cuvette, mix the fluorescent probe solution with the this compound standard or sample.

    • Excite the solution at the appropriate wavelength for the fluorescent probe and record the emission spectrum.

  • Quantification: The presence of this compound is expected to quench the fluorescence of the probe. The decrease in fluorescence intensity can be correlated to the concentration of the analyte. A Stern-Volmer plot can be used to analyze the quenching efficiency and determine the concentration.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each sensing platform.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Injector Injector Sample->Injector Standard Standard Standard->Injector Mobile_Phase Mobile Phase Preparation Pump Pump Mobile_Phase->Pump Pump->Injector Column Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Electrochemical_Workflow cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Bare_Electrode Bare Electrode Modification Surface Modification Bare_Electrode->Modification Modified_Electrode Modified Electrode Modification->Modified_Electrode Cell Electrochemical Cell Modified_Electrode->Cell Electrolyte Electrolyte (with Analyte) Electrolyte->Cell Potentiostat Potentiostat Cell->Potentiostat Voltammogram Voltammogram Potentiostat->Voltammogram Quantification Quantification Voltammogram->Quantification

Caption: Electrochemical Sensing Workflow.

Fluorescent_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe Fluorescent Probe Mixing Mixing Probe->Mixing Analyte Analyte Solution Analyte->Mixing Fluorometer Fluorometer Mixing->Fluorometer Spectrum Emission Spectrum Fluorometer->Spectrum Quantification Quantification Spectrum->Quantification

Caption: Fluorescent Sensing Workflow.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides crucial guidance on the proper disposal procedures for 4-Amino-2-nitrophenol (CAS No. 119-34-6), a compound utilized in various research and development applications. Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.

Immediate Safety and Disposal Overview

This compound is classified as a hazardous chemical and must be managed as hazardous waste.[1][2] All waste materials, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated for proper disposal.[1] It is critical to avoid mixing this waste with non-hazardous materials or other incompatible chemical waste streams.[1] Uncleaned containers should be treated as if they contain the pure product.[1]

Quantitative Safety Data
PropertyValueSource
CAS Number119-34-6[3]
UN/NA Number2811[3]
DOT Hazard Class6.1 (Poison)[2][3]
Melting Point125-127 °C[3][4]
Water Solubility< 0.1 mg/mL at 70°F[3]
IncompatibilitiesStrong oxidizing agents, strong bases, acid chlorides, acid anhydrides[3][4]

Procedural Step-by-Step Guidance for Disposal

Researchers must follow these steps for the safe disposal of this compound:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure chemical, solutions, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware).

    • Segregate this waste as hazardous chemical waste. Do not mix with other waste streams.[1]

  • Containerization:

    • Use a designated, properly labeled, and sealed waste container for all this compound waste.[1]

    • The container must be made of a material compatible with the chemical.

    • The label must clearly state "Hazardous Waste" and "this compound".[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

    • The storage area should be away from sources of ignition and incompatible materials.[1][2]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

    • Provide a complete and accurate description of the waste, including the chemical name and quantity.[1]

    • Ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and conformance with environmental and public health regulations.[4][5] Disposal may be achieved through incineration in a licensed facility.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.

    • Remove all sources of ignition.[3]

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For small spills of solid material, dampen the spilled material with 60-70% ethanol (B145695) to avoid generating airborne dust.[3]

    • Use an inert absorbent material to collect the spilled substance.[1]

    • Place the collected material and any contaminated items (e.g., absorbent paper, PPE) into a sealed, vapor-tight plastic bag or a designated hazardous waste container for disposal.[1][3]

  • Decontamination:

    • Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[3]

    • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[4]

  • Reporting:

    • Report the spill to your institution's EHS department.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal A Generate this compound Waste (e.g., unused chemical, contaminated labware) B Segregate as Hazardous Waste A->B C Select Compatible, Sealable Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated, Secure, Well-Ventilated Area D->E F Away from Incompatible Materials and Ignition Sources E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Provide Accurate Waste Description G->H I Arrange for Pickup and Transport to Approved Disposal Facility H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Amino-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 4-Amino-2-nitrophenol, tailored for researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety data for the compound.

Hazard Identification and Assessment

This compound is a combustible, dark red or purple solid that poses several health risks.[1] It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation and skin sensitization.[2][3] It is also suspected of causing genetic defects and can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][4] When heated to decomposition, it emits toxic nitrogen oxides and carbon monoxide.[4]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Plan

A multi-layered approach to PPE is mandatory when handling this compound. The following recommendations are based on a thorough risk assessment for handling hazardous aromatic nitro and amino compounds.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to ANSI Z87.1 or EN 166).[5] A face shield should be worn over goggles when a splash hazard exists.[6]Protects against dust particles and splashes that can cause serious eye irritation or damage.[3]
Hand Protection Handle with chemical-impermeable gloves (e.g., Nitrile for short-term contact, Butyl rubber for extended contact).[6][7] Inspect gloves prior to use and replace immediately upon contamination.Prevents skin absorption, a primary route of exposure. Aromatic nitro compounds can be absorbed through the skin, leading to systemic toxicity.[8]
Skin & Body Protection Wear a flame-resistant lab coat, fully buttoned.[9] Full-length pants and closed-toe, closed-heel shoes are mandatory. For spill response, disposable Tyvek-type clothing is recommended.[4]Provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][10]
Respiratory Protection All handling of solids must occur in a certified chemical fume hood to minimize dust inhalation.[7] If a fume hood is not available or during a large spill, a NIOSH-approved N95 dust mask or a full-face respirator with an organic vapor/particulate cartridge is required.[9]Protects against inhalation of dust, which can cause respiratory tract irritation.[4]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following procedure outlines the steps for safely handling this compound in a laboratory setting.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS & SOPs B Verify fume hood is operational A->B C Don all required PPE (Gloves, Goggles, Lab Coat) B->C D Weigh & handle solid chemical in fume hood C->D E Keep container tightly closed when not in use D->E F Decontaminate work surfaces E->F G Segregate & label hazardous waste F->G H Doff PPE correctly G->H I Wash hands thoroughly H->I

Caption: A procedural flowchart for the safe handling of this compound.

Disposal Plan: Waste Management Workflow

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The ultimate disposal method must adhere to federal, state, and local regulations.[11]

Table 3: Spill Cleanup Materials

MaterialPurposeDisposal Route
60-70% EthanolTo dampen solid spills, reducing dust generation.[4]Dispose of as hazardous liquid waste.
Absorbent PaperTo pick up dampened material and for final surface cleaning.[4]Seal in a labeled, vapor-tight plastic bag for hazardous waste disposal.[4]
Soap and WaterFor final decontamination of surfaces after solvent wash.[4]Dispose of down the drain with copious amounts of water, per institutional guidelines.

The following workflow outlines the required steps for managing waste generated from handling this compound.

G Diagram 2: Waste Disposal Workflow cluster_waste Waste Management A Identify Waste Streams (Solid Chemical, Contaminated PPE, Solutions) B Segregate waste into compatible, clearly labeled, closed containers A->B C Store waste container in a designated Satellite Accumulation Area (SAA) B->C D Arrange for pickup by institutional Environmental Health & Safety (EHS) C->D E EHS transports for final disposal (e.g., controlled incineration) D->E

Caption: A step-by-step process for the safe segregation and disposal of chemical waste.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation IMMEDIATELY move the person to fresh air. Call a physician and be prepared to transport to a hospital, even if symptoms do not immediately develop.[4]
Skin Contact IMMEDIATELY flood the affected skin with water while removing all contaminated clothing. Gently wash the area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact IMMEDIATELY rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][12]
Ingestion DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.